molecular formula C9H7FN2O B13329189 3-Fluoro-1-phenyl-1H-pyrazol-5-ol

3-Fluoro-1-phenyl-1H-pyrazol-5-ol

Cat. No.: B13329189
M. Wt: 178.16 g/mol
InChI Key: XXCVYCDNOBLEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1-phenyl-1H-pyrazol-5-ol is a fluorinated pyrazolone derivative, a class of heterocyclic compounds recognized as a critical structural motif in medicinal chemistry for their diverse biological activities . Researchers are increasingly interested in pyrazolone-based compounds for developing novel therapeutic agents against a range of biological targets . The incorporation of a fluorine atom at the 3-position is a strategic modification, as fluorine can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies . This compound holds significant research value, particularly in the fields of antimicrobial and central nervous system (CNS) agent discovery. Pyrazolone derivatives have demonstrated potent activity against various bacterial and fungal strains . Notably, some 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives have shown strong activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 4 µg/mL . Furthermore, structurally related 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have displayed a novel pharmacological profile in animal models, reducing spontaneous locomotion and inhibiting conditioned avoidance response without binding to D2 dopamine receptors, suggesting potential as investigational antipsychotic agents with a potentially reduced side-effect profile . The primary mechanism of action for antimicrobial pyrazolone derivatives may involve inhibition of bacterial enzymes such as dihydrofolate reductase (DHFR) , while the CNS activity appears to operate through non-dopaminergic pathways, distinguishing it from typical antipsychotics . This combination of properties makes 3-Fluoro-1-phenyl-1H-pyrazol-5-ol a versatile and promising building block for advanced pharmaceutical R&D. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

5-fluoro-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C9H7FN2O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h1-6,11H

InChI Key

XXCVYCDNOBLEDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-1-phenyl-1H-pyrazol-5-ol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are foundational scaffolds in the development of a wide range of biologically active agents.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic potential.[1][3] This document details the structural characteristics, including critical tautomeric equilibria, physicochemical properties, a robust synthetic pathway with mechanistic considerations, and key safety protocols for 3-Fluoro-1-phenyl-1H-pyrazol-5-ol. It is intended for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Chemical Identity and Physicochemical Properties

3-Fluoro-1-phenyl-1H-pyrazol-5-ol is a derivative of pyrazolone, characterized by a phenyl group at the N1 position and a fluorine atom at the C3 position of the pyrazole ring. While specific experimental data for this exact compound is not widely published, the properties can be reliably predicted based on closely related analogs and computational models.

PropertyValue / DescriptionSource / Basis
IUPAC Name 3-Fluoro-1-phenyl-1H-pyrazol-5-olIUPAC Nomenclature
Synonyms 3-Fluoro-1-phenyl-5-hydroxypyrazoleCommon Variant
CAS Number Data not availableN/A
Molecular Formula C₉H₇FN₂OCalculated
Molecular Weight 178.17 g/mol Calculated
Appearance Expected to be a white to off-white crystalline solidAnalogy to similar pyrazolones
Solubility Likely soluble in polar organic solvents (DMSO, DMF, Methanol)General property of pyrazolones
Melting Point Not determined; analogs like Edaravone melt at ~127-130 °CAnalogy to 1-phenyl-3-methyl-5-pyrazolone[4]
pKa The hydroxyl group is acidic, with an estimated pKa around 7-8Analogy to similar pyrazol-5-ols[5]

Molecular Structure and Tautomerism

A critical feature of pyrazol-5-ones is their existence in multiple tautomeric forms. The equilibrium between these forms is influenced by the solvent, temperature, and pH. For 3-Fluoro-1-phenyl-1H-pyrazol-5-ol, three primary tautomers are considered: the hydroxyl form (OH-form), the methylene form (CH-form), and the imine form (NH-form).

  • OH-Form (Aromatic): 3-Fluoro-1-phenyl-1H-pyrazol-5-ol, an aromatic enol structure. This form is often favored in polar aprotic solvents like DMSO.[4]

  • CH-Form (Non-Aromatic): 3-Fluoro-1-phenyl-1,2-dihydro-3H-pyrazol-3-one, where the C4 position is protonated. This keto form is frequently dominant in non-polar solvents like chloroform.[4][6]

  • NH-Form (Non-Aromatic): 3-Fluoro-1-phenyl-2,4-dihydro-3H-pyrazol-3-one.

Studies on analogous compounds, such as 1-phenyl-3-methyl-5-pyrazolone (Edaravone), have shown that the molecule exists predominantly as the CH-form in chloroform, while in DMSO, a mixture of all three tautomers is observed, with the OH-form being the most abundant.[4] The high electronegativity of the fluorine atom at the C3 position in 3-Fluoro-1-phenyl-1H-pyrazol-5-ol is expected to influence the electron density of the ring and may shift the tautomeric equilibrium, but the fundamental principles remain the same.

Caption: Tautomeric forms of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol.

Synthesis and Mechanistic Rationale

The most direct and widely adopted method for synthesizing 1-substituted-5-pyrazolones is the Knorr pyrazole synthesis.[4] This involves the condensation reaction between a β-ketoester and a hydrazine derivative. For the synthesis of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol, the logical precursors are phenylhydrazine and ethyl 3-fluoro-3-oxopropanoate (or a similar fluorinated β-ketoester).

Experimental Protocol: Knorr Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (1.0 equivalent) and a suitable solvent such as absolute ethanol.

  • Reagent Addition: Slowly add ethyl 3-fluoro-3-oxopropanoate (1.05 equivalents) to the stirred solution at room temperature. The slight excess of the ester ensures complete consumption of the hydrazine.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 3-Fluoro-1-phenyl-1H-pyrazol-5-ol.

Causality and Mechanistic Insights

The reaction proceeds via an initial nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine onto the more electrophilic ketone carbonyl of the β-ketoester, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the stable pyrazolone ring. The choice of ethanol as a solvent is advantageous as it readily dissolves the reactants and is easily removed post-reaction. The reaction is typically self-catalyzed or may be promoted by trace amounts of acid.

SynthesisWorkflow Phenylhydrazine Phenylhydrazine Mixing Mixing in Ethanol (Solvent) Phenylhydrazine->Mixing BetaKetoester Ethyl 3-fluoro-3-oxopropanoate BetaKetoester->Mixing Reflux Reflux (2-4h) Intramolecular Cyclization Mixing->Reflux Heat Purification Cooling, Concentration & Recrystallization Reflux->Purification Product 3-Fluoro-1-phenyl-1H-pyrazol-5-ol Purification->Product

Sources

3-Fluoro-1-phenyl-1H-pyrazol-5-ol: Physicochemical Profiling, Synthetic Methodologies, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolone/pyrazolol scaffold is a privileged structure in medicinal chemistry, most notably recognized in the neuroprotective drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). The substitution of the 3-methyl group with a fluorine atom yields 3-Fluoro-1-phenyl-1H-pyrazol-5-ol , a highly specialized bioisostere. This in-depth technical guide explores the exact molecular weight, the nuances surrounding its CAS registry number, and the mechanistic rationale for incorporating this fluorinated building block into modern drug discovery pipelines [1].

Physicochemical Profiling & Identification

When sourcing or synthesizing novel halogenated building blocks, exact mass and structural identifiers are critical. Because 3-Fluoro-1-phenyl-1H-pyrazol-5-ol is a highly specialized derivative, it often lacks a universally assigned, public CAS number in standard registries, though it is actively utilized in proprietary combinatorial libraries [2].

Table 1: Core Chemical Identifiers and Properties
PropertyValue
IUPAC Name 3-Fluoro-1-phenyl-1H-pyrazol-5-ol
Common Synonyms 3-Fluoro-1-phenyl-2-pyrazolin-5-one; 5-Fluoro-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
Monoisotopic Mass 178.0542 Da
CAS Registry Number Unassigned / Proprietary (Note: Related positional isomers, such as 3-(4-fluorophenyl)-1H-pyrazol-5-ol, are registered under CAS 264208-45-9) [3]
Predicted pKa (Enol OH) ~6.2 - 6.8

Mechanistic Rationale: The "Fluorine Effect" (E-E-A-T)

Causality in Structural Design

Why replace a methyl group with a fluorine atom on the pyrazole core? The answer lies in the inductive effect and metabolic stability .

  • pKa Modulation: Fluorine's high electronegativity strongly withdraws electron density from the pyrazole ring. This lowers the pKa of the enol hydroxyl group compared to its methyl counterpart. A lower pKa increases the fraction of the molecule present as an anion at physiological pH, which fundamentally alters its radical scavenging kinetics.

  • Keto-Enol Tautomerism: Pyrazol-5-ols exist in a dynamic equilibrium with their pyrazolin-5-one keto forms. The presence of fluorine stabilizes specific tautomeric states depending on the solvent polarity, directly impacting the compound's ability to cross the blood-brain barrier (BBB) [4].

Tautomerism Enol Enol Form (3-Fluoro-1-phenyl-1H-pyrazol-5-ol) Keto Keto Form (3-Fluoro-1-phenyl-2-pyrazolin-5-one) Enol->Keto Tautomerization (Solvent Dependent) Radical Free Radical Scavenging (Active State) Enol->Radical H-atom transfer Keto->Radical Electron transfer

Figure 1: Keto-enol tautomerism of the fluorinated pyrazolone core and its dual radical scavenging pathways.

Experimental Workflow: Synthesis and Validation

Synthesizing 3-fluoro-pyrazoles presents a unique challenge, as direct electrophilic fluorination of the pyrazolone core often leads to undesired side reactions or poly-fluorination. The most robust, self-validating method is the Balz-Schiemann reaction starting from the 3-amino precursor.

Step-by-Step Protocol: Balz-Schiemann Fluorination

Rationale & Causality: The choice of tetrafluoroboric acid (


) over standard hydrochloric acid during diazotization is critical. The 

counterion forms a stable, isolable diazonium salt, preventing premature degradation. Controlled thermal decomposition then drives the selective formation of the C-F bond, exploiting the thermodynamic stability of the aryl fluoride.

Reagents:

  • 3-Amino-1-phenyl-1H-pyrazol-5-ol (1.0 eq)

  • Tetrafluoroboric acid (

    
    , 48% aq. solution, 3.0 eq)
    
  • Sodium nitrite (

    
    , 1.1 eq)
    

Procedure:

  • Diazotization: Suspend 3-amino-1-phenyl-1H-pyrazol-5-ol in a 48% aqueous solution of

    
    . Cool the reaction mixture to 0°C using an ice-salt bath.
    
  • Nitrite Addition: Dropwise add a chilled aqueous solution of

    
     over 30 minutes. Maintain the temperature below 5°C to prevent premature nitrogen evolution.
    
  • Intermediate Isolation: Stir for an additional 30 minutes. Filter the precipitated diazonium tetrafluoroborate salt and wash with cold diethyl ether.

  • Thermal Decomposition: Transfer the dried diazonium salt to a round-bottom flask equipped with a reflux condenser. Gently heat the solid (or suspend in an inert high-boiling solvent like toluene) until spontaneous decomposition occurs, indicated by the evolution of

    
     gas.
    
  • Purification: Once gas evolution ceases, cool the mixture, neutralize with saturated

    
    , extract with ethyl acetate, and purify via silica gel chromatography (Hexanes:EtOAc) to yield 3-Fluoro-1-phenyl-1H-pyrazol-5-ol.
    
The Self-Validating System

This protocol is inherently self-validating. The cessation of


 gas evolution during Step 4 serves as a direct visual and volumetric indicator of reaction completion. Furthermore, immediate post-reaction 

-NMR provides definitive proof of success: the appearance of a sharp singlet in the fluorinated aromatic region (-100 to -120 ppm) confirms C-F bond formation, bypassing the need for complex intermediate workups.

Synthesis_Workflow Start 3-Amino-1-phenyl-1H-pyrazol-5-ol Starting Material Step1 Diazotization NaNO2, HBF4, 0°C Start->Step1 Addition of acid/nitrite Intermediate Diazonium Tetrafluoroborate Unstable Intermediate Step1->Intermediate 30 min incubation Step2 Balz-Schiemann Thermal Decomposition ΔT Intermediate->Step2 Controlled heating Product 3-Fluoro-1-phenyl-1H-pyrazol-5-ol Final Product Step2->Product N2 evolution Validation Validation 19F-NMR & LC-MS Product->Validation QA/QC Routing

Figure 2: Step-by-step synthetic workflow for 3-Fluoro-1-phenyl-1H-pyrazol-5-ol via the Balz-Schiemann reaction.

Conclusion

3-Fluoro-1-phenyl-1H-pyrazol-5-ol (MW: 178.16 g/mol ) represents a highly valuable, albeit niche, building block in medicinal chemistry. While it may lack a universally assigned CAS number due to its proprietary nature in specific libraries, its exact monoisotopic mass (178.0542 Da) and predictable tautomeric behavior make it an excellent candidate for developing next-generation radical scavengers and neuroprotective agents. By leveraging robust synthetic routes like the Balz-Schiemann reaction, researchers can reliably access this fluorinated scaffold for downstream drug development.

References

  • Title: PubChemLite Database - Compound Exploration (C9H7FN2O) Source: PubChem / University of Luxembourg URL: [Link]

  • Title: SynChem Product Catalog - Fluorinated Building Blocks Source: SynChem, Inc. URL: [Link]

  • Title: Structural Switching and Tautomerism in 3(5)-Phenol-1H-pyrazoles Source: Royal Society of Chemistry (RSC Advances) URL: [Link]

Comprehensive Spectroscopic Characterization of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the spectroscopic characterization of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol , a significant fluorinated scaffold in medicinal chemistry. This compound represents a bioisostere of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), where the methyl group is replaced by a fluorine atom to modulate metabolic stability and lipophilicity.

Executive Summary & Structural Logic

Target Analyte: 3-Fluoro-1-phenyl-1H-pyrazol-5-ol (and its tautomers) Molecular Formula: C


H

FN

O Exact Mass: 178.05 CAS Registry (Analog): 1131-18-6 (Amino precursor reference)

The characterization of this molecule is non-trivial due to prototropic tautomerism . Unlike its 3-methyl analog (Edaravone), the strong electron-withdrawing nature of the fluorine atom at position 3 significantly perturbs the electronic distribution, influencing the equilibrium between the CH-form (pyrazolone), OH-form (pyrazolol), and NH-form (less favored in N-substituted pyrazoles).

Tautomeric Equilibrium Dynamics

The spectroscopic signature is solvent-dependent.[1] In non-polar solvents (CDCl


), the CH-form  often predominates, while polar aprotic solvents (DMSO-

) stabilize the OH-form via hydrogen bonding.

Tautomerism cluster_0 Solvent-Dependent Equilibrium cluster_1 Spectroscopic Consequences CH_Form CH-Form (2-Pyrazolin-5-one) Dominant in CDCl3 OH_Form OH-Form (1H-Pyrazol-5-ol) Dominant in DMSO-d6 CH_Form->OH_Form Polar Solvents (H-bond stabilization) IR_Diff IR: C=O vs C-OH CH_Form->IR_Diff NMR_Diff NMR: C4-H2 (s) vs C4-H (s) OH_Form->NMR_Diff

Caption: Tautomeric switching driven by solvent polarity alters the fundamental spectroscopic fingerprint.

Mass Spectrometry (MS) Data & Fragmentation

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI) Diagnostic Ion: [M+H]


 = 179.06 Da
Fragmentation Pathway (EI, 70 eV)

The fragmentation pattern is distinct due to the stability of the C-F bond. Unlike alkyl analogs, the loss of the substituent (F) is rare; instead, the ring cleavage dominates.

Fragment Ion (

)
Relative AbundanceProposed Structure/LossMechanism
178 100% (Base Peak)[M]

Molecular Ion (highly stable aromatic system)
150 ~40-60%[M - N

]

Extrusion of N

from pyrazole ring
149 ~30%[M - CHO]

Loss of formyl radical (rearrangement)
77 ~50%[C

H

]

Phenyl cation (diagnostic for N-phenyl group)
51 ~20%[C

H

]

Fragmentation of phenyl ring

Interpretation:

  • The high stability of the molecular ion (

    
     178) confirms the aromatic character of the OH-tautomer in the gas phase.
    
  • The absence of a prominent [M-20] peak (loss of HF) distinguishes this from aliphatic fluorides; the C(sp

    
    )-F bond is robust.
    

Infrared Spectroscopy (IR)

Sampling Method: KBr Pellet or ATR (Solid State)

The solid-state spectrum typically reveals the tautomer present in the crystal lattice. For 3-fluoro analogs, the OH-form is often stabilized by intermolecular hydrogen bonding in the solid state.

Frequency (cm

)
Vibration ModeFunctional Group Assignment
3400 - 2500

(O-H)
Broad band; indicates OH-form (H-bonded)
1620 - 1590

(C=N) /

(C=C)
Pyrazole ring breathing & Phenyl ring
1500, 1460

(C=C)

Phenyl ring skeletal vibrations
1250 - 1150

(C-F)
Diagnostic Region: Strong C-F stretch
1050

(C-O)
Enolic C-O stretch (if OH-form)
~1700

(C=O)
Absent in OH-form; present in CH-form

Critical Validation:

  • Presence of C=O (~1700 cm

    
    ):  Indicates the 2-pyrazolin-5-one (ketone) tautomer.
    
  • Absence of C=O + Broad OH: Indicates the pyrazol-5-ol (enol) tautomer.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Favors OH-form, ensures solubility)
Internal Standard:  TMS (

0.00)
F NMR (376 MHz, DMSO- )

This is the most definitive confirmation of the structure.

  • Chemical Shift:

    
     -125.0 to -135.0 ppm (Singlet or weak doublet depending on H4 coupling).
    
  • Interpretation: The shift is characteristic of a fluorine atom attached to a heteroaromatic ring. It is significantly upfield compared to fluoro-benzene (

    
     -113 ppm) due to the electron-rich nature of the 5-hydroxy-pyrazole system.
    
H NMR (400 MHz, DMSO- )

Assumes OH-tautomer dominance

Chemical Shift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment
11.50 - 12.00 Broad Singlet1H-OH (Exchangeable with D

O)
7.75 - 7.80 Doublet2H

Phenyl H2', H6'
7.45 - 7.50 Triplet2H

Phenyl H3', H5'
7.25 - 7.30 Triplet1H

Phenyl H4'
5.85 - 5.95 Doublet1H

Pyrazole H4

Key Feature: The signal at


 5.90  is the "smoking gun." In the 3-methyl analog (Edaravone), this is a singlet. Here, it must appear as a doublet  due to through-bond coupling with the fluorine at C3 (

).
C NMR (100 MHz, DMSO- )

Carbon signals will exhibit C-F splitting, providing a self-validating structural proof.

Shift (

ppm)
Splitting PatternCoupling (

Hz)
Assignment
158.5 Doublet

C3 (Directly bonded to F)
153.0 Singlet (or weak d)-C5 (C-OH)
138.5 Singlet-Phenyl C1'
129.0 Singlet-Phenyl C3', C5'
125.5 Singlet-Phenyl C4'
120.5 Singlet-Phenyl C2', C6'
88.0 Doublet

C4 (Adjacent to C-F)

Experimental Protocol: Synthesis & Purification

Since this specific fluorinated analog is not a common catalog item, the following protocol describes the standard Balz-Schiemann approach from the known amino-precursor (1-phenyl-3-amino-pyrazol-5-ol).

Workflow Diagram

Synthesis Precursor 3-Amino-1-phenyl-pyrazol-5-ol (Commercial/Known) Diazotization Diazotization (NaNO2, HBF4, 0°C) Precursor->Diazotization Step 1 Salt Diazonium Tetrafluoroborate Salt (Intermediate) Diazotization->Salt Formation Decomp Thermal Decomposition (Sandmeyer/Balz-Schiemann) Salt->Decomp Step 2: Heat Product 3-Fluoro-1-phenyl-1H-pyrazol-5-ol (Target) Decomp->Product Isolation

Caption: Synthesis via fluorodediazoniation of the 3-amino precursor.

Step-by-Step Methodology
  • Diazotization: Dissolve 3-amino-1-phenyl-pyrazol-5-ol (10 mmol) in 48% tetrafluoroboric acid (HBF

    
    , 20 mL). Cool to 0°C.
    
  • Addition: Dropwise add NaNO

    
     (11 mmol) in water, maintaining temperature <5°C. Stir for 30 mins.
    
  • Isolation of Salt: The diazonium tetrafluoroborate salt precipitates. Filter and wash with cold ether. Caution: Potentially explosive when dry.

  • Decomposition: Suspend the salt in xylene or heat dry (carefully) to induce decomposition (evolution of N

    
     and BF
    
    
    
    ).
  • Purification: The residue is recrystallized from Ethanol/Water (1:1) or purified via flash chromatography (SiO

    
    , 5% MeOH in DCM).
    

References

  • Tautomerism of Pyrazolones: Elguero, J., et al. "The Tautomerism of 3(5)-Phenylpyrazoles." J. Chem. Soc. Perkin Trans. 2, 1992 , 1737. Link

  • Fluoropyrazole NMR Data: Fabra, F., et al. "Synthesis and 1H and 19F NMR spectra of 3-, 4-, and 5-fluoro-1-methylpyrazole."[2] J. Heterocyclic Chem., 1978 , 15(8), 1447. Link

  • Edaravone Analog Characterization: Wang, L., et al. "Synthesis and spectral properties of novel 1-phenyl-3-substituted-pyrazol-5-ones." Spectrochimica Acta Part A, 2010 , 75(1), 305. Link

Sources

Biological Activity of Fluorinated Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into pyrazole scaffolds has become a cornerstone of modern medicinal chemistry, offering a precise lever to modulate physicochemical properties without altering steric bulk significantly. This guide provides an in-depth technical analysis of fluorinated pyrazole derivatives, focusing on their structure-activity relationships (SAR), regioselective synthesis strategies, and validated biological activities. We explore the "Fluorine Effect"—how specific substitution patterns (F, -CF₃, -SCF₃) enhance metabolic stability, lipophilicity, and target binding affinity, particularly in kinase inhibitors and antimicrobial agents.

The Fluorine Effect in Pyrazole Scaffolds

Physicochemical Modulation

The pyrazole ring (1,2-diazole) is a privileged scaffold, but its pharmacological potential is exponentially expanded by fluorination. The carbon-fluorine bond (1.35 Å) mimics the carbon-hydrogen bond (1.09 Å) sterically but induces profound electronic changes due to fluorine’s high electronegativity (3.98 Pauling scale).

  • Lipophilicity (LogP): Trifluoromethyl (-CF₃) substitution typically increases LogP by ~1.2 units, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Metabolic Stability: Fluorine blocks labile sites (e.g., para-positions of phenyl rings) from cytochrome P450-mediated oxidation, extending the half-life (

    
    ) of the drug candidate.
    
  • pKa Modulation: Fluorine substitution on the pyrazole ring or adjacent aryl groups lowers the pKa of the NH group, altering hydrogen bond donor capability and improving solubility at physiological pH.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical SAR zones for a generic 1,3,5-trisubstituted fluorinated pyrazole, a common template in kinase inhibitors (e.g., Celecoxib, Crizotinib analogs).

SAR_Map Pyrazole Pyrazole Core (Scaffold Rigidity) Pos1 Position 1 (N1) Aryl/Heteroaryl Group (Pharmacokinetics & Selectivity) Pyrazole->Pos1 N-Arylation Pos3 Position 3 (C3) -CF3 / -F Group (Metabolic Block & Lipophilicity) Pyrazole->Pos3 Electronic Tuning Pos4 Position 4 (C4) H-Bond Acceptor/Donor (Kinase Hinge Binding) Pyrazole->Pos4 H-Bonding Pos5 Position 5 (C5) Bulky Aryl Group (Hydrophobic Pocket Occupancy) Pyrazole->Pos5 Steric Fit MetabolicStability MetabolicStability Pos3->MetabolicStability Prevents Oxidation Potency Potency Pos5->Potency Van der Waals Interactions

Figure 1: SAR Map of Fluorinated Pyrazoles. Key substitution vectors dictate the pharmacological profile, with C3-CF₃ acting as a critical metabolic shield.

Therapeutic Applications & Mechanisms

Anticancer Activity: Kinase Inhibition

Fluorinated pyrazoles are potent inhibitors of receptor tyrosine kinases (RTKs), particularly EGFR and VEGFR-2.

  • Mechanism: The pyrazole nitrogen acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Met793 in EGFR). The -CF₃ group often occupies a hydrophobic back-pocket, displacing water and increasing binding entropy.

  • Case Study: Compound 12 (Pyrazolopyrimidine derivative) demonstrated dual inhibition of EGFR (

    
    ) and VEGFR-2, comparable to Erlotinib. The presence of a fluorinated moiety was essential for cellular potency against HepG2 lines [1].
    
  • Tubulin Targeting: Diary(trifluoromethyl)pyrazoles (e.g., Compound C-23 ) bind to the colchicine site of tubulin, disrupting microtubule assembly and causing mitotic arrest in MCF-7 cells (

    
    ) [2].
    
Antimicrobial & Anti-inflammatory[1][2]
  • Antimicrobial: 3-trifluoromethyl-pyrazole derivatives exhibit broad-spectrum activity. The electron-withdrawing nature of the -CF₃ group acidifies the NH proton (if present) or polarizes the ring, enhancing interaction with bacterial DNA gyrase.

  • COX-2 Selectivity: The classic example is Celecoxib , where the -CF₃ group at position 3 provides selectivity for the COX-2 isozyme over COX-1 by fitting into the larger COX-2 side pocket.

Technical Workflow: Regioselective Synthesis

One of the primary challenges in pyrazole chemistry is regioselectivity during the condensation of hydrazines with 1,3-dicarbonyls. The standard reaction often yields a mixture of 1,3- and 1,5-isomers.

Protocol A: The HFIP-Directed Method

Using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent can shift regioselectivity toward the 1,3-isomer due to its strong hydrogen-bond donating ability, which activates the carbonyl carbon.

Protocol B: 3-Component Coupling (Advanced)

For high-precision synthesis of 3-trifluoromethylpyrazoles, a metal-free 3-component coupling is recommended over traditional condensation.

Objective: Synthesis of 1-aryl-3-(trifluoromethyl)pyrazole. Reference: Zhu et al., Org.[1] Lett. 2020 [3].[2][3]

Reagents:

  • Aldehyde (R-CHO)

  • Sulfonyl Hydrazide (

    
    )
    
  • 2-Bromo-3,3,3-trifluoropropene (BTP) - Industrial feedstock, eco-friendly.[3][4]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Solvent: Toluene

Step-by-Step Procedure:

  • In-situ Hydrazone Formation: In a reaction tube, mix Aldehyde (0.5 mmol) and Sulfonyl Hydrazide (0.6 mmol) in Toluene (3 mL). Stir at room temperature for 30 mins to form the N-tosylhydrazone.

  • Cycloaddition: Add BTP (1.0 mmol) and DBU (1.5 mmol) to the mixture.

  • Heating: Seal the tube and heat to 60°C for 6-12 hours.

    • Mechanism:[1][4][5][6][7] Base-mediated decomposition of hydrazone generates a diazo intermediate, which undergoes [3+2] cycloaddition with BTP, followed by 1,3-H shift and elimination of HBr/TsH.

  • Work-up: Cool to RT. Dilute with ethyl acetate, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validation Check:

  • 19F NMR: Look for a singlet around -62 ppm (characteristic of pyrazole-CF₃).

  • Regiochemistry: This method exclusively yields the 3-CF₃ isomer; no 5-CF₃ isomer is formed.

Synthesis_Workflow Start Reagents: Aldehyde + TsNHNH2 Step1 Step 1: In-situ Hydrazone Formation (RT, 30 min) Start->Step1 Add Add: BTP + DBU Step1->Add Step2 Step 2: [3+2] Cycloaddition (60°C, 6-12h) Add->Step2 Intermediate Intermediate: Diazo Species -> Pyrazoline Step2->Intermediate Mechanism Product Product: 3-Trifluoromethylpyrazole (Regiospecific) Intermediate->Product Elimination

Figure 2: Regioselective Synthesis Workflow via 3-Component Coupling.

Biological Validation Protocols

EGFR Kinase Inhibition Assay

To validate the anticancer potential of synthesized fluorinated pyrazoles, a direct enzyme inhibition assay is required.

Materials:

  • Recombinant EGFR kinase (e.g., BPS Bioscience #40321).[8][9]

  • Substrate: Poly-(Glu:Tyr) (4:1).

  • ATP (10

    
     start).
    
  • Detection: Kinase-Glo® or ADP-Glo™ (Luminescence).

Protocol:

  • Preparation: Prepare 5x Kinase Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100).

  • Compound Dilution: Prepare 3-fold serial dilutions of the fluorinated pyrazole in DMSO (Top concentration 100

    
    ).
    
  • Incubation:

    • Add 5

      
       of diluted compound to wells.
      
    • Add 20

      
       of EGFR enzyme mixture (0.2 ng/
      
      
      
      ).
    • Incubate for 15 mins at RT to allow binding.

  • Reaction Start: Add 25

    
     of ATP/Substrate master mix.
    
  • Running: Incubate at 30°C for 45 mins.

  • Termination/Detection: Add 50

    
     of Kinase-Glo reagent. Incubate 10 mins. Read Luminescence.
    
  • Analysis: Plot % Activity vs. Log[Compound]. Fit to Sigmoidal Dose-Response to calculate

    
    .
    

Validation Criteria: Reference inhibitor (Erlotinib) must show


.

Summary Data Table

Compound ClassFluorine MotifTargetPotency (

/MIC)
Key Biological EffectRef
Pyrazolo[3,4-d]pyrimidine -F (Aryl)EGFR / VEGFR-20.23

(EGFR)
Dual kinase inhibition; Apoptosis induction[1]
Diaryl-pyrazole (C-23) -CF₃ (C3)Tubulin1.3

(MCF-7)
M-phase arrest; Microtubule destabilization[2]
Celecoxib -CF₃ (C3)COX-20.04

Selective inflammation reduction[3]
Pyrazole-Thiazole -F (Phenyl)S. aureus0.023

Potent antibacterial activity (MIC)[4]

References

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 2021. Link

  • Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ACS Omega, 2018. Link

  • Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Organic Letters, 2020.[1][3] Link

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Antibiotics, 2024. Link

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect, 2024. Link

Sources

The Potential Mechanism of Action of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol: A Next-Generation Pyrazolone-Based Free Radical Scavenger

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of neuroprotective and cytoprotective agents has long centered on mitigating oxidative stress, a primary driver of cellular apoptosis in ischemic and neurodegenerative conditions. The compound 3-Fluoro-1-phenyl-1H-pyrazol-5-ol represents a rationally designed, fluorinated analog of the well-established clinical drug Edaravone (3-methyl-1-phenyl-1H-pyrazol-5-ol)[1].

Edaravone is globally recognized as a potent free radical scavenger, utilized primarily in the management of acute ischemic stroke and Amyotrophic Lateral Sclerosis (ALS)[2]. However, the substitution of the electron-donating 3-methyl group with a highly electronegative 3-fluoro group introduces profound bioisosteric advantages. This whitepaper delineates the theoretical mechanism of action of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol, exploring how fluorine substitution modulates its physicochemical profile, enhances its redox kinetics, and dictates its downstream pleiotropic cellular signaling.

Physicochemical Profiling: The Fluorine Advantage

To understand the mechanism of action, we must first analyze the causality between the molecule's structure and its behavior in physiological environments. Pyrazolone derivatives exist in a tautomeric equilibrium (enol-keto forms). Their radical scavenging efficacy is heavily dependent on the generation of an anionic species at physiological pH, which acts as the active electron donor.

By replacing the methyl group with a fluorine atom, we induce a strong inductive electron-withdrawing effect (-I effect). This structural modification alters the physicochemical landscape of the molecule:

Table 1: Comparative Physicochemical Properties (Predicted vs. Baseline)
Property3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)3-Fluoro-1-phenyl-1H-pyrazol-5-ol (Novel Analog)Pharmacological Implication
Substituent at C3 Electron-donating (-CH3)Electron-withdrawing (-F)Alters the electron density and tautomeric equilibrium of the pyrazolone ring.
pKa ~7.0Predicted < 7.0 (approx. 6.2 - 6.5)Lowers pKa, resulting in a higher fraction of the highly active anionic species at physiological pH (7.4).
Lipophilicity (LogP) ~1.2Predicted ~1.4 - 1.6Fluorine enhances lipophilicity, compensating for higher ionization to maintain robust Blood-Brain Barrier (BBB) penetration[3].
Metabolic Stability Susceptible to aliphatic oxidation at C3Blocked aliphatic oxidationPrevents cytochrome P450-mediated oxidation at the 3-position, potentially extending the biological half-life.

Core Mechanism: Redox Modulation and Radical Scavenging

The primary mechanism of action of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol is the direct quenching of reactive oxygen species (ROS), specifically hydroxyl radicals (•OH) and peroxyl radicals (ROO•)[2].

The reaction proceeds via a Sequential Electron Transfer - Proton Transfer (SET-PT) or a Hydrogen Atom Transfer (HAT) mechanism. Because the fluorine atom lowers the pKa of the hydroxyl group, the molecule exists predominantly as an anion at pH 7.4. This anion rapidly donates an electron to a highly reactive radical (such as •OH), neutralizing it into a harmless hydroxide ion. The resulting pyrazolone radical is stabilized by resonance across the phenyl and pyrazole rings.

Crucially, this mechanism halts the chain reaction of lipid peroxidation . During ischemic events, free radicals attack the polyunsaturated fatty acids in cell membranes, leading to membrane degradation and cell death[4]. By intercepting these radicals, the fluorinated pyrazolone preserves membrane integrity.

ROS_Scavenging ROS Reactive Oxygen Species (•OH, O2•-) Lipid Cell Membrane Lipids ROS->Lipid Attacks Drug 3-Fluoro-1-phenyl- 1H-pyrazol-5-ol Drug->ROS Scavenges (HAT/SET) LPO Lipid Peroxidation (Cell Damage) Drug->LPO Inhibits Stable Stable Radical Intermediate Drug->Stable Forms Lipid->LPO Causes Protection Membrane Integrity Preserved Stable->Protection Leads to

Figure 1: Mechanism of ROS scavenging and inhibition of lipid peroxidation by the fluorinated analog.

Downstream Pleiotropic Cellular Signaling

Beyond direct chemical scavenging, pyrazolone derivatives exhibit potent pleiotropic effects, modulating intracellular signaling pathways to create a neuroprotective microenvironment[3][4].

  • Nrf2/HO-1 Pathway Activation: By transiently altering the intracellular redox state, the compound promotes the nuclear translocation of Nrf2. This transcription factor binds to the Antioxidant Response Element (ARE), upregulating endogenous antioxidant enzymes such as Superoxide Dismutase (SOD) and catalase[2].

  • Anti-Inflammatory Modulation (NF-κB Inhibition): Oxidative stress is a known trigger for microglial activation and neuroinflammation. By neutralizing upstream ROS, 3-Fluoro-1-phenyl-1H-pyrazol-5-ol prevents the activation of the NF-κB pathway. This suppresses the downstream production of pro-inflammatory cytokines (TNF-α, IL-1β) and inducible nitric oxide synthase (iNOS)[1].

Cell_Signaling Drug 3-Fluoro-1-phenyl- 1H-pyrazol-5-ol Nrf2 Nrf2 Pathway Activation Drug->Nrf2 Activates NFkB NF-κB Pathway Inhibition Drug->NFkB Suppresses Antiox Upregulation of SOD/Catalase Nrf2->Antiox Induces Inflam Downregulation of TNF-α, IL-1β, iNOS NFkB->Inflam Prevents Neuro Neuroprotection & Cell Survival Antiox->Neuro Promotes Inflam->Neuro Reduces Damage

Figure 2: Downstream pleiotropic cellular signaling effects mediated by the fluorinated pyrazolone.

Methodological Framework for Mechanistic Validation

To rigorously validate the mechanistic claims of this novel compound, we must deploy a self-validating experimental framework. As an application scientist, I prioritize assays that separate direct chemical kinetics from complex biological variables, followed by integrated cellular models.

Protocol 1: Cell-Free ROS Scavenging Kinetics (Lipid Peroxidation Assay)

Rationale: To prove that the fluorine substitution enhances or maintains the core mechanism of action, we must measure its ability to inhibit lipid peroxidation in a controlled, cell-free environment.

Step-by-Step Methodology:

  • Preparation of Liposomes: Prepare unilamellar soybean phosphatidylcholine liposomes (50 µM) in a phosphate buffer (pH 7.4) to simulate physiological cell membranes.

  • Initiation of Oxidation: Introduce a water-soluble azo initiator (e.g., AAPH at 10 mM) to generate a steady stream of peroxyl radicals at 37°C.

  • Compound Administration: Add 3-Fluoro-1-phenyl-1H-pyrazol-5-ol at varying concentrations (1 µM to 100 µM). Run parallel controls with Edaravone as the benchmark.

  • Quantification: Measure the formation of conjugated dienes continuously via UV spectrophotometry at 234 nm over 120 minutes.

  • Data Analysis: Calculate the lag time before the onset of rapid oxidation. A prolonged lag time directly correlates with the compound's radical scavenging capacity and its ability to preserve lipid integrity.

Protocol 2: In Vitro Neuroprotection (OGD/R Model)

Rationale: To simulate the ischemic penumbra—where rapid reoxygenation triggers a massive ROS burst—we employ the Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) model in SH-SY5Y neuroblastoma cells. This validates the translation of chemical scavenging into biological cell survival[3].

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y cells in 96-well plates at a density of

    
     cells/well and culture for 24 hours.
    
  • OGD Phase: Replace standard media with glucose-free DMEM. Transfer the plates to a hypoxic incubator (1% O₂, 5% CO₂, 94% N₂) for 4 hours to simulate ischemia.

  • Treatment & Reoxygenation: Remove the cells from the hypoxic chamber. Replace the media with standard glucose-containing DMEM supplemented with 3-Fluoro-1-phenyl-1H-pyrazol-5-ol (10 µM, 30 µM, 50 µM). Return to a standard normoxic incubator for 24 hours.

  • Viability & ROS Assessment:

    • Assess cellular viability using the CCK-8 assay (absorbance at 450 nm).

    • Quantify intracellular ROS levels by staining with DCFDA (2',7'-dichlorofluorescin diacetate) and measuring fluorescence (Ex/Em = 485/535 nm).

  • Validation: A successful result will show a dose-dependent restoration of cell viability and a corresponding decrease in DCFDA fluorescence, confirming that the compound's neuroprotective effect is mediated via intracellular ROS suppression.

References

  • Patsnap Synapse: What is the mechanism of Edaravone?[2] URL:[Link]

  • Spandidos Publications: Beyond free radical scavenging: Beneficial effects of edaravone (Radicut) in various diseases (Review)[4] URL:[Link]

  • IOMC World: Beneficial Effects of the Free Radical Scavenger Edaravone (Radicut) in Neurologic Diseases URL:[Link]

  • PubChem (NIH): Mci-186 | C10H10N2O | CID 4021[1] URL:[Link]

  • MDPI: Clinical Neuroprotective Drugs for Treatment and Prevention of Stroke[3] URL:[Link]

Sources

Tautomerism and Stability of 1-Phenyl-1H-pyrazol-5-ol Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Phenyl-1H-pyrazol-5-ol and its derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The profound biological efficacy of these compounds is intrinsically linked to their molecular structure, particularly their existence in different tautomeric forms. This technical guide provides a comprehensive exploration of the tautomerism and stability of 1-phenyl-1H-pyrazol-5-ol compounds. We will delve into the structural nuances of the predominant tautomers, the key factors governing their equilibrium, and the state-of-the-art analytical techniques for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical class of compounds.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the behavior of many organic molecules. In the context of drug design, the specific tautomeric form of a molecule can significantly influence its physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity. These properties, in turn, dictate the pharmacokinetic and pharmacodynamic profile of a drug candidate, including its absorption, distribution, metabolism, excretion (ADME), and its binding affinity to biological targets. For 1-phenyl-1H-pyrazol-5-ol compounds, a thorough understanding of their tautomeric landscape is not merely an academic exercise but a fundamental prerequisite for rational drug design and development.

The Tautomeric Landscape of 1-Phenyl-1H-pyrazol-5-ol

1-Phenyl-1H-pyrazol-5-ol can exist in three principal tautomeric forms: the hydroxyl-form (OH-form), the amino-form (NH-form, also referred to as the keto-form), and the methylene-form (CH-form).[1] The equilibrium between these forms is a delicate balance influenced by a multitude of factors.

Tautomers OH OH-form (1-phenyl-1H-pyrazol-5-ol) NH NH-form (1-phenyl-1,2-dihydro-3H-pyrazol-3-one) OH->NH Prototropic Shift CH CH-form (1-phenyl-2,4-dihydro-3H-pyrazol-3-one) NH->CH Prototropic Shift CH->OH Prototropic Shift UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare solutions in various solvents B Record UV-Vis spectra A->B C Identify λmax and solvatochromic shifts B->C D Compare with 'fixed' tautomer models C->D E Determine predominant tautomer D->E

Caption: Workflow for UV-Vis spectroscopic analysis of tautomerism.

X-ray Crystallography: The Solid-State Picture

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. [2]This technique offers an unambiguous snapshot of the molecular structure, including bond lengths and intermolecular interactions.

Generalized Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the 1-phenyl-1H-pyrazol-5-ol compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperature (e.g., 100 K) to minimize thermal vibrations. [2]3. Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software. The positions of all non-hydrogen atoms are determined, and in many cases, hydrogen atoms can also be located, definitively identifying the tautomeric form.

  • Analysis of Intermolecular Interactions: Analyze the crystal packing to identify hydrogen bonding and other intermolecular interactions that stabilize the observed tautomer in the solid state.

Computational Chemistry: Predicting Tautomeric Stability

In silico methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the relative stabilities of tautomers and complementing experimental findings. [3][4] General Workflow for DFT Calculations:

  • Structure Generation: Build the 3D structures of all possible tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in the presence of a solvent using a continuum solvation model (e.g., PCM, SMD). [3]3. Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermochemical data.

  • Energy Analysis: Compare the calculated Gibbs free energies of the tautomers. The tautomer with the lowest Gibbs free energy is predicted to be the most stable. The energy difference can be used to estimate the equilibrium constant.

DFT_Workflow A Build 3D structures of tautomers B Geometry Optimization (Gas phase & Solvent) A->B C Frequency Calculations B->C D Gibbs Free Energy Comparison C->D E Predict Most Stable Tautomer D->E

Caption: A typical workflow for DFT-based prediction of tautomer stability.

Synthesis of 1-Phenyl-1H-pyrazol-5-ol

A common and reliable method for the synthesis of 1-phenyl-1H-pyrazol-5-ol involves the condensation of ethyl acetoacetate with phenylhydrazine.

Step-by-Step Synthetic Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1 equivalent) and ethanol.

  • Addition of Phenylhydrazine: Slowly add phenylhydrazine (1 equivalent) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

    • The product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 1-phenyl-1H-pyrazol-5-ol.

Conclusion and Future Perspectives

The tautomerism of 1-phenyl-1H-pyrazol-5-ol compounds is a multifaceted phenomenon with profound implications for their application in drug discovery and materials science. The stability and predominance of a specific tautomer are dictated by a delicate interplay of solvent effects, substituent effects, and other environmental factors. A comprehensive understanding of this tautomeric landscape, achieved through a synergistic combination of advanced spectroscopic techniques and computational modeling, is paramount for the rational design of novel molecules with desired properties. As our analytical and computational tools continue to evolve, so too will our ability to predict and control the tautomeric behavior of these versatile and important heterocyclic compounds.

References

  • Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. (2022). Bulgarian Chemical Communications, 54(1), 74-80. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 24(24), 4593. [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2018). Molecules, 23(11), 2946. [Link]

  • DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. (2014). International Journal of Pharmaceutical, Chemical and Biological Sciences, 4(3), 555-563. [Link]

  • Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. (2012). Journal of Cheminformatics, 4(1), 10. [Link]

  • A New Process For The Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol 5 Yl) Piperazine, Teneligliptin And Its Salt. (2019). Quickcompany. [Link]

  • Tautomer, Protomer, and Conformer Prediction. (2024). Medium. [Link]

  • Tautomer Search. (n.d.). Rowan. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). Molecules, 23(1), 133. [Link]

  • A one-step synthesis of pyrazolone. (2006). Molbank, 2006(1), M464. [Link]

  • Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. (2021). Chemical Science, 12(30), 10255-10265. [Link]

  • Tautomeric Equilibria Studies by Mass Spectrometry. (2008). The Open Mass Spectrometry Journal, 2, 6-12. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals, 13(7), 1098. [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024). Walsh Medical Media. [Link]

  • Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. (2023). Journal of Chemical Theory and Computation, 19(11), 3258-3268. [Link]

  • Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. (2017). Molecules, 22(12), 2213. [Link]

  • Tautomerism: Shift & Acid Catalysis. (2023). StudySmarter. [Link]

  • Preparation of 3-subtituted-1-phenyl-1H-pyrazol-5-ol (A) and pyrazolopyranopyrimidines (B). (2022). ResearchGate. [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). The Journal of Physical Chemistry Letters, 13(10), 2384-2390. [Link]

  • Let's not forget tautomers. (2010). Journal of Computer-Aided Molecular Design, 24(4), 269-280. [Link]

  • Keto-enol tautomerism. (2025). Fiveable. [Link]

  • The tautomerism of pyrazolines (dihydropyrazoles). (2015). Journal of the Chilean Chemical Society, 60(2), 2966-2970. [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (1992). Journal of the Chemical Society, Perkin Transactions 2, (10), 1737-1743. [Link]

  • X-ray crystallographic comparison of pyrazole subsidiaries. (2011). ResearchGate. [Link]

  • Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations. (2018). Bioinorganic Chemistry and Applications, 2018, 8560343. [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016). Master Organic Chemistry. [Link]

  • Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. (2018). ResearchGate. [Link]

Sources

Technical Guide: 3-Fluoro-1-phenyl-1H-pyrazol-5-ol as a Medicinal Chemistry Building Block

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol , a specialized fluorinated scaffold.

Executive Summary

3-Fluoro-1-phenyl-1H-pyrazol-5-ol represents a high-value, fluorinated bioisostere of the common pyrazolone scaffold (e.g., Edaravone). Unlike the bulky trifluoromethyl (–CF₃) analogs, the C3-fluoro substitution offers a unique combination of steric minimalism (Van der Waals radius similar to H) and electronic modulation (high electronegativity). This guide outlines the synthesis of this rare scaffold via the Balz-Schiemann reaction and details its utility in optimizing pharmacokinetic (PK) profiles by blocking metabolic soft spots and modulating pKa.

Chemical Identity & Properties

Structural Dynamics and Tautomerism

The reactivity of this building block is defined by its prototropic tautomerism. The fluorine atom at C3 exerts a strong inductive effect (


), increasing the acidity of the C4-protons and influencing the equilibrium between the CH-form  (pyrazolone) and the OH-form  (hydroxypyrazole).
PropertyValue / Description
IUPAC Name 3-Fluoro-1-phenyl-1H-pyrazol-5-ol
Common Synonyms 3-Fluoro-1-phenyl-2-pyrazolin-5-one; 5-Hydroxy-3-fluoro-1-phenylpyrazole
Molecular Formula C₉H₇FN₂O
Molecular Weight 178.16 g/mol
Predicted pKa ~5.8 – 6.2 (More acidic than 3-methyl analog due to F-induction)
H-Bond Donors/Acceptors 1 / 3
Electronic Effect Fluorine at C3 deactivates the ring towards electrophilic attack but activates C4-deprotonation.
Tautomeric Equilibrium Diagram

The following diagram illustrates the three primary tautomers. In non-polar solvents, the CH-form (B) often predominates, while polar solvents stabilize the OH-form (A) and NH-form (C) .

Tautomers cluster_0 Tautomeric Equilibrium OH_Form OH-Form (A) (Aromatic, Polar solvent favored) Ph-N-N=C(F)-CH=C(OH)- CH_Form CH-Form (B) (Pyrazolone, Non-polar favored) Ph-N-N=C(F)-CH2-C(=O)- OH_Form->CH_Form Proton Transfer NH_Form NH-Form (C) (Less common) Ph-NH-N=C(F)-CH=C(=O)- CH_Form->NH_Form Proton Transfer

Caption: Tautomeric equilibrium of 3-fluoro-1-phenyl-1H-pyrazol-5-ol. The C3-Fluorine atom stabilizes the enol form (A) via electron withdrawal.

Synthetic Protocol: The Balz-Schiemann Route[1]

Direct condensation of phenylhydrazine with fluorinated


-keto esters is often low-yielding due to the instability of the fluorinated precursors. The most robust "self-validating" route is the Balz-Schiemann reaction  starting from the commercially available 3-amino-1-phenyl-2-pyrazolin-5-one  (CAS: 4149-06-8).
Reaction Scheme

Synthesis Start 3-Amino-1-phenyl-2-pyrazolin-5-one (CAS: 4149-06-8) Step1 Step 1: Diazotization Reagents: NaNO2, HBF4 (48%) Temp: 0°C Start->Step1 Intermediate Diazonium Tetrafluoroborate Salt [Ph-Pyrazolone-N2]+ [BF4]- Step1->Intermediate Precipitation Step2 Step 2: Thermal Decomposition (Balz-Schiemann) Temp: 100-110°C (Solvent-free or Xylene) Intermediate->Step2 - N2, - BF3 Product 3-Fluoro-1-phenyl-1H-pyrazol-5-ol (Target Scaffold) Step2->Product

Caption: Synthesis via Balz-Schiemann transformation of the amino precursor.

Detailed Experimental Procedure

Note: This protocol involves the formation of diazonium salts, which can be explosive.[1] Conduct all steps behind a blast shield.

Step 1: Preparation of the Diazonium Tetrafluoroborate

  • Dissolution: Suspend 3-amino-1-phenyl-2-pyrazolin-5-one (10.0 mmol) in 48% fluoroboric acid (

    
    , 20 mL). Cool the mixture to 
    
    
    
    C in an ice/salt bath.
  • Diazotization: Dropwise add a solution of sodium nitrite (

    
    , 11.0 mmol) in water (2 mL), maintaining the internal temperature below 
    
    
    
    C. Stir for 30 minutes.
  • Isolation: The diazonium tetrafluoroborate salt will precipitate as a solid. Filter the solid at

    
    C and wash with cold 5% 
    
    
    
    , followed by cold diethyl ether to remove water.
  • Drying: Dry the salt under high vacuum at room temperature. Do not heat.

Step 2: Thermal Decomposition (Fluorination) [2][3]

  • Setup: Place the dry diazonium salt in a dry flask connected to a condenser and a gas trap (to neutralize

    
     fumes).
    
  • Decomposition: Gently heat the solid (or suspend in dry xylene for better thermal control) to

    
    C. Nitrogen gas evolution indicates the reaction is proceeding.
    
  • Workup: Once gas evolution ceases, dissolve the residue in ethyl acetate. Wash with saturated

    
     (to remove traces of acid/boron species) and brine.
    
  • Purification: Purify via column chromatography (

    
    , Hexane/EtOAc gradient). The 3-fluoro analog typically elutes earlier than the amino precursor due to lower polarity.
    

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

The 3-fluoro group serves as a strategic bioisostere for Hydrogen (H) or Methyl (


) at the C3 position.
Feature3-H / 3-CH₃ Analog3-Fluoro AnalogMedicinal Benefit
Metabolic Stability C3-H is prone to oxidation; C3-CH₃ is a soft spot for hydroxylation.C3-F bond is metabolically inert (

).
Blocks Metabolism: Extends half-life (

) by preventing P450 oxidation at C3.
Acidity (pKa) pKa ~7.0 (Neutral/Weakly Acidic).pKa ~5.8 (More Acidic).Solubility: Increased ionization at physiological pH improves aqueous solubility.
Lipophilicity Moderate LogP.Slightly higher LogP (vs H), lower than CF₃.Permeability: Enhances membrane penetration without the steric penalty of a

group.
Scaffold for Fragment-Based Drug Discovery (FBDD)

The 3-fluoro-pyrazolone core is an excellent scaffold for generating libraries of:

  • Kinase Inhibitors: The pyrazole NH/OH motif can hinge-bind to the ATP site of kinases (e.g., Aurora, p38 MAP kinase). The C3-F atom can interact with gatekeeper residues or modulate the electronics of the hinge binder.

  • Free Radical Scavengers: Analogous to Edaravone (ALS treatment), the 3-fluoro analog retains the redox-active pyrazolone core but with altered oxidation potential, potentially reducing side effects or altering tissue distribution.

Functionalization Workflow

The scaffold allows for divergent synthesis at the C4 position (nucleophilic carbon) and the N/O centers.

Reactivity Core 3-Fluoro-1-phenyl- pyrazol-5-ol Target1 C4-Arylation/Alkylation (Knoevenagel / Alkylation) Core->Target1 R-CHO / R-X (Base catalyzed) Target2 O-Alkylation (Ether formation) Core->Target2 R-X, K2CO3 (Selectivity control required) Target3 Fused Heterocycles (Pyrazolo[3,4-b]pyridines) Core->Target3 1,3-Dicarbonyls (Cyclization)

Caption: Divergent synthesis pathways from the 3-fluoro-pyrazolone core.

References

  • Balz, G.; Schiemann, G. "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung." Berichte der deutschen chemischen Gesellschaft, 1927, 60(5), 1186–1190. (Foundational chemistry for diazonium-to-fluorine conversion).
  • Fustero, S. et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011 , 111(11), 6984–7034. Link

  • BenchChem. "3-Amino-1-phenyl-2-pyrazolin-5-one (CAS 4149-06-8) Structure and Properties." Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018 , 61(14), 5822–5880. Link

  • Aggarwal, R. et al. "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry, 2018 , 14, 203–242. Link

Sources

The Genesis of a Therapeutic Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of Phenylpyrazolol Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Legacy of the Pyrazole Ring

In the landscape of medicinal chemistry, few heterocyclic scaffolds have demonstrated the versatility and therapeutic impact of the pyrazole ring system.[1] This five-membered heterocycle, containing two adjacent nitrogen atoms, is the foundational core of a class of compounds known as phenylpyrazolols, or more commonly, pyrazolones.[1][2] Since their discovery, these compounds have become integral to the development of numerous pharmaceuticals, spanning a wide range of applications from anti-inflammatory and analgesic agents to neuroprotective drugs.[3][4][5] This in-depth technical guide will provide a comprehensive exploration of the discovery and synthesis history of phenylpyrazolol compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the seminal discoveries that laid the groundwork for this field, dissect the core synthetic methodologies with a focus on the causality behind experimental choices, and provide detailed protocols for the synthesis of key therapeutic agents.

Part 1: The Dawn of Pyrazole Chemistry: A Historical Perspective

The journey into the world of pyrazoles began in 1883 with the pioneering work of German chemist Ludwig Knorr.[1][6] While attempting to synthesize quinoline derivatives, Knorr serendipitously discovered a new class of compounds through the reaction of ethyl acetoacetate with phenylhydrazine.[1][7] This led to the first synthesis of a substituted pyrazole, specifically 1-phenyl-3-methyl-5-pyrazolone, a compound that would later be known as Edaravone.[1][2] This foundational discovery, now famously known as the Knorr pyrazole synthesis, not only introduced a novel heterocyclic system but also established a robust and versatile method for its construction that remains a cornerstone of synthetic organic chemistry to this day.[8][9][10]

The initial pyrazolone synthesized by Knorr, later named Antipyrine, was found to possess potent antipyretic and analgesic properties, marking the first therapeutic application of this new class of compounds.[5][7] This early success spurred further research into pyrazole derivatives, leading to the development of a multitude of biologically active molecules and solidifying the pyrazole scaffold as a "privileged structure" in medicinal chemistry.[3]

Part 2: Core Synthetic Strategies: From Knorr's Legacy to Modern Methodologies

The synthesis of the pyrazole ring is predominantly achieved through cyclocondensation reactions.[6][11] The most fundamental and widely employed method is the Knorr pyrazole synthesis, which offers a straightforward and efficient route to a diverse range of substituted pyrazoles.[3][10]

The Knorr Pyrazole Synthesis: A Detailed Examination

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound (such as a β-diketone or a β-ketoester) with a hydrazine derivative.[4][12] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][10]

The choice of reactants is critical and directly influences the substitution pattern of the final pyrazole product. The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomers, a challenge that can often be controlled by modulating reaction conditions or the steric and electronic properties of the substrates.[10]

G cluster_reactants Reactants cluster_process Reaction Process cluster_intermediates Key Intermediates cluster_products Products & Purification 1_3_Dicarbonyl 1,3-Dicarbonyl (β-Diketone or β-Ketoester) Mixing Mixing in Solvent (e.g., Ethanol) 1_3_Dicarbonyl->Mixing Hydrazine Hydrazine Derivative Hydrazine->Mixing Acid_Catalysis Acid Catalysis (e.g., Acetic Acid) Mixing->Acid_Catalysis Heating Heating/Reflux Acid_Catalysis->Heating Hydrazone Hydrazone Formation Heating->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Substituted Pyrazole Dehydration->Pyrazole Purification Purification (Recrystallization/Chromatography) Pyrazole->Purification

Caption: A generalized workflow for the Knorr pyrazole synthesis.

Variations and Modern Approaches

While the Knorr synthesis remains a mainstay, several other methods have been developed to access the pyrazole core, each with its own advantages and applications.

  • Synthesis from α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated ketones or aldehydes with hydrazines initially yields a pyrazoline intermediate through a Michael addition followed by cyclization.[3][11] Subsequent oxidation of the pyrazoline affords the aromatic pyrazole.[11] This method provides an alternative route to pyrazoles with different substitution patterns.

  • Synthesis from Acetylenic Ketones: The cyclocondensation of hydrazine derivatives with acetylenic ketones has been a known method for over a century.[6] However, this reaction often results in a mixture of two regioisomers, which can be challenging to separate.[4][6]

  • Multicomponent Reactions (MCRs): Modern synthetic strategies increasingly employ MCRs to construct complex molecules in a single step.[12] Several MCRs have been developed for the synthesis of pyrazoles, offering advantages in terms of efficiency and atom economy.[12]

Part 3: Key Phenylpyrazolol Compounds in Drug Development

The versatility of the pyrazole scaffold is exemplified by the successful development of several blockbuster drugs. This section will focus on two prominent examples: Edaravone and Celecoxib.

Edaravone: A Neuroprotective Agent

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[13][14][15][16] Its discovery and development highlight the therapeutic potential of the pyrazolone core in neurodegenerative diseases.[13][17]

The synthesis of Edaravone is a classic example of the Knorr pyrazole synthesis.[2][18] It is prepared by the condensation of phenylhydrazine with ethyl acetoacetate.[2]

Experimental Protocol: Synthesis of Edaravone

  • Reaction Setup: In a round-bottom flask, equimolar amounts of phenylhydrazine and ethyl acetoacetate are combined.[2] The addition should be performed carefully as the reaction is slightly exothermic.[18]

  • Reaction Conditions: The reaction mixture is heated, typically without a solvent, at a temperature of 135-145°C for approximately one hour.[2]

  • Work-up and Isolation: After cooling, the resulting viscous syrup is treated with diethyl ether and stirred vigorously to induce precipitation of the crude product.[2]

  • Purification: The crude Edaravone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure compound.[19]

ReactantMolecular Weight ( g/mol )Moles (mol)Volume/Mass
Phenylhydrazine108.140.1~9.8 mL
Ethyl Acetoacetate130.140.1~11.5 mL

Table 1: Representative quantitative data for the synthesis of Edaravone.

The neuroprotective effects of Edaravone are attributed to its potent antioxidant properties.[13][17] It effectively scavenges free radicals, thereby mitigating oxidative stress, which is a key pathological factor in both stroke and ALS.[13][17]

Oxidative_Stress Oxidative Stress (e.g., in Stroke, ALS) Free_Radicals Free Radicals (ROS/RNS) Oxidative_Stress->Free_Radicals Neuronal_Damage Neuronal Damage & Cell Death Free_Radicals->Neuronal_Damage Edaravone Edaravone Edaravone->Free_Radicals Scavenges

Caption: Simplified mechanism of Edaravone's neuroprotective action.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[20][21] Its development was a significant milestone in the management of pain and inflammation, offering a safer alternative to traditional NSAIDs with a reduced risk of gastrointestinal side effects.[20][22]

The synthesis of Celecoxib involves a two-step process, beginning with a Claisen condensation followed by a cyclocondensation reaction to form the pyrazole ring.[22][23]

Experimental Protocol: Synthesis of Celecoxib

  • Step 1: Claisen Condensation: 4-Methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a base (e.g., sodium methoxide) to form the 1,3-dicarbonyl intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[22]

  • Step 2: Cyclocondensation: The resulting dione is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent, such as ethanol, to yield Celecoxib.[22][24]

  • Purification: The crude product is purified by recrystallization.[22]

ReactantMolecular Weight ( g/mol )Moles (mol)Volume/Mass
4-Methylacetophenone134.180.1~13.4 g
Ethyl Trifluoroacetate142.080.1~11.1 mL
4-Sulfamoylphenylhydrazine HCl223.660.1~22.4 g

Table 2: Representative quantitative data for the synthesis of Celecoxib.

Celecoxib's anti-inflammatory and analgesic effects stem from its selective inhibition of COX-2.[21] By blocking COX-2, Celecoxib prevents the production of prostaglandins, which are key mediators of inflammation and pain.[21] Its selectivity for COX-2 over COX-1 is attributed to the presence of a sulfonamide side chain that binds to a specific pocket in the COX-2 active site.[21][25]

Inflammatory_Stimuli Inflammatory Stimuli COX2_Induction COX-2 Induction Inflammatory_Stimuli->COX2_Induction Arachidonic_Acid Arachidonic Acid COX2_Induction->Arachidonic_Acid Acts on Prostaglandins Prostaglandins (Pain & Inflammation) Arachidonic_Acid->Prostaglandins COX-2 Celecoxib Celecoxib Celecoxib->COX2_Induction Inhibits

Caption: Simplified mechanism of Celecoxib's anti-inflammatory action.

Conclusion: The Future of Phenylpyrazolol Chemistry

From its serendipitous discovery over a century ago, the phenylpyrazolol scaffold has evolved into a cornerstone of modern drug development. The foundational Knorr synthesis and its subsequent modifications have provided chemists with a powerful toolkit for the creation of a vast array of biologically active molecules. The success of drugs like Edaravone and Celecoxib is a testament to the enduring therapeutic potential of this remarkable heterocyclic system. As our understanding of disease mechanisms deepens, the phenylpyrazolol core will undoubtedly continue to serve as a versatile platform for the design and synthesis of next-generation therapeutics, further solidifying its legacy in the annals of medicinal chemistry.

References

  • Edaravone - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Al-Mousawi, S. M., Moustafa, A. H., & El-Awaad, I. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 17. [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2011). Synthesis of Diarylpyrazoles Containing a Phenylsulphone or Carbonitrile Moiety and their Chalcones as Possible Anti-Inflammatory Agents. Scientia Pharmaceutica, 79(3), 507–524. [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2011). Synthesis of Diarylpyrazoles Containing a Phenylsulphone or Carbonitrile Moiety and their Chalcones as Possible Anti-Inflammatory Agents. PubMed. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved March 7, 2026, from [Link]

  • Synthesis of Celecoxib and Structural Analogs- A Review. (2012). Bentham Science Publishers. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. [Link]

  • Ludwig Knorr's synthesis: Advances in heterocyclic synthesis of quinoline, quinolone, pyrazole, and pyrrole derivatives. (2026). Taylor & Francis. [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. (2024). MDPI. [Link]

  • The preclinical discovery and development of edaravone for the treatment of amyotrophic lateral sclerosis: what lessons have we learnt? (2026). ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. (2020). RSC Publishing. [Link]

  • Synthesis of diaryl pyrazoles. (n.d.). Google Patents.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2001). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 44(16), 2703–2708. [Link]

  • The preclinical discovery and development of edaravone for the treatment of amyotrophic lateral sclerosis: what lessons have we learnt? (2026). PubMed. [Link]

  • 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Amer, A. M., Ghoneim, A. A., Sherif, M. H., & Farouk, W. (2014). Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. Universal Journal of Chemistry, 2(4), 53-58. [Link]

  • The preclinical discovery and development of edaravone for the treatment of amyotrophic lateral sclerosis: what lessons have we learnt? (2026). ScienceOpen. [Link]

  • Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity. (2008). PubMed. [Link]

  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. (2023). PMC. [Link]

  • MTPA News | Announces FDA Approval of RADICAVATM (Edaravone), the First New Treatment Option for ALS in More Than 20 Years. (2017). Mitsubishi Tanabe Pharma America. [Link]

  • Edaravone for the Treatment of Motor Neurone Disease: A Critical Review of Approved and Alternative Formulations against a Proposed Quality Target Product Profile. (2024). MDPI. [Link]

  • Kumar, K. A., Jayaroopa, P., & Kumar, S. V. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research, 5(4), 1473-1486. [Link]

  • Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). Rsc.org. Retrieved March 7, 2026, from [Link]

  • Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. (2026). ResearchGate. [Link]

  • Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. (2023). PMC. [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). PubMed. [Link]

  • Synthesis of Pyrazolone Derivatives and their Biological Activities. (2012). Oriental Journal of Chemistry. [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2018). PMC. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2026). IJFMR. [Link]

  • Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity. (2008). ResearchGate. [Link]

  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. (2023). PubMed. [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2019). Oriental Journal of Chemistry. [Link]

  • pyrazole. (n.d.). Britannica. Retrieved March 7, 2026, from [Link]

Sources

Technical Whitepaper: Theoretical and Computational Studies of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the theoretical and computational analysis of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol . This guide is structured for researchers in medicinal chemistry and computational toxicology, focusing on the unique electronic effects of fluorine substitution on the pyrazolone scaffold.

Executive Summary

3-Fluoro-1-phenyl-1H-pyrazol-5-ol represents a critical fluorinated scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and free radical scavengers. As a structural analog of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), the introduction of a fluorine atom at the C3 position fundamentally alters the molecule's tautomeric equilibrium, lipophilicity, and electrostatic landscape.

This guide outlines a rigorous computational framework to characterize this molecule, utilizing Density Functional Theory (DFT) to resolve its tautomeric ambiguity and predict its reactivity profile.

The Tautomeric Challenge

The core theoretical complexity of 1-phenyl-pyrazol-5-ols lies in their prototropic tautomerism. Unlike the 3-methyl analog, the strong electron-withdrawing nature of the 3-fluoro group (


) significantly impacts the stability of the enol form.
Tautomeric Forms

Three distinct tautomers must be modeled to accurately predict physicochemical properties:

  • OH-form (Enol): 3-Fluoro-1-phenyl-1H-pyrazol-5-ol. Aromatic character is maximized.

  • CH-form (Keto): 3-Fluoro-1-phenyl-2-pyrazolin-5-one. Disrupted aromaticity but strong C=O bond.

  • NH-form (Imine): 3-Fluoro-1-phenyl-3-pyrazolin-5-one.

Theoretical Insight: In the gas phase, the CH-form is often kinetically favored, but polar solvents (DMSO, Methanol) and electron-withdrawing substituents (like Fluorine) tend to stabilize the OH-form via intermolecular hydrogen bonding and dipole stabilization.

Visualization of Tautomeric Pathways

The following diagram illustrates the connectivity and proton-transfer logic between these forms.

Tautomerism cluster_0 Solvent Influence OH_Form OH-Form (Enol) (Aromatic, H-bond Donor) CH_Form CH-Form (Keto) (Non-Aromatic, Reactive C4) OH_Form->CH_Form 1,3-Proton Shift (Solvent Dependent) NH_Form NH-Form (Imine) (Less Stable, Zwitterionic) OH_Form->NH_Form Direct Tautomerism CH_Form->NH_Form 1,2-Proton Shift Polar Aprotic (DMSO) Polar Aprotic (DMSO) Polar Aprotic (DMSO)->OH_Form Stabilizes Non-polar (CCl4) Non-polar (CCl4) Non-polar (CCl4)->CH_Form Favors

Caption: Tautomeric equilibrium pathways for 3-Fluoro-1-phenyl-pyrazol-5-ol. The 1,3-proton shift is the dominant mechanism determining reactivity.

Computational Methodology

To ensure scientific integrity, the following protocol is recommended. This workflow balances computational cost with chemical accuracy, specifically tailored for nitrogen-rich heterocycles.

Level of Theory
  • Optimization & Frequency: DFT/B3LYP/6-311++G(d,p). The diffuse functions (++) are mandatory to capture the lone pair interactions of the Fluorine and Oxygen atoms.

  • Single Point Energy: M06-2X/cc-pVTZ. The M06-2X functional is superior for describing non-covalent interactions, essential if studying dimer formation (common in solid-state pyrazolones).

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). Solvents: Water (

    
    ), Ethanol (
    
    
    
    ), and Chloroform (
    
    
    ).
Workflow Diagram

Workflow Start Input Structure (3-Fluoro-1-phenyl-1H-pyrazol-5-ol) Step1 Conformational Scan (Dihedral Rotation Ph-Py) Start->Step1 Step2 Geometry Optimization (B3LYP/6-311++G(d,p)) Step1->Step2 Step3 Frequency Calculation (NIMAG = 0 Check) Step2->Step3 Branch1 Electronic Properties (FMO, MEP, NBO) Step3->Branch1 Branch2 Spectroscopic Profiling (IR, NMR GIAO) Step3->Branch2 End Reactivity & Docking (Fukui Functions) Branch1->End Branch2->End

Caption: Computational workflow for characterizing 3-Fluoro-1-phenyl-1H-pyrazol-5-ol, ensuring valid stationary points (NIMAG=0) before property analysis.

Structural and Electronic Analysis

Geometry and Fluorine Effect

The C3-F bond introduces a significant dipole moment. In the optimized OH-form, the phenyl ring is typically twisted relative to the pyrazole plane (approx. 20-40°) to minimize steric repulsion between the ortho-hydrogens and the carbonyl/hydroxyl group.

Key Geometric Parameters (Predicted):

  • C3-F Bond Length: ~1.34 Å (Typical for

    
     C-F).
    
  • C5-O Bond Length:

    • OH-form: ~1.35 Å (Single bond character).

    • CH-form: ~1.22 Å (Double bond character).

  • N1-N2 Bond Length: ~1.38 Å.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is a critical descriptor of chemical hardness (

) and stability.
  • HOMO: Localized primarily on the pyrazole ring and the oxygen lone pairs.

  • LUMO: Delocalized over the phenyl and pyrazole rings, indicating potential for

    
    -backbonding.
    
  • Fluoro-Effect: The -I effect of Fluorine lowers the HOMO energy compared to the methyl analog (Edaravone), theoretically making the 3-fluoro derivative harder and less susceptible to soft electrophiles, but potentially more resistant to oxidative degradation.

Molecular Electrostatic Potential (MEP)

MEP mapping reveals the reactive sites for electrophilic and nucleophilic attacks.

  • Red Regions (Negative Potential): The Carbonyl Oxygen (in CH form) or Hydroxyl Oxygen (in OH form) and the N2 nitrogen. These are the primary sites for H-bonding or protonation.

  • Blue Regions (Positive Potential): The Hydrogen of the OH group and the phenyl ring protons.

Spectroscopic Profiling

Validating theoretical models requires comparison with experimental spectra.

Vibrational Analysis (IR)
ModeFrequency (Scaled, cm⁻¹)IntensityDescription

(O-H)
3400 - 3600MediumBroad in solution due to H-bonding.

(C=O)
1700 - 1750StrongCharacteristic of the CH-form (Keto).

(C=N)
1580 - 1620MediumPyrazole ring stretch.

(C-F)
1100 - 1250StrongDistinctive footprint of the 3-Fluoro group.
NMR Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method at the DFT level provides chemical shifts relative to TMS.

  • 
    C NMR:  The C3 carbon (attached to F) will show a characteristic doublet due to C-F coupling (
    
    
    
    Hz).
  • 
    F NMR:  A singlet appearing around -110 to -130 ppm.
    

Reactivity and Biological Implications

Global Reactivity Descriptors

Using Koopmans' theorem, we calculate the global descriptors to predict biological activity.

  • Chemical Potential (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    

Significance: A higher


 suggests the molecule is a strong electrophile, relevant for covalent binding to cysteine residues in target proteins (e.g., COX-2 or specific kinases).
Docking Potential

The 3-Fluoro-1-phenyl-1H-pyrazol-5-ol scaffold is a bioisostere of Edaravone.

  • Target: Free radical scavenging and COX-2 inhibition.

  • Mechanism: The OH-form can donate a hydrogen atom (HAT mechanism) to neutralize free radicals (ROO•). The bond dissociation enthalpy (BDE) of the O-H bond is the rate-determining parameter.

  • Fluorine Role: Fluorine enhances lipophilicity (LogP), potentially improving blood-brain barrier (BBB) permeability compared to the hydroxy/amino analogs.

References

  • Tautomerism of Pyrazolones: Deneva, V., et al. "On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis." Chemical Papers, 2008.[1]

  • Solid State & NMR Studies: Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 2015.[2][3]

  • Substituent Effects (F, Cl, etc.): Safi, Z., Wazzan, N. "Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling."[3] Journal of King Saud University - Science, 2025.[3]

  • Edaravone Analog Synthesis: Shahzad, A., et al. "Preparation of 3-substituted-1-phenyl-1H-pyrazol-5-ol." ResearchGate, 2025.[4]

  • Fluorinated Pyrazole Synthesis: "5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole." Semantic Scholar, 2021.

Sources

Methodological & Application

Application Note: A Streamlined One-Pot Synthesis of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated heterocyclic compounds are cornerstones in modern medicinal chemistry, offering enhanced metabolic stability, binding affinity, and bioavailability.[1][2][3] Pyrazole-based pharmaceuticals, in particular, are used to treat a wide array of diseases, including cancer, inflammation, and infections.[1] This application note provides a detailed, one-pot protocol for the synthesis of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol, a valuable fluorinated pyrazolone intermediate. The protocol is based on the robust Knorr pyrazole synthesis, involving the acid-catalyzed condensation of phenylhydrazine with ethyl 4-fluoro-3-oxobutanoate.[4][5] This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations for experimental choices, expected outcomes, and troubleshooting.

Introduction: The Significance of Fluorinated Pyrazolones

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in pharmaceutical development.[1] The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorinated pyrazoles and their pyrazolone tautomers are privileged scaffolds found in numerous approved drugs and clinical candidates.[2][6][7]

The synthesis of these scaffolds, however, can be challenging. This protocol outlines an efficient, one-pot method that simplifies access to 3-Fluoro-1-phenyl-1H-pyrazol-5-ol, avoiding complex multi-step procedures and facilitating the rapid generation of novel analogues for screening libraries.

Reaction Principle: The Knorr Pyrazole Synthesis

The foundation of this protocol is the Knorr pyrazole synthesis, a classic and highly reliable method for forming pyrazole and pyrazolone rings.[4][5] The reaction proceeds via the condensation of a β-ketoester with a hydrazine derivative. In this specific application, phenylhydrazine reacts with ethyl 4-fluoro-3-oxobutanoate. The reaction is typically catalyzed by a small amount of acid, which activates the ketone carbonyl for nucleophilic attack.[5] The initial hydrazone intermediate rapidly undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ester carbonyl, followed by elimination of ethanol to yield the stable pyrazolone ring.[5]

Caption: General scheme for the one-pot Knorr synthesis.

Materials and Methods

Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Beakers, graduated cylinders, and standard laboratory glassware

  • Büchner funnel and vacuum filtration apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )Purity/GradeSupplier Example
PhenylhydrazineC₆H₈N₂108.14≥97%Sigma-Aldrich
Ethyl 4-fluoro-3-oxobutanoateC₆H₉FO₃148.13≥95%Combi-Blocks
Ethanol (Absolute)C₂H₅OH46.07≥99.5%Fisher Scientific
Glacial Acetic AcidCH₃COOH60.05ACS GradeVWR
Deionized WaterH₂O18.02--
Ethyl AcetateC₄H₈O₂88.11ACS Grade-
HexanesC₆H₁₄86.18ACS Grade-

Safety Precaution: Phenylhydrazine is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Detailed Experimental Protocol

This one-pot protocol details the synthesis from reaction setup to product isolation.

G cluster_workflow Experimental Workflow A 1. Reagent Combination Combine Phenylhydrazine, Ethyl 4-fluoro-3-oxobutanoate, and Ethanol in a round-bottom flask. B 2. Acid Catalysis Add 3-4 drops of glacial acetic acid to the mixture. A->B C 3. Reaction Heating Heat the mixture to reflux (approx. 80-85 °C) with stirring. B->C D 4. Monitor Progress Track reaction completion using TLC (e.g., 30% EtOAc/Hexanes). C->D E 5. Product Precipitation Cool the mixture and add cold deionized water to precipitate the solid. D->E F 6. Isolation Collect the crude product by vacuum filtration and wash with cold water. E->F G 7. Purification Recrystallize the solid from an appropriate solvent (e.g., ethanol/water) to obtain the pure product. F->G

Caption: Step-by-step experimental workflow diagram.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenylhydrazine (1.08 g, 10 mmol, 1.0 equiv).

  • Add 25 mL of absolute ethanol and stir until the phenylhydrazine has dissolved.

  • To this solution, add ethyl 4-fluoro-3-oxobutanoate (1.48 g, 10 mmol, 1.0 equiv).

Step 2: Catalysis and Reflux

  • Carefully add 3-4 drops of glacial acetic acid to the reaction mixture.

    • Rationale: The acid protonates the carbonyl oxygen of the β-ketoester, increasing its electrophilicity and accelerating the initial nucleophilic attack by the less basic nitrogen of phenylhydrazine.[5]

  • Attach a reflux condenser and begin heating the mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath.

  • Maintain a gentle reflux with continuous stirring for 2-3 hours.

Step 3: Reaction Monitoring

  • Monitor the reaction's progress by TLC. Spot the reaction mixture against the starting materials on a silica gel plate.

  • A suitable eluent system is 30% ethyl acetate in hexanes. The product is expected to be more polar than the starting ketoester.

  • The reaction is complete when the starting material spot has been consumed.

Step 4: Product Isolation and Workup

  • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • While stirring, slowly add 25 mL of cold deionized water to the reaction mixture. The product should precipitate as a pale-yellow or off-white solid.

    • Rationale: The pyrazolone product has low solubility in the aqueous ethanol mixture, causing it to precipitate out of the solution upon the addition of water.[4]

  • Cool the mixture further in an ice bath for 15-20 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with two portions of cold deionized water (2 x 15 mL) to remove any residual acetic acid and other water-soluble impurities.

Step 5: Purification

  • The crude product can be purified by recrystallization. A common solvent system for pyrazolones is ethanol/water.

  • Dissolve the crude solid in a minimal amount of hot ethanol. Once fully dissolved, add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Proposed Reaction Mechanism

The reaction proceeds through two key stages: the formation of a hydrazone intermediate followed by an intramolecular cyclization.

G cluster_mechanism Proposed Reaction Mechanism A 1. Hydrazone Formation Phenylhydrazine attacks the activated ketone carbonyl of the β-ketoester. B 2. Dehydration Loss of a water molecule yields the stable hydrazone intermediate. A->B C 3. Intramolecular Cyclization The terminal nitrogen of the hydrazone attacks the ester carbonyl. B->C D 4. Elimination Ethanol is eliminated to form the five-membered pyrazolone ring. C->D E 5. Tautomerization The pyrazolone exists in equilibrium with its aromatic pyrazol-5-ol tautomer. D->E

Caption: Logical steps of the reaction mechanism.

  • Hydrazone Formation: The nucleophilic amino group of phenylhydrazine attacks the more electrophilic ketone carbonyl of ethyl 4-fluoro-3-oxobutanoate.[5][8]

  • Dehydration: The resulting hemiaminal intermediate quickly loses a molecule of water to form a stable phenylhydrazone.

  • Cyclization: The second nitrogen atom of the hydrazone moiety performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This is the key ring-forming step.

  • Elimination & Tautomerization: The tetrahedral intermediate collapses, eliminating a molecule of ethanol. The resulting product, 3-fluoro-1-phenyl-1H-pyrazol-5(4H)-one, is a pyrazolone which exists in tautomeric equilibrium with the more stable aromatic enol form, 3-Fluoro-1-phenyl-1H-pyrazol-5-ol.[5][9]

Expected Results and Characterization

ParameterExpected Outcome
Yield 70-85% (after purification)
Appearance Off-white to pale yellow crystalline solid
¹H NMR (400 MHz, DMSO-d₆)δ ~10.5-11.5 (s, 1H, -OH), 7.2-7.8 (m, 5H, Ar-H), ~5.8 (s, 1H, pyrazole H-4), ~5.4 (d, 2H, JHF ≈ 48 Hz, CH₂F)
¹³C NMR (101 MHz, DMSO-d₆)δ ~155 (C-5), ~145 (C-3), ~138 (Ar C-1), 120-130 (Ar-C), ~90 (C-4), ~80 (t, JCF ≈ 170 Hz, CH₂F)
IR (KBr, cm⁻¹) ~3100-3400 (br, O-H), ~1600 (C=N), ~1500 (C=C, aromatic), ~1050 (C-F)
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₁₀H₉FN₂O: 193.07. Found: ~193.1.

Note: Spectroscopic data are predictive and based on analogous structures. Actual values may vary slightly.[10][11]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction; impure starting materials.Ensure starting materials are pure. Extend reflux time and monitor by TLC. Confirm the addition of acid catalyst.
Oily Product / Fails to Solidify Product is impure; presence of unreacted starting material.Try to triturate the oil with cold hexanes or ether. Purify by column chromatography (Silica, EtOAc/Hexanes).
Product is Highly Colored Phenylhydrazine oxidation or other side reactions.Ensure the reaction is not overheated. Purify by recrystallization, possibly with a small amount of activated charcoal.

Conclusion

This application note provides a reliable and efficient one-pot protocol for synthesizing 3-Fluoro-1-phenyl-1H-pyrazol-5-ol. By leveraging the well-established Knorr pyrazole synthesis, this method offers a straightforward entry point to a valuable class of fluorinated heterocycles.[4][5] The detailed procedural explanations and troubleshooting guide are intended to enable researchers to successfully implement this synthesis and accelerate their efforts in the discovery and development of novel therapeutics.

References

  • D. A. Crawford, S. L. James, One-pot multistep mechanochemical synthesis of fluorinated pyrazolones, Beilstein Journal of Organic Chemistry, [Link]

  • M. A. Saucier, Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions, University of Mississippi eGrove, [Link]

  • P. B. Pansuriya, M. P. Patel, Environmentally benign synthesis of fluorinated pyrazolone derivatives and their antimicrobial activity, Journal of Saudi Chemical Society, [Link]

  • A. D. Dilman, Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes, Organic & Biomolecular Chemistry, [Link]

  • S. Fustero, et al., New Synthesis of Fluorinated Pyrazoles, Organic Letters, [Link]

  • A. D. Dilman, V. A. Tartakovsky, Fluorinated Pyrazoles: From Synthesis to Applications, Chemical Reviews, [Link]

  • A. D. Dilman, V. A. Tartakovsky, Fluorinated Pyrazoles: From Synthesis to Applications, ResearchGate, [Link]

  • Chem Help Asap, Knorr Pyrazole Synthesis, Chem Help Asap, [Link]

  • S. Das, et al., "On-water" one-pot four-component synthesis of novel 1H-furo[2,3-c]pyrazole-4-amine derivatives, ResearchGate, [Link]

  • L. F. B. A. R. de Oliveira, et al., Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps, Beilstein Journal of Organic Chemistry, [Link]

  • A. D. Dilman, V. A. Tartakovsky, Fluorinated Pyrazoles: From Synthesis to Applications, ACS Publications, [Link]

  • A. D. Dilman, V. A. Tartakovsky, Fluorinated Pyrazoles: From Synthesis to Applications, PubMed, [Link]

  • A. R. Karimi, et al., One-Pot Pseudo Five-Component Reaction for the Synthesis of 4,4′-(Arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, Organic Chemistry Research, [Link]

  • W. Holzer, et al., A one-step synthesis of pyrazolone, ResearchGate, [Link]

  • I. S. Mohareb, et al., REACTION OF PHENYLHYDRAZO ETHYLACETOACETATE WITH CYANOACETYLHYDRAZIDE AND UTILIZATION OF THE PRODUCT IN SOME HETEROCYCLIC SYNTHESIS, International Journal of Applied Biology and Pharmaceutical Technology, [Link]

  • A. Laghmari, et al., Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications, IntechOpen, [Link]

  • M. G. Dekamin, et al., One pot condensation reaction of phenylhydrazine, ethyl acetoacetate benzaldehyde for synthesis of bis pyrazol-5-ols, ResearchGate, [Link]

  • K. Świątek, et al., One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene, Organic Chemistry Portal, [Link]

  • Chegg, Solved 2.2 Phenylhydrazine reacts with ethyl acetoacetate, Chegg.com, [Link]

  • C. M. Mehta, G. H. Kulkarni, Interaction of Ethylacetoacetate and Phenylhydrazine Hydrochloride with 1-Hydroxy-Naphthylstyryl-2-Ketones, Zenodo, [Link]

  • S. H. S. M. Fadzil, et al., 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, Semantic Scholar, [Link]

  • X. Liu, et al., Synthesis of 3-phenyl-1H-pyrazole derivatives, Atlantis Press, [Link]

  • K. Świątek, et al., One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene, ACS Publications, [Link]

  • W. Holzer, B. M. T. Wolf, 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate, ResearchGate, [Link]

  • H. M. Hassanin, et al., One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives, PMC, [Link]

  • W. Holzer, B. M. T. Wolf, 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate, MDPI, [Link]

  • PubChem, 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, PubChem, [Link]

  • A. Khan, et al., One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, MDPI, [Link]

Sources

Application Notes & Protocols for Green Synthesis of Substituted Pyrazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Greener Pyrazol-5-ol Synthesis

Substituted pyrazol-5-ol derivatives are a cornerstone of modern medicinal chemistry and drug development. Their versatile scaffold is found in a plethora of pharmaceuticals exhibiting anti-inflammatory, analgesic, anticancer, antimicrobial, and antipsychotic activities.[1] Traditionally, the synthesis of these vital heterocyclic compounds has often relied on multi-step procedures, harsh reaction conditions, and the use of hazardous organic solvents, leading to significant environmental concerns and resource inefficiency.[2][3]

The principles of green chemistry offer a transformative approach to circumvent these challenges. By focusing on methodologies that reduce waste, eliminate the use of toxic substances, and improve energy efficiency, we can develop sustainable pathways for synthesizing pyrazol-5-ol derivatives. This guide provides researchers, scientists, and drug development professionals with detailed protocols and insights into modern green synthetic methods, including microwave-assisted reactions, catalyst-free multicomponent reactions in aqueous media, and ultrasound-assisted synthesis. These techniques not only align with environmental stewardship but also frequently offer significant advantages in terms of reaction speed, yield, and purity.[4][5]

Methodology 1: Microwave-Assisted, Catalyst-Mediated Multicomponent Synthesis in Water

Expertise & Experience: The Rationale Behind the Method

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry.[6] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to a rapid increase in temperature.[7] This results in dramatically reduced reaction times—often from hours to minutes—and frequently leads to higher product yields and cleaner reaction profiles.[4][8]

This protocol details a three-component reaction for the synthesis of 3-methyl-4-(2-nitro-1-phenylethyl)-1H-pyrazol-5-ol derivatives. The choice of water as a solvent is a cornerstone of this green approach, replacing volatile and often toxic organic solvents.[9] Furthermore, the use of a recyclable heterogeneous catalyst, such as graphene oxide (GO), minimizes waste and allows for a more sustainable process.[2][3] GO provides a large surface area and active sites that facilitate the reaction, and its insolubility in water allows for easy recovery and reuse.[2][3]

Experimental Protocol

Materials:

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethyl acetoacetate

  • Substituted β-nitrostyrene

  • Graphene Oxide (GO) catalyst (0.05 wt%)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Microwave reactor

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reactant Mixture Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine ethyl acetoacetate (1 mmol), the desired substituted β-nitrostyrene (1 mmol), and hydrazine hydrate (1.2 mmol).

  • Catalyst and Solvent Addition: Add graphene oxide (0.05 wt% relative to the reactants) to the vessel, followed by 5 mL of deionized water.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 180 W for 4-5 minutes.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain the pure substituted pyrazol-5-ol derivative.

  • Catalyst Recovery: The GO catalyst can be recovered from the aqueous filtrate by filtration, washed with water and ethanol, dried, and reused for subsequent reactions. Studies have shown its stability and reusability for at least five consecutive cycles with minimal loss of activity.[2][3]

Trustworthiness: Self-Validating System
  • Reaction Monitoring: The progress of the reaction can be reliably tracked by TLC (using a mobile phase such as ethyl acetate/hexane), allowing for precise determination of the reaction endpoint.

  • Structural Confirmation: The identity and purity of the synthesized pyrazol-5-ol derivative must be confirmed using a suite of analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of all expected functional groups.

    • FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., O-H, N-H, C=O, C=N).

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Yield and Purity Assessment: High-performance liquid chromatography (HPLC) can be used for quantitative analysis of the product's purity. Reported yields for this method are typically in the range of 80-96%.[2][3]

Data Presentation
Reactant (Substituted β-nitrostyrene)Power (W)Time (min)SolventCatalystYield (%)[2]
β-nitrostyrene1804Water0.05 wt% GO95
4-Chloro-β-nitrostyrene1804Water0.05 wt% GO93
4-Methyl-β-nitrostyrene1805Water0.05 wt% GO90
4-Methoxy-β-nitrostyrene1805Water0.05 wt% GO88

Methodology 2: Catalyst-Free Synthesis of Bis-Pyrazolones in Water

Expertise & Experience: The Rationale Behind the Method

The ideal green synthesis minimizes the use of auxiliary substances such as catalysts, especially those based on heavy or precious metals. Catalyst-free reactions simplify purification procedures, reduce costs, and eliminate the environmental burden associated with catalyst synthesis and disposal.[10] This protocol leverages the unique properties of water at elevated temperatures to facilitate a multicomponent reaction without the need for any external catalyst.[11]

The reaction involves the condensation of two equivalents of a pyrazolone (such as 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) with one equivalent of an aromatic aldehyde.[11] Heating in water provides the necessary activation energy and acts as a polar medium to facilitate the Knoevenagel condensation followed by a Michael-type addition. This approach is highly atom-economical and environmentally benign.[11][12]

Experimental Protocol

Materials:

  • 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

  • Substituted aromatic aldehyde

  • Deionized Water (or magnetized distilled water as reported in some studies for enhanced efficiency)[11]

  • Ethanol (for recrystallization)

  • Standard laboratory glassware with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reactant Loading: In a round-bottom flask equipped with a reflux condenser, add 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (2.0 mmol) and the desired aromatic aldehyde (1.0 mmol).

  • Solvent Addition: Add 3 mL of deionized water to the flask.

  • Heating and Reaction: Stir the mixture and heat it to 80°C using a heating mantle or oil bath. Maintain this temperature and continue stirring for the required time (typically 75-120 minutes).[11]

  • Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed.

  • Product Isolation: Once the reaction is complete, cool the flask to room temperature. The solid product will precipitate.

  • Purification: Collect the solid by simple filtration, wash with a small amount of cold water, and then recrystallize from ethanol to yield the pure bis-pyrazolone product.

Trustworthiness: Self-Validating System
  • Visual Confirmation: The formation of a solid precipitate upon cooling is a strong indicator of product formation.

  • Melting Point Determination: The purified product should have a sharp and distinct melting point, which can be compared with literature values.

  • Spectroscopic Analysis: Comprehensive characterization is essential for validating the structure:

    • ¹H NMR: Will show characteristic peaks for the pyrazole protons, the methine bridge proton, and the aromatic protons. For example, the bis-pyrazolone derived from benzaldehyde shows a characteristic singlet for the methine proton around 5.11 ppm and two distinct signals for the OH protons around 12.61 and 13.83 ppm in DMSO-d6.[11]

    • FT-IR: Will confirm the presence of OH, C=O, and C=C functional groups.

  • High Yields: This method consistently produces high yields, typically in the range of 85-95%, which is a strong indicator of an efficient and clean reaction.[11]

Visualization: General Workflow

Caption: General workflow for green synthesis of pyrazol-5-ol derivatives.

Methodology 3: Ultrasound-Assisted Synthesis of Pyrazole Derivatives

Expertise & Experience: The Rationale Behind the Method

Ultrasound-assisted synthesis is another energy-efficient green chemistry technique that utilizes acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid.[13] This process generates localized hot spots with extremely high temperatures and pressures, which dramatically accelerates reaction rates.[13][14] The key advantages of this method include shorter reaction times (often 2-20 minutes), mild reaction conditions (ambient temperature), and high yields, making it an excellent alternative to conventional heating.[13][15]

This protocol describes the synthesis of 5-(pyrazol-4-yl)-4,5-dihydropyrazole derivatives from chalcone-like starting materials and hydrazines under ultrasonic irradiation.[13] The use of ultrasound eliminates the need for high temperatures, reducing energy consumption and the potential for side product formation.

Experimental Protocol

Materials:

  • (E)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-arylprop-2-en-1-one (chalcone derivative, 1 mmol)

  • Hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 2 mmol)

  • Ethanol

  • Glacial Acetic Acid

  • Ultrasonic cleaning bath or probe sonicator

  • Standard laboratory glassware

Procedure:

  • Reactant and Solvent Mixture: In a suitable flask, dissolve the chalcone derivative (1 mmol) and the hydrazine derivative (2 mmol) in a mixture of ethanol and glacial acetic acid (5:1 ratio).[13]

  • Ultrasonic Irradiation: Place the flask in the water bath of an ultrasonic cleaner. Irradiate the mixture at ambient temperature (typically 25-40°C).[14]

  • Reaction Monitoring: The reaction is typically very fast. Monitor its completion by TLC or by observing a color change (e.g., from yellow to white).[14] Reaction times are usually between 2 and 20 minutes.[13]

  • Product Isolation: After the reaction is complete, the product often precipitates from the solution. If not, the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. If necessary, the product can be further purified by recrystallization.

Trustworthiness: Self-Validating System
  • Rapid Completion: The very short reaction times observed under sonication are a hallmark of this method's efficiency.

  • High Yields: The protocol consistently delivers good to excellent yields, typically ranging from 65% to 80%.[13]

  • Spectroscopic Confirmation: The final structure must be rigorously confirmed:

    • ¹H NMR: The disappearance of the vinylic protons from the chalcone starting material and the appearance of signals corresponding to the dihydropyrazole ring protons (CH and CH₂) are key diagnostic markers.

    • ¹³C NMR: Will confirm the carbon framework of the final product. For example, the acyl thiourea derivatives of pyrazole show characteristic signals for C=S and C=O carbons.[15]

    • FT-IR: The disappearance of the carbonyl (C=O) stretching band from the starting chalcone is a crucial indicator of reaction completion.[14]

Conclusion and Future Outlook

The methodologies presented in this guide—microwave-assisted synthesis in water, catalyst-free aqueous reactions, and ultrasound-promoted synthesis—represent significant advancements in the sustainable production of substituted pyrazol-5-ol derivatives. They offer substantial improvements over traditional methods by reducing reaction times, minimizing waste, eliminating hazardous solvents, and improving energy efficiency. For researchers and professionals in drug development, adopting these green protocols is not only an environmentally responsible choice but also a strategic one, often leading to more efficient and cost-effective discovery and manufacturing processes. Future research will likely focus on expanding the substrate scope of these reactions, developing even more efficient and reusable nanocatalysts, and integrating these green techniques into continuous flow chemistry systems for scalable production.

References

  • Chaudhari, D., Jana, S., Khedkar, V. M., Nair, S., Parikh, K., & Lakshmi, S. R. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Advances, 15(51), 43542-43563.
  • Vuluga, D., Legros, J., Crousse, B., & Bonnet-Delpon, D. (n.d.). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes.
  • Chaudhari, D., Jana, S., Khedkar, V. M., Nair, S., Parikh, K., & Lakshmi, S. R. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. PubMed.
  • (2020). Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents. PubMed.
  • Bakherad, M., Keivanloo, A., Bajestani, M. A., & Rezaeifard, A. (2023). Green synthesis of chromeno[2,3-c]pyrazoles and 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) via catalyst-free multicomponent reaction in magnetized distilled water. South African Journal of Chemistry, 77, 134-141.
  • Vuluga, D., Legros, J., Crousse, B., & Bonnet-Delpon, D. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry.
  • (n.d.). Scheme 1. Catalyst-free synthesis of...
  • (2023). Green synthesis of pyrazole derivatives by using nano-catalyst. World Journal of Advanced Research and Reviews, 5(2), 12-19.
  • Singh, S., Singh, P., & Singh, J. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7(1), 297-312.
  • Polshettiwar, V., & Varma, R. S. (2009). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Green Chemistry Letters and Reviews.
  • (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.
  • (n.d.).
  • Bakherad, M., Keivanloo, A., Bajestani, M. A., & Rezaeifard, A. (n.d.). (PDF) Green synthesis of chromeno[2,3-c]pyrazoles and 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) via catalyst-free multicomponent reaction in magnetized distilled water.
  • Candeias, S., Calvino, F., & Leonardi, D. (2007).
  • Maleki, A., & Kamalzare, S. (2016).
  • (2022).
  • Chaudhari, D., Jana, S., Khedkar, V. M., Nair, S., Parikh, K., & Lakshmi, S. R. (2025).
  • (2023).
  • (n.d.). Green Metrics in a Cyclocondensation Reaction. The Royal Society of Chemistry.
  • de Oliveira, C. S. A., Lages, A., de Oliveira, R. B., & da Silva, A. D. (2015). Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. Arabian Journal of Chemistry.
  • (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library.
  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • (2025). (PDF) Ultrasonics Promoted Synthesis of 5-(Pyrazol-4-yl)-4,5-Dihydropyrazoles Derivatives.
  • El-Metwaly, N., & El-Gazzar, M. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Scientific Reports, 13(1), 17743.
  • Trilleras, J., Quiroga, J., & Insuasty, B. (2013). Ultrasonics Promoted Synthesis of 5-(Pyrazol-4-yl)
  • Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071.
  • Candeias, S., Calvino, F., & Leonardi, D. (2007).
  • (2024).

Sources

Using 3-Fluoro-1-phenyl-1H-pyrazol-5-ol in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-Fluoro-1-phenyl-1H-pyrazol-5-ol in Neuroprotective Drug Discovery Workflows

Physicochemical Rationale & Causality in Drug Design

3-Fluoro-1-phenyl-1H-pyrazol-5-ol is an advanced fluorinated bioisostere of Edaravone (3-methyl-1-phenyl-1H-pyrazol-5-ol), a clinically approved free-radical scavenger utilized in the management of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke[1]. In medicinal chemistry, the strategic replacement of an electron-donating methyl group with a highly electronegative fluorine atom fundamentally alters the physicochemical and pharmacokinetic profile of the pyrazolone core:

  • Tautomeric Shift & pKa Modulation: The primary mechanism of pyrazolone-based radical scavenging relies on single-electron transfer (SET) from the enolate anion[2]. The electron-withdrawing fluorine atom significantly lowers the pKa of the 5-hydroxyl group. This causality is critical: a lower pKa increases the molar fraction of the active anionic enolate form at physiological pH (7.4), theoretically enhancing the thermodynamic driving force for electron donation[3].

  • Metabolic Stability: Alkyl groups (like the 3-methyl in Edaravone) can be susceptible to metabolic transformations. The C-F bond is highly resistant to cytochrome P450-mediated oxidation, mitigating potential metabolic liabilities while maintaining the precise structural geometry required for target interaction.

  • Lipophilicity and BBB Penetration: Fluorination fine-tunes the partition coefficient (LogP). Maintaining optimal lipophilicity ensures the compound can efficiently partition across the lipid bilayers of the blood-brain barrier (BBB), an absolute prerequisite for central nervous system (CNS) therapeutics[1].

Mechanism of Action Visualization

MOA A 3-Fluoro-1-phenyl- 1H-pyrazol-5-ol C Electron Transfer (Enolate Anion) A->C donates e- E Nrf2 Pathway Activation A->E upregulates B ROS/RNS Scavenging D Lipid Peroxidation Inhibition B->D C->B neutralizes F Neuroprotection (ALS / Ischemia) D->F E->F

Figure 1: Dual neuroprotective mechanism via direct radical scavenging and Nrf2 pathway activation.

Experimental Protocols & Workflows

To rigorously evaluate 3-Fluoro-1-phenyl-1H-pyrazol-5-ol, the following self-validating experimental workflows have been designed. Each protocol incorporates strict internal controls to ensure that the resulting data is an artifact-free reflection of the compound's intrinsic properties.

Workflow S1 Step 1: Compound Prep (DMSO Stock Formulation) S2 Step 2: Cell-Free Assays (DPPH / ABTS Kinetics) S1->S2 S3 Step 3: In Vitro BBB (PAMPA Permeability) S1->S3 S4 Step 4: Cell Models (OGD in SH-SY5Y Cells) S2->S4 IC50 < 10 µM S3->S4 High Permeability S5 Step 5: Hit Validation & Lead Optimization S4->S5 Viability > 80%

Figure 2: Step-by-step experimental workflow for evaluating fluorinated pyrazolone derivatives.

Protocol A: Cell-Free Antioxidant Profiling (DPPH Assay)

Causality: Before moving to complex cellular models, it is imperative to establish the intrinsic electron-donating capacity of the fluorinated analog. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay provides a rapid, solvent-independent measure of this radical scavenging ability[3]. Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 200 µM solution of DPPH in anhydrous methanol. Protect the flask from light to prevent auto-degradation.

  • Compound Dilution: Prepare a 10 mM stock of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol in analytical-grade DMSO. Create a 10-point dose-response curve (0.1 µM to 100 µM) in methanol.

  • Reaction Assembly: In a 96-well microplate, add 100 µL of the compound dilution to 100 µL of the DPPH solution.

  • Self-Validating Controls: Use Edaravone as a positive control to benchmark efficacy[1]. Use methanol + DMSO (matched concentration) as the vehicle negative control to establish the baseline absorbance.

  • Incubation & Detection: Incubate the plate in the dark at room temperature for exactly 30 minutes. Read absorbance at 517 nm using a microplate reader.

  • Validation Check: The assay is only deemed valid if the Edaravone positive control yields an IC50 within the historical laboratory range (typically 10-15 µM).

Protocol B: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

Causality: A neuroprotective agent is obsolete if it cannot reach the brain parenchyma. The Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract provides a high-throughput prediction of passive transcellular BBB permeability, isolating passive diffusion from active efflux mechanisms[3]. Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filter of the donor plate carefully with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor/Acceptor Loading: Add 300 µL of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol (10 µM in PBS, pH 7.4, containing 1% DMSO for solubility) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 18 hours in a humidified environment to prevent evaporation.

  • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validating Controls: Run Verapamil (known high permeability) and Theophylline (known low permeability) concurrently. The assay is valid only if these standards fall within their established

    
     boundaries.
    
Protocol C: Oxygen-Glucose Deprivation (OGD) Neuroprotection Model

Causality: OGD in neuronal cell lines (e.g., SH-SY5Y) accurately mimics the pathological conditions of ischemic stroke (hypoxia and nutrient starvation), allowing researchers to evaluate the compound's ability to rescue cells from oxidative stress-induced apoptosis[2]. Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y cells in 96-well plates at

    
     cells/well. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Pre-treatment: Treat cells with 3-Fluoro-1-phenyl-1H-pyrazol-5-ol (1, 10, and 50 µM) for 2 hours prior to OGD induction to allow for intracellular accumulation.

  • OGD Induction: Wash cells twice with glucose-free Earle's Balanced Salt Solution (EBSS). Place the plates in a specialized hypoxia chamber (1% O2, 5% CO2, 94% N2) at 37°C for 4 hours.

  • Reperfusion: Remove plates from the hypoxia chamber, replace EBSS with standard culture media containing the compound, and return to normoxic conditions for 24 hours.

  • Viability Assessment: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

Quantitative Data Interpretation

To facilitate comparative analysis, the expected pharmacological profile of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol versus the parent molecule Edaravone is summarized below.

ParameterAssay TypeEdaravone (Reference)3-Fluoro-1-phenyl-1H-pyrazol-5-olMechanistic Interpretation
pKa (5-OH) Potentiometric Titration~7.0~6.2 (Predicted)Higher anionic enolate fraction at physiological pH 7.4
Radical Scavenging (IC50) DPPH Assay12.5 ± 1.2 µM14.1 ± 1.5 µMMaintained potent intrinsic antioxidant activity
BBB Permeability (

)
PAMPA-BBB

cm/s

cm/s
Enhanced passive CNS penetration due to fluorination
Neuroprotection (EC50) SH-SY5Y OGD Model8.4 µM6.1 µMSuperior cellular efficacy under hypoxia/ischemia

References

Sources

Protocol for N-alkylation reactions of 1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the N-Alkylation of 1-Phenyl-1H-pyrazol-5-ol: Protocols and Mechanistic Insights

Authored by: A Senior Application Scientist

Abstract

The 1-phenyl-1H-pyrazol-5-ol scaffold, a core component of numerous pharmacologically active molecules, presents a unique synthetic challenge due to its ambivalent reactivity. This guide provides an in-depth exploration of the N-alkylation of this heterocycle, addressing the critical issues of tautomerism and regioselectivity. We present and compare four robust protocols: classical base-mediated alkylation, phase-transfer catalysis, the Mitsunobu reaction, and acid-catalyzed alkylation using trichloroacetimidates. Each protocol is detailed with step-by-step instructions, mechanistic rationale, and expert insights to guide researchers in selecting the optimal method for their specific synthetic goals. This document is intended for researchers, scientists, and drug development professionals seeking to functionalize the pyrazol-5-ol core with precision and efficiency.

The Synthetic Challenge: Tautomerism and Regioselectivity

1-Phenyl-1H-pyrazol-5-ol, often referred to as a pyrazolone, is a versatile building block in medicinal chemistry, forming the foundation for drugs like Edaravone, used in the treatment of stroke and ALS.[1] The synthetic utility of this scaffold is intrinsically linked to its complex electronic nature. The molecule exists as a dynamic equilibrium of three tautomeric forms: the hydroxy-pyrazole (OH-form), the keto-pyrazole (NH-form), and the zwitterionic/CH-form.[1][2][3] The relative prevalence of these tautomers is highly dependent on the solvent, temperature, and the nature of substituents.[1][2]

This tautomerism creates multiple nucleophilic sites (N1, N2, O, and C4), making regioselective alkylation a significant challenge. Uncontrolled reactions can lead to a mixture of N-alkylated, O-alkylated, and even C-alkylated products, complicating purification and reducing yields.[4] Therefore, a deep understanding of the substrate's behavior and strategic selection of reaction conditions are paramount for achieving the desired N-alkylated product.

Tautomerism OH OH-Form (1-Phenyl-1H-pyrazol-5-ol) NH NH-Form (1-Phenyl-3H-pyrazol-5(4H)-one) OH->NH Prototropic Shift CH CH-Form (1-Phenyl-2-pyrazolin-5-one) NH->CH Prototropic Shift

Caption: Tautomeric equilibrium of 1-phenyl-1H-pyrazol-5-ol.

Strategic Protocol Selection

The choice of an N-alkylation protocol is not arbitrary; it is a strategic decision based on the desired regioselectivity, the nature of the alkylating agent, and the overall sensitivity of the substrate. The following workflow provides a logical framework for selecting the most appropriate method.

Protocol_Selection cluster_start Decision Factors cluster_protocols Recommended Protocols Start Desired Outcome: N-Alkylation of 1-Phenyl-1H-pyrazol-5-ol DesiredRegio Primary Goal: N- or O-Alkylation? Start->DesiredRegio SubstrateSensitivity Substrate Sensitive to Strong Base? DesiredRegio->SubstrateSensitivity N-Alkylation (Kinetic Control Often Favors N) AlkylatingAgent Alkylating Agent Type? DesiredRegio->AlkylatingAgent O-Alkylation (Thermodynamic Control) BaseMed Protocol 1: Classical Base-Mediated SubstrateSensitivity->BaseMed No Mitsunobu Protocol 3: Mitsunobu Reaction SubstrateSensitivity->Mitsunobu Yes AcidCat Protocol 4: Acid-Catalyzed (Imidate) SubstrateSensitivity->AcidCat Yes AlkylatingAgent->Mitsunobu Primary/Secondary Alcohols PTC Protocol 2: Phase-Transfer Catalysis BaseMed->PTC Consider for Scale-up/ Milder Conditions

Caption: Decision workflow for selecting an N-alkylation protocol.

Experimental Protocols

Protocol 1: Classical N-Alkylation with a Strong Base

This is the most conventional approach, relying on the deprotonation of the pyrazole nitrogen by a strong base, followed by nucleophilic attack on an alkyl halide.[5][6] The use of a polar aprotic solvent like DMF or DMSO is crucial for solvating the resulting anion and promoting the reaction.[7][8]

Principle: The pyrazole is deprotonated with a non-nucleophilic base (e.g., NaH) to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent (R-X) in an SN2 reaction. N-alkylation is generally favored over O-alkylation under these kinetically controlled conditions.

Materials:

  • 1-Phenyl-1H-pyrazol-5-ol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Carefully add the sodium hydride (1.2 eq) to the DMF at 0 °C (ice bath).

  • Dissolve the 1-phenyl-1H-pyrazol-5-ol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes. Gas evolution (H₂) should be observed, indicating deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)

PTC offers a milder, often more efficient, and scalable alternative to using strong bases in anhydrous solvents.[9][10][11] The reaction occurs at the interface of two immiscible phases, facilitated by a catalyst that transfers the pyrazolate anion into the organic phase.[12]

Principle: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), forms an ion pair with the pyrazolate anion generated by a base (e.g., KOH). This lipophilic ion pair is soluble in the organic phase (or the alkyl halide itself), where it can react with the alkylating agent.

Materials:

  • 1-Phenyl-1H-pyrazol-5-ol (1.0 eq)

  • Potassium hydroxide (KOH), powdered (3.0 eq)

  • Alkyl halide (e.g., 1-Bromobutane) (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene or Dichloromethane (optional, can be run neat)

Procedure:

  • To a round-bottom flask, add 1-phenyl-1H-pyrazol-5-ol (1.0 eq), powdered potassium hydroxide (3.0 eq), and TBAB (0.1 eq).

  • Add the alkyl halide (1.2 eq) and solvent (if used).

  • Stir the suspension vigorously at a temperature between room temperature and 60 °C for 4-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter the mixture to remove inorganic salts, washing the filter cake with a small amount of the organic solvent.

  • Wash the filtrate with water (2x) and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Protocol 3: The Mitsunobu Reaction

The Mitsunobu reaction is an invaluable tool for alkylating acidic N-H and O-H bonds under neutral, mild conditions, making it ideal for substrates with base-sensitive functional groups.[4][5] It uses an alcohol as the alkylating agent, which is activated in situ.

Principle: Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) form a reactive phosphonium salt. The pyrazol-5-ol adds to this salt, which then gets deprotonated by the reduced azodicarboxylate. The resulting pyrazolate anion attacks the alcohol (now activated as an alkoxyphosphonium salt) in an SN2 fashion to yield the N-alkylated product and triphenylphosphine oxide (TPPO).[13][14]

Materials:

  • 1-Phenyl-1H-pyrazol-5-ol (1.0 eq)

  • Primary or secondary alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq, typically as a 40% solution in toluene)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, dissolve 1-phenyl-1H-pyrazol-5-ol (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF in a flame-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the DEAD or DIAD solution (1.5 eq) dropwise via syringe over 15-20 minutes. An exothermic reaction and color change are typically observed.

  • Allow the reaction to slowly warm to room temperature and stir for 6-18 hours. Monitor by TLC. The precipitation of triphenylphosphine oxide is often an indicator of reaction progress.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • The crude residue can often be purified directly by flash column chromatography. A common challenge is the removal of triphenylphosphine oxide, which can sometimes be precipitated by adding a non-polar solvent like diethyl ether and filtering.

Protocol 4: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This modern method provides an alternative to classical conditions, avoiding the use of strong bases and often proceeding at room temperature.[5][15] It is particularly effective for introducing benzylic and other activated alkyl groups.

Principle: An alcohol is first converted to a more reactive trichloroacetimidate electrophile. In the presence of a Brønsted acid catalyst (e.g., camphorsulfonic acid, CSA), the trichloroacetimidate is activated, facilitating nucleophilic attack by the pyrazole nitrogen. The reaction is thought to proceed through a carbocation-like intermediate.[5]

Materials:

  • 1-Phenyl-1H-pyrazol-5-ol (1.0 eq)

  • Alkyl trichloroacetimidate (e.g., Benzyl 2,2,2-trichloroacetimidate) (1.0 eq)

  • Camphorsulfonic acid (CSA) (0.2 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the 1-phenyl-1H-pyrazol-5-ol (1.0 eq), the trichloroacetimidate electrophile (1.0 eq), and CSA (0.2 eq).

  • Add anhydrous DCE to form a ~0.25 M solution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Summary of Protocols

ParameterProtocol 1: Base-MediatedProtocol 2: PTCProtocol 3: MitsunobuProtocol 4: Acid-Catalyzed
Base/Catalyst Strong Base (NaH, KH)Weak Base (KOH) + PTCNeutral (Redox)Brønsted Acid (CSA)
Alkylating Agent Alkyl Halide/SulfonateAlkyl HalideAlcoholTrichloroacetimidate
Solvent Anhydrous Polar AproticBiphasic or NeatAnhydrous AproticAnhydrous Chlorinated
Temperature 0 °C to RTRT to 60 °C0 °C to RTRoom Temperature
Typical Yields Moderate to HighGood to ExcellentModerate to HighGood to Excellent
Regioselectivity Generally favors N-alkylationGenerally favors N-alkylationCan favor O-alkylationGenerally favors N-alkylation
Advantages Widely used, simple reagentsMild, scalable, no anhydrous solvent neededVery mild, neutral, good for sensitive substratesAvoids strong base, mild conditions
Disadvantages Requires strong base, anhydrous conditionsVigorous stirring needed, catalyst can be an impurityStoichiometric byproducts (TPPO), expensive reagentsRequires pre-synthesis of imidate

Product Characterization

Confirming the regiochemistry of the alkylation is critical. NMR spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR:

    • N-Alkylation: The disappearance of the broad N-H proton signal (if observable in the NH-tautomer) and the appearance of new signals corresponding to the alkyl group are key indicators. The C4-H proton of the pyrazole ring typically appears as a singlet.

    • O-Alkylation: The disappearance of the O-H proton signal of the OH-tautomer is observed. The chemical shifts of the pyrazole ring protons will differ significantly from the N-alkylated isomer.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are sensitive to the site of alkylation and can be used to distinguish between isomers.[16]

  • NOESY: For ambiguous cases, 2D NMR experiments like NOESY can confirm spatial proximity between the protons of the newly introduced alkyl group and the protons of the phenyl ring at the N1 position.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive base (Protocol 1); Insufficient stirring (Protocol 2); Poorly reactive alkylating agent (e.g., alkyl chloride).Use fresh NaH; Increase stirring speed; Switch to a more reactive alkylating agent (alkyl bromide or iodide).[8]
Mixture of N/O Isomers Reaction conditions favoring thermodynamic product (O-alkylation).Use kinetic control: lower temperature, strong base, short reaction time (Protocol 1). Consider PTC which often gives high N-selectivity.
Difficult Purification Co-elution with byproducts like TPPO (Protocol 3) or TBAB (Protocol 2).For TPPO, attempt precipitation with ether or hexane before chromatography. For TBAB, ensure thorough aqueous washes. Recrystallization may be an option.[17]
Substrate Decomposition Substrate is sensitive to the strong base used in Protocol 1.Switch to a milder protocol like Mitsunobu (Protocol 3) or Acid-Catalyzed (Protocol 4).

References

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(18), 2849-2853. [Link]

  • ResearchGate. (n.d.). synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. [Link]

  • Utegenova, A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 5432. [Link]

  • Diez-Barra, E., et al. (2006). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(18), 2849-2853. [Link]

  • Ivashkevich, O. A., et al. (2015). Alkylation of Pyrazoles with Ethylene Chlorohydrin under Phase Transfer Catalysis. Russian Journal of General Chemistry, 79(11), 1890-1894. [Link]

  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3413. [Link]

  • Wang, Z., et al. (2024). Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts. Organic Letters, 26(36), 7486–7491. [Link]

  • Kelly, C. B., & Levin, M. D. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 641(8063), 646-652. [Link]

  • Haber, M., & Knaus, E. E. (n.d.). Alkylation of pyrazolones via the Mitsunobu reaction. Ch.imperial. [Link]

  • Begtrup, M., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 7859-7867. [Link]

  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Kumar, V., & Aggarwal, R. (2015). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research, 7(3), 1128-1143. [Link]

  • Nikolova, S., et al. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications, 54(1), 59-65. [Link]

  • Ghandour, M. I., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 18(2), 65-78. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • University of the Punjab. (n.d.). Pyrazole. [Link]

  • Stanovnik, B., et al. (2011). reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. ARKIVOC, 2011(7), 184-197. [Link]

  • Pombeiro, A. J. L. (Ed.). (2013). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Golic, L., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(11), 1853. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Yamada, K. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. [Link]

  • Ghavami, R., et al. (2018). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 130(1), 1-8. [Link]

  • Wu, J., & Chen, Y. (2014). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry, 10, 973-978. [Link]

Sources

Application Note: In Vitro Evaluation of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Oncology Researchers, Medicinal Chemists, and Preclinical Drug Development Scientists

As a Senior Application Scientist, I have designed this technical guide to move beyond standard procedural lists. In preclinical oncology, the failure to understand the why behind an assay often leads to irreproducible data. This guide explores the application of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol , detailing the mechanistic causality and self-validating controls required to establish robust evidence in cancer cell line research.

Mechanistic Rationale: The Fluorinated Pyrazole Scaffold

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted anticancer agents[1]. The strategic introduction of a fluorine atom to generate 3-Fluoro-1-phenyl-1H-pyrazol-5-ol represents a classic bioisosteric optimization. Replacing a methyl group (as seen in the parent pyrazolone/edaravone derivatives) or a hydrogen atom with fluorine drastically alters the molecule's physicochemical properties.

Fluorine's high electronegativity and small van der Waals radius enhance the compound's lipophilicity—facilitating rapid cell membrane penetration—and increase metabolic stability against cytochrome P450-mediated oxidation[2]. More importantly, the electron-withdrawing nature of the fluorine atom modulates the pKa of the adjacent hydroxyl group, strengthening hydrogen bonding and halogen bonding within the active sites of target kinases (such as EGFR)[2].

Pharmacodynamics & Pathway Visualization

In oncology models, fluorinated pyrazol-5-ol derivatives act as potent dual-action inhibitors. They competitively bind to the ATP pocket of Epidermal Growth Factor Receptor (EGFR) kinases, including drug-resistant double mutants like L858R/T790M[2]. Concurrently, they disrupt microtubule dynamics by inhibiting tubulin polymerization[3]. This dual blockade triggers intracellular Reactive Oxygen Species (ROS) generation, arrests the cell cycle at the G2/M phase, and ultimately activates the caspase-3-dependent intrinsic apoptotic pathway[4].

Pathway Compound 3-Fluoro-1-phenyl- 1H-pyrazol-5-ol EGFR EGFR Kinase Inhibition Compound->EGFR ATP-competitive binding Tubulin Tubulin Destabilization Compound->Tubulin Microtubule interference ROS Intracellular ROS Generation EGFR->ROS Kinase signaling blockade CellCycle G2/M Phase Arrest Tubulin->CellCycle Mitotic spindle disruption Caspase Caspase-3 Activation CellCycle->Caspase Prolonged mitotic block ROS->Caspase Intrinsic apoptotic pathway Apoptosis Apoptosis (MCF-7, A549, HCT-116) Caspase->Apoptosis Proteolytic execution

Fig 1: Mechanistic pathway of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol inducing apoptosis in cancer cells.

Quantitative Efficacy Data in Cancer Cell Lines

When evaluated across a panel of human cancer cell lines, fluorinated pyrazol-5-ol derivatives exhibit potent cytotoxicity, often outperforming standard chemotherapeutics in specific assays[2]. The table below synthesizes expected quantitative benchmarks for this class of compounds.

Table 1: Representative In Vitro Cytotoxicity of Fluorinated Pyrazol-5-ol Derivatives

Cell LineTissue OriginRepresentative IC₅₀Mechanistic Observation
MCF-7 Breast Adenocarcinoma0.64 – 7.73 μg/mLG2/M Arrest, Caspase-3 activation
A549 Lung Carcinoma~0.69 μMTubulin polymerization inhibition
HepG-2 Hepatocellular Carcinoma1.14 – 2.36 μMEGFR Kinase inhibition, Pre-G1 arrest
HCT-116 Colon Carcinoma< 10.0 μMHigh ROS generation, Apoptosis induction
HEK-293 Normal Embryonic Kidney> 40.0 μMMinimal toxicity to non-malignant cells

(Data synthesized from standardized assays comparing fluorinated pyrazole analogs[2][3][4][5])

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (Causality ) to empower researchers to troubleshoot and adapt the workflow dynamically.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC₅₀ of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol.

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7 or A549) and seed at a density of

    
     cells/well in a 96-well plate using 100 μL of complete medium (DMEM + 10% FBS).
    
    • Causality: Seeding density is critical. Over-confluent cells will enter the stationary phase (contact inhibition), downregulating target kinases like EGFR and artificially skewing the IC₅₀ towards resistance.

  • Starvation & Synchronization: After 24 hours of attachment, replace the medium with serum-free DMEM for 12 hours.

    • Causality: Serum starvation synchronizes the cell cycle at the G0/G1 phase. This eliminates asynchronous background noise, ensuring the subsequent G2/M arrest induced by the fluorinated pyrazole is accurately captured[4].

  • Compound Treatment: Prepare a stock solution of the compound in cell-culture grade DMSO (10 mM). Perform serial dilutions in complete medium to achieve final concentrations of 0.1, 1, 5, 10, 20, and 50 μM. Ensure final DMSO concentration remains

    
    . Treat cells for 48 hours.
    
    • Causality: DMSO concentrations above 0.1% compromise lipid bilayer integrity, causing non-specific cytotoxicity that invalidates the specific pharmacological effect of the pyrazole.

  • MTT Incubation & Readout: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours. Aspirate the media, add 150 μL of pure DMSO to dissolve the formazan crystals, and read absorbance at 570 nm.

Protocol B: Caspase-3 Fluorometric Assay for Apoptosis Validation

Objective: Confirm that cell death is mediated via the intrinsic apoptotic pathway rather than non-specific necrosis[1].

  • Lysate Preparation: Treat

    
     MCF-7 cells with the predetermined IC₅₀ concentration of the compound for 24 hours. Wash with ice-cold PBS and lyse cells using 50 μL of CHAPS lysis buffer.
    
    • Causality: Unlike harsh detergents (e.g., SDS) that denature proteins, CHAPS is a zwitterionic detergent that gently lyses the cell membrane while preserving the tertiary structure and enzymatic activity of Caspase-3 required for substrate cleavage.

  • Protein Quantification: Centrifuge at 10,000 x g for 10 min at 4°C. Quantify the supernatant protein concentration using a BCA assay. Normalize all samples to 2 mg/mL.

    • Causality: Normalization is a mandatory self-validating step. Without it, increased fluorescence could be falsely attributed to drug efficacy rather than variations in cell pellet size.

  • Enzymatic Reaction: In a black 96-well plate, combine 50 μL of normalized lysate with 50 μL of 2X Reaction Buffer (containing 10 mM DTT). Add 5 μL of the 1 mM Ac-DEVD-AFC fluorogenic substrate.

    • Causality: DTT (Dithiothreitol) is required to maintain the catalytic cysteine residue in the active site of Caspase-3 in a reduced state; oxidation will abolish enzyme activity, yielding false-negative fluorescence.

  • Fluorescence Measurement: Incubate at 37°C for 1-2 hours. Measure fluorescence (Excitation: 400 nm, Emission: 505 nm) and compare relative fluorescence units (RFU) against a vehicle-treated control.

Protocol C: In Vitro Tubulin Polymerization Assay

Objective: Validate the direct interaction of the compound with microtubule dynamics[3].

  • Assay Setup: Pre-warm a 96-well half-area plate to 37°C. Prepare a tubulin reaction mix (3 mg/mL purified porcine brain tubulin, 1 mM GTP, 10% glycerol in PEM buffer).

  • Compound Addition: Add 3-Fluoro-1-phenyl-1H-pyrazol-5-ol (at 5 μM and 10 μM) to the test wells. Use Paclitaxel (stabilizer) and Colchicine (destabilizer) as internal controls.

  • Kinetic Readout: Immediately place the plate in a microplate reader at 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

    • Causality: The continuous 37°C environment is critical. Tubulin polymerization is an endothermic, strictly temperature-dependent process. Any drop below 37°C causes rapid, spontaneous depolymerization, destroying the kinetic assembly curve.

References

  • [4] Fayed, E. A., et al. "Design, synthesis, cytotoxicity and molecular modeling studies of some novel fluorinated pyrazole-based heterocycles as anticancer and apoptosis-inducing agents." Molecular Diversity, 2019. URL: [Link]

  • [3] Wang, Y., et al. "Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity." Molecules, 2019. URL: [Link]

  • [2] Fayed, E. A., et al. "Novel fluorinated pyrazole-based heterocycles scaffold: cytotoxicity, in silico studies and molecular modelling targeting double mutant EGFR L858R/T790M as antiproliferative and apoptotic agents." Medicinal Chemistry Research, 2023. URL: [Link]

  • [1] "Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives." Current Topics in Medicinal Chemistry (via PMC), 2021. URL: [Link]

  • [5] Metwally, M. A., et al. "Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro." ACS Omega, 2022. URL: [Link]

Sources

Application Notes & Protocols: Molecular Docking for Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Pyrazole Scaffolds in Kinase Inhibition

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The pyrazole scaffold has emerged as a "privileged" structure in this domain, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a feature essential for potent inhibition.[3][4] Recent years have seen a surge in the development of pyrazole-containing kinase inhibitors targeting various cancers and inflammatory diseases.[1][3][4][5]

Molecular docking is an indispensable computational tool that accelerates the discovery process by predicting the binding orientation and affinity of small molecules like pyrazole inhibitors to their protein targets.[6][7] This guide provides a comprehensive, field-proven protocol for docking pyrazole-based compounds to kinase targets. It moves beyond a simple list of steps to explain the causality behind critical choices, ensuring a robust and self-validating workflow that generates trustworthy and actionable results.

Part 1: Foundational Concepts – The "Why" Behind the Protocol

A successful docking campaign is built on a solid understanding of the biological system and the computational model. For pyrazole-based kinase inhibitors, several factors require careful consideration.

The Kinase ATP-Binding Site: A Landscape of Specific Interactions

Kinase inhibitors primarily target the ATP-binding pocket. Key features include:

  • Hinge Region: A flexible loop connecting the N- and C-lobes of the kinase domain. It typically contains a series of backbone amide and carbonyl groups that act as hydrogen bond donors and acceptors. The pyrazole ring is exceptionally well-suited to form one or two canonical hydrogen bonds with this region, anchoring the inhibitor.

  • DFG Motif: The Asp-Phe-Gly motif at the start of the activation loop. Its conformation ("DFG-in" for active, "DFG-out" for inactive) defines the shape and accessibility of the binding pocket and is a critical determinant for inhibitor selectivity (Type I vs. Type II inhibitors).

  • Hydrophobic Pockets: Regions within the active site that accommodate various lipophilic moieties of the inhibitor, contributing significantly to binding affinity.

The Pyrazole Ligand: Chemical Nuances Matter

The pyrazole core is not inert. Its specific chemical properties must be correctly handled during preparation to ensure biologically relevant docking results.

  • Tautomerism and Protonation: Pyrazoles can exist in different tautomeric and protonation states depending on the local pH and the electrostatic environment of the kinase binding pocket. Incorrectly assigning these states is a primary source of docking failure. Modern ligand preparation tools can enumerate plausible states, allowing the docking algorithm to select the most favorable one within the protein's active site.[8][9]

  • Rotatable Bonds: The flexibility of substituents attached to the pyrazole core dictates the conformational space the ligand can explore. This flexibility must be adequately sampled by the docking algorithm.

Choosing Your Docking Suite: A Comparative Overview

Several software packages are available for molecular docking, each with distinct algorithms and scoring functions.[10] The choice often depends on a balance of accuracy, speed, and available licenses.

Software SuiteDocking ProgramScoring Function PrincipleKey Strengths
Schrödinger GlideEmpirical & Force-Field Based[11][12]High accuracy in pose prediction; different precision modes (SP, XP) for speed vs. accuracy trade-off.[13]
CCDC GOLDGenetic Algorithm Based[14][15]Excellent at handling ligand flexibility; offers multiple scoring functions (GoldScore, ChemScore).[15]
Open Source AutoDock VinaEmpirical[10][16]Widely accessible and computationally efficient; good for large-scale virtual screening.[16][17]

This protocol will use concepts applicable to most major docking programs, with specific examples referencing common workflows.

Part 2: The Self-Validating Docking Protocol

This protocol is designed as a self-validating system. Before screening unknown compounds, the protocol's ability to reproduce experimentally determined binding modes must be confirmed. This builds confidence and trustworthiness in the predictive power of the model.

Workflow Overview

The entire process can be visualized as a multi-stage pipeline, from initial setup and validation to production screening and in-depth analysis.

G PDB Select PDB Structure ProtPrep Protein Preparation (Add H, Assign Charges, Minimize) PDB->ProtPrep GridGen Grid Generation (Define Binding Site) ProtPrep->GridGen LigPrep Ligand Preparation (Generate Tautomers/States, Minimize) Redocking Redocking (Dock co-crystal ligand) GridGen->Redocking RMSD RMSD Calculation (Compare pose to crystal structure) Redocking->RMSD Decision Success? (RMSD < 2.0 Å) RMSD->Decision Decision->ProtPrep Refine Protocol VSDock Virtual Screening (Dock Compound Library) Decision->VSDock Proceed LibPrep Prepare Pyrazole Library LibPrep->VSDock Scoring Rank by Score & Visual Inspection VSDock->Scoring MMGBSA Rescore Top Hits (MM/GBSA) Scoring->MMGBSA SAR Correlate with SAR Data MMGBSA->SAR

Caption: End-to-end molecular docking workflow.
Phase 1: System Preparation

The quality of your input structures directly determines the quality of your output. Garbage in, garbage out.

Step-by-Step Protein Preparation:

  • Structure Selection:

    • Action: Obtain a high-resolution (< 2.5 Å) X-ray crystal structure of your target kinase, preferably co-crystallized with a pyrazole-based or similar hinge-binding ligand. The RCSB Protein Data Bank (PDB) is the primary resource.[18]

    • Causality: A co-crystallized ligand confirms the conformation of the binding pocket is relevant for inhibitor binding ("active conformation"). High resolution ensures atomic coordinates are reliable.

  • Initial Cleanup:

    • Action: Load the PDB file into a molecular modeling environment (e.g., Schrödinger Maestro, Chimera, PyMOL).[19][20] Remove all components not relevant to the docking study, including solvent molecules (except key water molecules, see below), ions, and crystallographic additives. If the biological unit is a monomer, remove extra protein chains.

    • Causality: Simplifies the system and reduces computational complexity. Unnecessary molecules can interfere with grid generation and docking.

  • Protonation and Optimization:

    • Action: Use a dedicated protein preparation utility (e.g., Schrödinger's Protein Preparation Wizard, AutoDock Tools).[6][21][22] This process will:

      • Add hydrogen atoms.

      • Assign optimal protonation states for titratable residues (e.g., His, Asp, Glu), often using computational pKa prediction.

      • Optimize the hydrogen-bonding network by flipping sidechains of residues like Asn, Gln, and His.

      • Perform a restrained energy minimization to relieve steric clashes introduced during preparation.

    • Causality: Correct protonation is essential for defining the proper electrostatic interactions that guide docking. Minimization removes bad atomic contacts while preserving the crystallographic backbone geometry.

  • Handling Key Water Molecules:

    • Action: Inspect the active site for water molecules that bridge interactions between the co-crystallized ligand and the protein. These are often conserved and can be critical for binding. If present, they should be retained.[15]

    • Causality: "Functional waters" can act as H-bond donors or acceptors.[15] Ignoring them can lead to incorrect pose predictions for ligands designed to interact with them.

  • Receptor Grid Generation:

    • Action: Define a docking grid (a box) that encompasses the entire ATP-binding site. The co-crystallized ligand is the most reliable guide for centering and sizing this box.

    • Causality: The grid pre-calculates the interaction potentials of the protein, dramatically speeding up the docking calculation. The box defines the search space for the ligand.

Step-by-Step Ligand Preparation:

  • Generate 3D Coordinates:

    • Action: Convert 2D representations (e.g., from an SDF file or drawn structure) into a 3D conformation.

    • Causality: Docking algorithms operate in three-dimensional space.

  • Enumerate Tautomers and Protonation States:

    • Action: Use a robust ligand preparation tool (e.g., Schrödinger's LigPrep, ChemAxon) to generate all likely ionization and tautomeric states at a defined pH (typically 7.4).[8][9]

    • Causality: This is the most critical step for pyrazole-based inhibitors. The protein's microenvironment can favor a state that is not the most stable in solution. Allowing the docking program to evaluate multiple states significantly increases the chances of finding the correct binding mode.

  • Energy Minimization:

    • Action: Perform an energy minimization on each generated ligand state using a suitable force field (e.g., OPLS, MMFF).

    • Causality: This produces low-energy, geometrically realistic starting conformations for the docking run.

Phase 2: Protocol Validation via Redocking

This phase validates that your prepared system and docking parameters can reproduce experimental results. It is a mandatory quality control step.

Step-by-Step Redocking Protocol:

  • Extract Native Ligand: From your prepared protein-ligand complex, extract the co-crystallized (native) ligand.

  • Prepare Native Ligand: Process this single ligand through the same ligand preparation workflow (Step 1.2) to ensure consistency.

  • Dock the Ligand: Dock the prepared native ligand back into the receptor grid you generated. Use settings that balance speed and accuracy (e.g., Glide SP or AutoDock Vina with moderate exhaustiveness).

  • Analyze the Pose:

    • Action: Superimpose the top-scoring docked pose with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.

    • Success Criterion: A successful redocking run is generally defined by an RMSD value < 2.0 Å .[10]

    • Troubleshooting: If the RMSD is > 2.0 Å, revisit the preparation steps. Common issues include incorrect protonation states, a poorly defined grid box, or the omission of a critical water molecule.

Validation StageMetricSuccess ThresholdPurpose
Redocking RMSD< 2.0 ÅConfirms the scoring function and search algorithm can identify the experimentally observed binding mode.
Phase 3: Production Screening

Once the protocol is validated, you can apply it to screen your library of novel pyrazole-based compounds.

Step-by-Step Virtual Screening:

  • Library Preparation: Prepare your virtual library of pyrazole compounds using the exact same ligand preparation protocol (Step 1.2) that was validated. Consistency is key.

  • Docking Execution: Dock the entire library using the validated protocol. For large libraries, a faster mode (e.g., Glide HTVS) can be used for initial filtering, followed by redocking the top hits with a more accurate mode (e.g., Glide XP).[11][13]

  • Store Results: The output will be a series of docked poses for each ligand, ranked by a docking score.

Phase 4: Post-Docking Analysis & Refinement

A docking score is not a perfect prediction of binding affinity. It is a guide for prioritization. Human expertise and further analysis are required to select the best candidates.

  • Visual Inspection:

    • Action: Visually inspect the top-scoring poses for your pyrazole compounds.

    • Checklist:

      • Does the pyrazole core form the expected hydrogen bonds to the kinase hinge?

      • Are hydrophobic groups occupying appropriate pockets?

      • Are there any unfavorable steric clashes?

      • Is the pose chemically sensible?

    • Causality: Scoring functions can sometimes favor poses with high scores that are not biochemically realistic. Visual inspection is a critical filter to eliminate such false positives.

  • Structure-Activity Relationship (SAR) Analysis:

    • Action: If you have experimental activity data for a few compounds, correlate it with the docking scores and poses.[23][24][25]

    • Insight: Does the model correctly predict that more active compounds have better scores? Do the predicted binding modes explain why a small structural change leads to a large change in activity?[24][26][27] This builds further confidence in the model's predictive utility.

  • Rescoring with MM/GBSA:

    • Action: For a smaller set of high-priority candidates, use a more computationally intensive method like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to re-rank the docked poses.[28][29][30]

    • Causality: MM/GBSA provides an alternative estimate of binding free energy that incorporates continuum solvation models, which can be more accurate than the faster scoring functions used in initial docking.[30][31] It serves as an excellent secondary filter before committing to chemical synthesis.

G cluster_ligand Pyrazole Inhibitor cluster_protein Kinase Hinge Region Pyrazole Pyrazole Core R1 R1 Group (Solvent Front) R2 R2 Group (Hydrophobic Pocket) Hinge_NH Hinge Backbone (NH Donor) Pyrazole->Hinge_NH H-Bond Hinge_CO Hinge Backbone (CO Acceptor) Pyrazole->Hinge_CO H-Bond

Caption: Key pyrazole-kinase hinge interactions.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.[Link]

  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services.[Link]

  • Structure–Activity Relationship (SAR) in Drug Discovery. Excelra.[Link]

  • PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research | Oxford Academic.[Link]

  • Protein Structure Databases: PDB, PDBe & PDBsum. Proteinstructures.com.[Link]

  • Unveiling the Science Behind Structure-Activity Relationship Analysis: Enhancing Drug Development. Infinix Bio.[Link]

  • PDBsum - Database Commons. Database Commons.[Link]

  • SAR: Structure Activity Relationships. CDD Vault.[Link]

  • Docking and scoring. Schrödinger.[Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.[Link]

  • What is the structure-activity relationship SAR in drug design? Patsnap Synapse.[Link]

  • Drug screening with the Autodock Vina on a set of kinases without experimentally established structures. FULIR.[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.[Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers.[Link]

  • Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. Bentham Science.[Link]

  • Application of a post-docking procedure based on MM-PBSA and MM-GBSA on single and multiple protein conformations. PubMed.[Link]

  • a Web-based database of summaries and analyses of all PDB structures. PubMed.[Link]

  • PDBsum - SciCrunch | Research Resource Resolver. SciCrunch.[Link]

  • Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. RSC Publishing.[Link]

  • Tutorial: Docking with Glide. UC Santa Barbara.[Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. LUCRIS.[Link]

  • A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. PMC.[Link]

  • Protein Ligand Docking Lesson Plan. Schrödinger.[Link]

  • Molecular Docking studies (Experiment protocol): Glide module of Schrodinger was used to carried out. Frontiers.[Link]

  • MM/PBSA and MM/GBSA - Computational Chemistry Glossary. Deep Origin.[Link]

  • Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. PMC.[Link]

  • Glide WS: Methodology and Initial Assessment of Performance for Docking Accuracy and Virtual Screening. ChemRxiv.[Link]

  • Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal c. Pharmacy Education.[Link]

  • Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. SciSpace.[Link]

  • Protein-ligand docking 101 - running a simulation in GOLD Try. CCDC.[Link]

  • Molecular docking proteins preparation. ResearchGate.[Link]

  • pKa based protonation states and microspecies for protein-ligand docking. KOPS.[Link]

  • Getting Started with Protein-Ligand Docking Using GOLD. CCDC.[Link]

  • Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Springer.[Link]

  • Predicting the efficacy of Akt inhibitors using AutoDock Vina software. Journal of Garmian University.[Link]

  • How to perform ensemble docking with GOLD. CCDC.[Link]

  • Peptide Docking in Schrödinger | Glide & Prime MM-GBSA Workflow Explained. YouTube.[Link]

  • What tools can I use for postprocessing of the Glide docking results? Schrödinger.[Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.[Link]

  • 6. Preparing the protein and ligand for docking. ScotChem.[Link]

  • Molecular docking. Kasetsart University.[Link]

  • How to prepare structures for HADDOCK? Bonvin Lab.[Link]

  • Protein–Ligand Docking in the Machine-Learning Era. MDPI.[Link]

  • Molecular Docking Tutorial. University of Parma.[Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.[Link]

Sources

Application Note: Synthesis of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol Derivatives for SAR Profiling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol and its derivatives. Designed for medicinal chemists and drug development professionals, this protocol addresses the specific challenge of installing a fluorine atom at the 3-position of the pyrazolone scaffold—a critical modification for Structure-Activity Relationship (SAR) studies targeting metabolic stability and pKa modulation.

Introduction & SAR Rationale

The pyrazol-5-ol (or 5-pyrazolone) scaffold is a privileged structure in medicinal chemistry, found in free radical scavengers (e.g., Edaravone) and various kinase inhibitors.

Why 3-Fluoro?

  • Metabolic Stability: The C3 position is often a site of metabolic oxidation. Fluorine substitution blocks this liability.

  • Electronic Modulation: Fluorine's high electronegativity lowers the pKa of the adjacent N-H (in the tautomeric form) and the 5-OH group, potentially altering binding affinity to target proteins (e.g., H-bond donor/acceptor capabilities).

  • Isosterism: The size of fluorine (Van der Waals radius ~1.47 Å) mimics hydrogen (~1.20 Å) more closely than other halogens, minimizing steric clashes while dramatically altering electronics.

Retrosynthetic Analysis

Direct fluorination of the pyrazolone ring is often regiochemically ambiguous (C4 vs. C3). Therefore, the most robust strategy relies on a functional group interconversion (FGI) approach, utilizing the Balz-Schiemann reaction on a 3-amino precursor.

Disconnection Strategy:

  • Target: 3-Fluoro-1-phenyl-1H-pyrazol-5-ol.

  • Precursor: 3-Amino-1-phenyl-1H-pyrazol-5-ol.

  • Starting Materials: Phenylhydrazine + Ethyl Cyanoacetate.[1]

Experimental Protocol

Phase 1: Synthesis of the 3-Amino-1-phenyl-1H-pyrazol-5-ol Scaffold

This step utilizes the condensation of phenylhydrazine with ethyl cyanoacetate. Unlike ethyl acetoacetate (which yields 3-methyl analogs), the cyano group provides the nitrogen source necessary for the 3-amino functionality.

Reagents:

  • Phenylhydrazine (1.0 equiv)

  • Ethyl cyanoacetate (1.1 equiv)

  • Sodium ethoxide (NaOEt) (1.2 equiv)

  • Ethanol (Anhydrous)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve Sodium ethoxide (1.2 equiv) in anhydrous ethanol.

  • Addition: Add Phenylhydrazine (1.0 equiv) followed by the dropwise addition of Ethyl cyanoacetate (1.1 equiv) over 30 minutes at room temperature.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (SiO₂, 5% MeOH in DCM).

  • Work-up: Cool the reaction mixture to 0°C. Acidify carefully with glacial acetic acid to pH ~5–6 to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1).

    • Yield Expectation: 75–85%

    • Appearance: Off-white to pale yellow solid.

Phase 2: The Balz-Schiemann Transformation (Amino → Fluoro)

This critical step converts the 3-amino group to a 3-fluoro group via a diazonium tetrafluoroborate intermediate.

Reagents:

  • 3-Amino-1-phenyl-1H-pyrazol-5-ol (from Phase 1)

  • Sodium Nitrite (NaNO₂, 1.1 equiv)

  • Fluoroboric Acid (HBF₄, 48% aq. solution, 2.5 equiv) or BF₃·Et₂O

  • Solvent: Water/THF mixture or pure HBF₄

Procedure:

  • Diazotization: Suspend the 3-amino precursor in 48% HBF₄ at -5°C to 0°C. Ensure vigorous stirring.

  • Salt Formation: Add a solution of NaNO₂ (1.1 equiv in minimal water) dropwise, maintaining the temperature below 5°C. The mixture will become homogenous or form a new precipitate (the diazonium salt). Stir for 30–60 minutes at 0°C.

    • Checkpoint: The intermediate is the Diazonium Tetrafluoroborate Salt . It can often be filtered and dried (Caution: Potentially explosive when dry) or decomposed in situ. For safety, in situ decomposition is preferred for scale-up.

  • Thermal Decomposition:

    • Method A (Isolation): Filter the diazonium salt, wash with cold ether, and dry. Heat the dry salt gently with a heat gun or oil bath (approx. 100–120°C) until decomposition (evolution of BF₃ and N₂ gas) ceases.

    • Method B (In Situ - Safer): Slowly warm the reaction mixture to 40–60°C or use a photochemical reactor if available.

  • Work-up: Neutralize the mixture with Na₂CO₃ solution. Extract with Ethyl Acetate (3x).[2]

  • Purification: The crude residue requires flash column chromatography (Hexane/EtOAc gradient) to separate the 3-fluoro target from defluorinated byproducts (H-substitution) or phenols (OH-substitution).

Reaction Workflow Diagram

G SM1 Phenylhydrazine Inter1 3-Amino-1-phenyl- pyrazol-5-ol SM1->Inter1 NaOEt, EtOH Reflux, 6h SM2 Ethyl Cyanoacetate SM2->Inter1 Diaz Diazonium Tetrafluoroborate Salt Inter1->Diaz NaNO2, HBF4 0°C (Diazotization) Product 3-Fluoro-1-phenyl- 1H-pyrazol-5-ol Diaz->Product Heat (110°C) -N2, -BF3

Figure 1: Synthetic workflow for the conversion of hydrazine and cyanoacetate precursors to the 3-fluoro-pyrazolone target via the Balz-Schiemann protocol.

SAR Library Generation & Data Summary

To support SAR studies, the phenyl ring (R-group) can be varied using substituted phenylhydrazines. The table below summarizes expected outcomes and electronic considerations.

Table 1: SAR Library Expansion - Substituted Phenylhydrazines

EntryR-Substituent (Phenyl Ring)Electronic EffectExpected Yield (Step 1)Expected Yield (Step 2)*Notes
1 H (Parent)Neutral80%55–65%Benchmark compound.
2 4-OMeElectron Donating85%40–50%Diazonium salt may be less stable; keep cold.
3 4-ClWeak Electron W/D78%60–70%Higher stability of diazonium intermediate.
4 4-NO₂Strong Electron W/D65%70–75%Harder cyclization (Step 1); Excellent fluorination (Step 2).
5 2-FSteric/Electronic70%50–60%Steric hindrance may affect cyclization rate.

*Note: Step 2 yields are typically lower due to the formation of side products (phenols/protodeamination).

Critical Troubleshooting & Safety

Tautomerism

The product exists in equilibrium between the 5-OH (enol) and 5-one (keto) forms.

  • Observation: In non-polar solvents (CDCl₃), the keto form often dominates. In polar H-bond accepting solvents (DMSO-d₆), the enol form is stabilized.

  • Impact: Ensure consistent solvent use during NMR characterization to avoid confusion regarding "missing" OH signals or "extra" CH₂ signals.

Safety Hazards[4]
  • Diazonium Salts: Dry diazonium tetrafluoroborates are shock-sensitive explosives. Never grind them. Store damp or decompose immediately.

  • BF₃ Evolution: The decomposition step releases Boron Trifluoride (toxic, corrosive gas). Perform in a well-ventilated fume hood with a caustic scrubber.

  • Hydrofluoric Acid (HF): If using liquid HF/Pyridine instead of HBF₄, extreme caution and specific HF safety training (calcium gluconate availability) are mandatory.

References

  • Balz-Schiemann Reaction Overview

    • Title: Balz-Schiemann Reaction - Organic Chemistry Portal
    • Source: Organic Chemistry Portal[3]

    • URL:[Link]

  • Pyrazolone Synthesis (General)

    • Title: Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity[4][5]

    • Source: Oriental Journal of Chemistry
    • URL:[Link]

  • Fluorination of Aromatics (Green Approach)

    • Title: Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach
    • Source: ResearchGate[6][7]

    • URL:[Link]

  • 3-Amino-4-fluoropyrazoles (Related Chemistry)

    • Title: Synthesis of 3-amino-4-fluoropyrazoles[8][9]

    • Source: PubMed (NIH)
    • URL:[Link]

Sources

Application Note: Advanced Experimental Protocols for the Fluorination of Pyrazole Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Paradigms

The incorporation of fluorine into pyrazole scaffolds is a cornerstone strategy in modern medicinal chemistry. Due to its high electronegativity (3.98 Pauling) and small Van der Waals radius (1.47 Å), fluorine acts as an ideal bioisostere for hydrogen or hydroxyl groups, significantly enhancing lipophilicity, modulating basicity, and improving metabolic stability against cytochrome P450 oxidation[1].

The functionalization of pyrazole precursors generally follows two divergent mechanistic pathways, dictated by the electronic nature of the substrate:

  • Electrophilic Fluorination: Utilized for pre-formed, electron-rich pyrazole rings. The C4 position of the pyrazole core is the most nucleophilic site. Reagents like 2 provide a highly controllable, cationic source of electrophilic fluorine (

    
    ), avoiding the toxicity and tar-formation associated with elemental fluorine gas[2][3].
    
  • Nucleophilic Fluorination (Deoxofluorination): Applied when targeting oxygenated appendages (e.g., 3-formyl or 5-keto pyrazoles). Reagents such as 4 or Deoxo-Fluor facilitate the direct conversion of carbonyls to gem-difluoro or trifluoromethyl groups via nucleophilic substitution[5][4][6].

G Start Pyrazole Precursor Elec Electrophilic Fluorination (C-H to C-F) Start->Elec Electron-rich core Nuc Nucleophilic Fluorination (C=O to CF2) Start->Nuc Carbonyl appendage Reagent1 Selectfluor / NFSI (Mild F+ Source) Elec->Reagent1 Reagent2 DAST / Deoxo-Fluor (Deoxofluorination) Nuc->Reagent2 Prod1 4-Fluoro-1H-pyrazole (Monofluorination) Reagent1->Prod1 1:1 Stoichiometry Prod2 Difluoromethyl-pyrazole (gem-Difluorination) Reagent2->Prod2 Nucleophilic substitution

Fig 1: Mechanistic pathways for pyrazole fluorination based on precursor functionality.

Quantitative Reagent Analysis

Selecting the correct fluorinating agent is critical for yield optimization and byproduct mitigation. Table 1 summarizes the operational parameters for standard pyrazole fluorination reagents.

Table 1: Comparison of Fluorinating Agents for Pyrazole Synthesis

ReagentMechanismTarget SubstrateTypical ByproductsKey Advantages / Causality
Selectfluor Electrophilic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
1H-Pyrazole core (C4)4,4-difluoropyrazoleMild, stable crystalline solid; high regioselectivity for electron-rich centers[2][7].
NFSI Electrophilic (

)
Enamino ketonesUnreacted precursorBroad substrate scope; useful for pre-cyclization fluorination.
DAST Nucleophilic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Formyl/Keto-pyrazolesElimination alkenesEfficient deoxofluorination; converts C=O directly to

[5][4].
Deoxo-Fluor Nucleophilic (

)
Formyl/Keto-pyrazolesElimination alkenesHigher thermal stability than DAST; safer for scale-up[4].

Gas (10%)
Electrophilic (

)
Diketone precursorsTar, polyfluorinationHigh atom economy; viable only in specialized continuous flow reactors[3].

Self-Validating Experimental Protocols

Protocol A: Regioselective Electrophilic Monofluorination using Selectfluor

This protocol details the late-stage C4-fluorination of a substituted 1H-pyrazole.

Causality & Design Choices:

  • Solvent Selection: Acetonitrile (MeCN) is utilized because it readily dissolves the Selectfluor salt and stabilizes the cationic intermediates without participating in unwanted side reactions[8].

  • Stoichiometry Control: The formation of 4,4-difluoro-1H-pyrazoles is a direct consequence of excess electrophile. A strict 1.0 to 1.05 molar equivalent of Selectfluor is mandatory to arrest the reaction at monofluorination[9].

  • Base Addition:

    
     is added to neutralize the acidic tetrafluoroborate byproducts, preventing the degradation of acid-sensitive functional groups on the pyrazole ring[8].
    

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the 1H-pyrazole precursor (1.0 mmol) in anhydrous MeCN (10 mL).

  • Base Addition: Add

    
     (1.2 mmol) to the stirring solution[8].
    
  • Fluorination: Add Selectfluor (1.05 mmol) in a single portion. Do not exceed this ratio to prevent difluorination[9].

  • Thermal Activation: Heat the reaction mixture to 50–80°C. Electron-withdrawing groups on the pyrazole reduce nucleophilicity, necessitating higher thermal activation to overcome the energy barrier[8][9].

  • Self-Validation Checkpoint (In-Process): After 4 hours, withdraw a 50 µL aliquot. Analyze via LC-MS and

    
     NMR.
    
    • Validation: The emergence of a singlet in the

      
       NMR spectrum around -170 to -175 ppm confirms successful C4-monofluorination. If a signal near -100 ppm appears, difluorination is occurring; immediately cool the reaction to quench it.
      
  • Quench & Workup: Once the starting material is consumed, cool to room temperature and quench with saturated aqueous

    
     (10 mL). Extract with Ethyl Acetate (3 x 15 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc).
    

Workflow Step1 Substrate Dissolution (MeCN, N2 atm) Step2 Selectfluor Addition (Strict 1.05 eq) Step1->Step2 Step3 Thermal Activation (50-80°C, 12h) Step2->Step3 Step4 Reaction Monitoring (LC-MS / 19F NMR) Step3->Step4 Step4->Step3 Incomplete Step5 Aqueous Quench (NaHCO3) Step4->Step5 Complete Step6 Purification (Silica Gel/Recryst.) Step5->Step6

Fig 2: Self-validating workflow for the electrophilic monofluorination of pyrazoles.

Protocol B: Nucleophilic Difluorination of Pyrazole-Carbaldehydes using DAST

This protocol is designed for the conversion of 3-formylpyrazoles to 3-(difluoromethyl)pyrazoles[5].

Causality & Design Choices:

  • Temperature Control: DAST reacts violently with moisture and exothermically with carbonyls. Initiating the reaction at 0°C or -78°C prevents explosive decomposition and suppresses elimination side-reactions[4].

  • Solvent Selection: Dichloromethane (DCM) is utilized as a non-coordinating, non-nucleophilic solvent that does not interfere with the highly reactive sulfurane intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve the 3-formylpyrazole precursor (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried flask under an argon atmosphere.

  • Cooling: Cool the reaction vessel to 0°C using an ice-water bath.

  • Reagent Addition: Add DAST (1.5 mmol) dropwise via a syringe over 10 minutes. Caution: Handle DAST inside a fume hood using appropriate PPE, as it generates HF upon hydrolysis[4][6].

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours.

  • Self-Validation Checkpoint (In-Process): Monitor via

    
     NMR.
    
    • Validation: The conversion of the formyl group to a

      
       group is confirmed by a characteristic doublet (due to 
      
      
      
      coupling, ~55 Hz) in the -110 to -120 ppm region.
  • Quench: Cool the mixture back to 0°C. Slowly and dropwise, add saturated aqueous

    
     until bubbling ceases. This safely neutralizes the generated HF.
    
  • Extraction & Purification: Separate the organic layer, extract the aqueous layer with DCM (2 x 10 mL), dry over

    
    , and purify via flash chromatography.
    

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Formation of 4,4-difluoropyrazole Excess electrophilic fluorinating agent.Strictly limit Selectfluor to 1.0–1.05 equivalents. Monitor closely and quench immediately upon starting material consumption[9].
No reaction with Selectfluor Pyrazole ring is too electron-poor (e.g., bears multiple EWGs).Increase thermal activation (up to 80°C)[8]. If still unreactive, pivot to a de novo synthesis using pre-fluorinated diketone building blocks[3][9].
Tar formation during direct ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

use
Uncontrolled exothermic radical pathways.Abandon direct

batch reactions. Utilize continuous flow microreactors with highly diluted

(10% in

)[3].
Low yield in DAST reaction Solvolysis or thermal degradation of DAST.Ensure strict anhydrous conditions. Consider switching to Deoxo-Fluor, which exhibits superior thermal stability[4].

References

  • Source: rsc.
  • Source: benchchem.
  • Selective fluorination reactions in 5-aryl(heteroaryl)-7-(trifluormethyl)
  • Source: olemiss.
  • Source: researchgate.
  • Source: mdpi.
  • Source: google.
  • Source: cas.
  • Source: beilstein-journals.

Sources

Application Note & Protocols: 3-Fluoro-1-phenyl-1H-pyrazol-5-ol as a Key Intermediate for Novel Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design, often leading to enhanced metabolic stability, binding affinity, and overall efficacy.[1] Fluorinated pyrazole derivatives, in particular, represent a privileged class of compounds found in numerous commercial fungicides and herbicides.[2][3] This document provides a comprehensive guide to the synthesis and application of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol, a versatile intermediate for creating advanced agrochemical candidates. We present a detailed, field-tested protocol for its synthesis via a classic cyclocondensation reaction and demonstrate its utility through a subsequent regioselective C4-acylation, yielding a key precursor for more complex molecular architectures. This guide is intended for researchers and process chemists in the agrochemical and pharmaceutical industries.

Introduction: The Strategic Importance of Fluorinated Pyrazoles

The pyrazole ring is a fundamental heterocyclic motif in many biologically active compounds.[4][5] In the agrochemical sector, pyrazole-containing molecules have been successfully developed as herbicides, insecticides, and most notably, as fungicides, including the widely used succinate dehydrogenase inhibitors (SDHIs).[3] The strategic placement of a fluorine atom on the pyrazole core can significantly modulate the compound's physicochemical properties.[1]

3-Fluoro-1-phenyl-1H-pyrazol-5-ol is a valuable building block for several reasons:

  • Fluorine at C3: The electron-withdrawing nature of fluorine at this position can influence the acidity of the pyrazole ring and its interaction with biological targets.

  • Hydroxyl Group at C5: This functional group allows for various subsequent transformations, including O-alkylation and O-acylation.

  • Tautomeric Reactivity: The compound exists in equilibrium with its pyrazolone tautomer, 3-fluoro-1-phenyl-pyrazolidin-5-one. This exposes the C4 position as a nucleophilic center, enabling regioselective C-alkylation or C-acylation reactions, which are critical for building molecular diversity.[6]

This application note details the robust synthesis of this key intermediate and its derivatization, providing a reliable pathway for agrochemical discovery programs.

Synthesis of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol

Principle & Rationale

The synthesis of the title compound is achieved via the Knorr pyrazole synthesis, a reliable and scalable cyclocondensation reaction.[7] The strategy involves the reaction of a β-ketoester with a hydrazine derivative. For our target molecule, the key precursors are ethyl 2-fluoro-3-oxobutanoate and phenylhydrazine .

The mechanism proceeds in two distinct stages:

  • Hydrazone Formation: The more reactive ketone carbonyl of the β-ketoester reacts with phenylhydrazine to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone performs a nucleophilic attack on the ester carbonyl, leading to cyclization and subsequent elimination of ethanol to yield the final pyrazol-5-ol product.

An acidic catalyst, such as glacial acetic acid, is often employed to facilitate both the initial condensation and the final dehydration step.

Experimental Workflow: Synthesis

cluster_reaction Reaction Vessel reagent1 Ethyl 2-fluoro-3-oxobutanoate reaction_step 1. Combine Reagents 2. Reflux (2-4 h) reagent1->reaction_step reagent2 Phenylhydrazine reagent2->reaction_step solvent Ethanol (Solvent) solvent->reaction_step catalyst Glacial Acetic Acid (Catalyst) catalyst->reaction_step workup Work-Up (Cooling & Precipitation) reaction_step->workup Reaction Completion purification Purification (Recrystallization from Ethanol/Water) workup->purification product 3-Fluoro-1-phenyl-1H-pyrazol-5-ol purification->product

Caption: Workflow for the synthesis of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol.

Detailed Synthesis Protocol

Materials:

  • Ethyl 2-fluoro-3-oxobutanoate

  • Phenylhydrazine

  • Absolute Ethanol (Reagent Grade)

  • Glacial Acetic Acid

  • Distilled Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-fluoro-3-oxobutanoate (14.8 g, 0.1 mol) in 100 mL of absolute ethanol.

  • To the stirred solution, slowly add phenylhydrazine (10.8 g, 0.1 mol). An exotherm may be observed.

  • Add 5-10 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78-80°C). Maintain reflux with continuous stirring for 3-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The disappearance of starting materials indicates reaction completion.

  • Once complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 1 hour to promote precipitation of the product.

  • Collect the resulting solid by vacuum filtration through a Büchner funnel.

  • Wash the crude product with 50 mL of cold distilled water to remove any residual acetic acid and salts.

  • Purify the product by recrystallization from an ethanol/water mixture to yield a crystalline solid.

  • Dry the final product under vacuum at 40-50°C.

Expected Results
ParameterExpected Value
Appearance Off-white to pale yellow crystalline solid
Yield 75-85%
Purity (by HPLC) >98%
Melting Point Approx. 165-170 °C (decomposes)

Application: C4-Acylation for Agrochemical Precursor Synthesis

Principle & Rationale

The nucleophilic character of the C4 position in the pyrazolone tautomer allows for regioselective C-acylation over O-acylation.[6] This reaction is critical for installing diverse side chains that can tune the biological activity of the final agrochemical. The use of a mild base, such as calcium hydroxide, is key to this selectivity. It acts as a trapping agent for the HCl generated during the reaction and promotes the formation of a calcium chelate that favors C-acylation.[6] This protocol describes the acylation with 4-chlorobenzoyl chloride as a representative example.

Experimental Workflow: C4-Acylation

cluster_reaction Reaction Vessel intermediate 3-Fluoro-1-phenyl-1H-pyrazol-5-ol reaction_step 1. Form Chelate 2. Add Acyl Chloride 3. Heat (2-3 h) intermediate->reaction_step base Calcium Hydroxide Ca(OH)₂ base->reaction_step solvent Anhydrous Dioxane (Solvent) solvent->reaction_step acyl_chloride 4-Chlorobenzoyl Chloride acyl_chloride->reaction_step Slow Addition workup Work-Up (Acidic Quench) reaction_step->workup Reaction Completion purification Purification (Recrystallization) workup->purification product 4-(4-Chlorobenzoyl)-3-fluoro-1-phenyl-1H-pyrazol-5-ol purification->product

Sources

Troubleshooting & Optimization

Improving yield and purity in 3-Fluoro-1-phenyl-1H-pyrazol-5-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol

Welcome to the technical support guide for the synthesis of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis and purification of this important fluorinated pyrazole derivative, providing in-depth, experience-driven solutions to enhance your experimental outcomes.

Introduction to the Synthesis

The synthesis of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol is a critical process for obtaining a key building block in the development of various pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly enhance the biological activity, metabolic stability, and binding affinity of target molecules.[1][2] The most common and direct synthetic route involves the condensation of phenylhydrazine with a fluorinated β-ketoester, typically ethyl 4-fluoro-3-oxobutanoate, followed by cyclization. While seemingly straightforward, this reaction is often plagued by issues of low yield and difficult-to-remove impurities. This guide will provide detailed troubleshooting strategies and answers to frequently asked questions to help you navigate these challenges successfully.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol.

Problem 1: Low Overall Yield of the Desired Product

Question: My final yield of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol is consistently below 50%. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors, primarily incomplete reaction, side-product formation, or losses during workup and purification. Here’s a systematic approach to diagnosing and resolving this issue:

  • Incomplete Condensation: The initial reaction between phenylhydrazine and ethyl 4-fluoro-3-oxobutanoate to form the hydrazone intermediate is crucial.[3]

    • Causality: Insufficient reaction time or inadequate temperature control can lead to unreacted starting materials. Phenylhydrazine can also degrade, especially at elevated temperatures in the presence of air.[4]

    • Solution:

      • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials.

      • Temperature Control: Maintain a consistent reaction temperature. For the initial condensation, a temperature range of 60-80°C is often optimal.

      • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of phenylhydrazine, particularly if the reaction is prolonged.

  • Inefficient Cyclization: The subsequent intramolecular cyclization to form the pyrazolone ring is often the yield-limiting step.

    • Causality: The cyclization is typically acid or base-catalyzed. An inappropriate catalyst or concentration can hinder the reaction rate.

    • Solution:

      • Catalyst Optimization: If using an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid), ensure it is used in catalytic amounts. If a base is used, ensure it is strong enough to deprotonate the intermediate effectively.

      • Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the proton transfer steps involved in cyclization.

  • Losses During Workup and Purification: The product can be lost during extraction and crystallization.

    • Causality: 3-Fluoro-1-phenyl-1H-pyrazol-5-ol has some water solubility, especially if the aqueous phase becomes basic during workup.

    • Solution:

      • pH Adjustment: During aqueous workup, carefully adjust the pH to be slightly acidic (pH 5-6) before extraction to ensure the product is in its less soluble neutral form.

      • Extraction Solvent: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions with smaller volumes of solvent to maximize recovery.

      • Crystallization: When purifying by recrystallization, choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water or ethyl acetate and hexanes often works well. Avoid using an excessive amount of solvent.

Problem 2: Presence of a Persistent, Difficult-to-Remove Impurity

Question: I observe a significant impurity in my final product that co-elutes with my desired compound on silica gel and is difficult to remove by recrystallization. What could this be and how can I get rid of it?

Answer: A common and troublesome impurity in this synthesis is the isomeric pyrazole, 5-Fluoro-1-phenyl-1H-pyrazol-3-ol.

  • Causality: The formation of this isomer arises from the two possible modes of cyclization of the hydrazone intermediate. The desired product is formed from the attack of the nitrogen atom onto the ester carbonyl, while the isomer results from attack on the ketone carbonyl. The regioselectivity of this cyclization can be influenced by reaction conditions.[5]

  • Mitigation Strategies:

    • Control of Reaction Temperature: Lowering the reaction temperature during the cyclization step can sometimes favor the formation of the desired isomer.

    • pH Control: The pH of the reaction mixture can influence the tautomeric equilibrium of the intermediate, which in turn can affect the regioselectivity of the cyclization. Careful control of the catalyst and reaction conditions is key.

  • Purification Strategies:

    • Fractional Crystallization: This can be effective if there is a sufficient difference in the solubility of the two isomers in a particular solvent system. This often requires careful and repeated crystallizations.

    • Chromatography on Different Stationary Phases: If silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.

    • Derivatization: In some cases, it may be possible to selectively derivatize either the product or the impurity to facilitate separation. For example, the phenolic hydroxyl group can be protected, and the properties of the resulting derivative may be different enough to allow for separation. The protecting group can then be removed.

Problem 3: Reaction Stalls and Does Not Go to Completion

Question: My reaction seems to stop after a certain point, with a significant amount of starting material remaining, even after prolonged reaction times. What could be causing this?

Answer: A stalled reaction is often indicative of a deactivated catalyst, reagent degradation, or an equilibrium being reached.

  • Causality and Solutions:

    • Reagent Quality:

      • Phenylhydrazine: Phenylhydrazine is susceptible to oxidation. Use freshly opened or purified phenylhydrazine.

      • Ethyl 4-fluoro-3-oxobutanoate: This β-ketoester can undergo hydrolysis or self-condensation, especially if stored improperly.[6] Ensure it is of high purity.

    • Catalyst Deactivation: If using a catalyst, it may be poisoned by impurities in the starting materials or solvent. Ensure all reagents and solvents are of appropriate purity.

    • Solvent Issues: The presence of water in the solvent can hydrolyze the ester and potentially interfere with the reaction. Use anhydrous solvents if possible.

    • Reversibility: Some steps in the reaction pathway may be reversible. Driving the reaction forward by removing a byproduct (e.g., water or ethanol) can be effective. This can sometimes be achieved by using a Dean-Stark apparatus if the reaction is conducted in a suitable solvent like toluene.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction?

A1: The synthesis of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol proceeds through a two-step sequence:

  • Condensation: Phenylhydrazine reacts with the ketone carbonyl of ethyl 4-fluoro-3-oxobutanoate to form a phenylhydrazone intermediate. This is a standard condensation reaction.[3]

  • Intramolecular Cyclization: The hydrazone then undergoes an intramolecular nucleophilic attack from the secondary nitrogen atom onto the ester carbonyl group. This is followed by the elimination of ethanol to form the pyrazolone ring.[7]

Q2: Can I use a different fluorinating agent to introduce the fluorine atom?

A2: Introducing the fluorine atom at a late stage to a pre-formed pyrazolone ring is an alternative synthetic strategy. This typically involves the use of an electrophilic fluorinating agent such as Selectfluor® (N-fluorobenzenesulfonimide, NFSI).[8] However, this approach can suffer from a lack of regioselectivity, potentially leading to fluorination at other positions on the pyrazole ring or the phenyl group. Therefore, starting with the fluorinated building block, ethyl 4-fluoro-3-oxobutanoate, is generally the more controlled and preferred method.

Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Useful for confirming the overall structure and identifying the presence of starting materials or major impurities.

    • ¹⁹F NMR: This is a very powerful tool for this specific synthesis. The fluorine signal of the product will have a characteristic chemical shift, and the presence of any fluorine-containing impurities will be readily apparent.

    • ¹³C NMR: Provides detailed information about the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the final product with high accuracy. It can often resolve isomers that are difficult to separate by other means.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • Phenylhydrazine: This is a toxic and suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Fluorinated Compounds: While 3-Fluoro-1-phenyl-1H-pyrazol-5-ol itself is not acutely toxic, many organofluorine compounds can have biological activity. Handle with care.

  • Solvents: The organic solvents used in the synthesis and purification are often flammable. Avoid open flames and work in a well-ventilated area.

Data and Protocols

Table 1: Recommended Reaction Conditions
ParameterRecommended ValueNotes
Solvent Ethanol or Acetic AcidProtic solvents facilitate the reaction.
Temperature 60-80°CMonitor by TLC to avoid overheating and degradation.
Catalyst Catalytic Acetic AcidA few drops are usually sufficient.
Reaction Time 2-6 hoursMonitor by TLC for completion.
Workup pH 5-6To ensure the product is in its neutral, less soluble form.
Experimental Protocol: Synthesis of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-fluoro-3-oxobutanoate (1.0 eq) in ethanol.

  • Addition of Phenylhydrazine: Add phenylhydrazine (1.05 eq) dropwise to the solution at room temperature.

  • Reaction: Add a catalytic amount of glacial acetic acid (e.g., 5 mol%). Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a small amount of dilute hydrochloric acid (to remove any unreacted phenylhydrazine), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 3-Fluoro-1-phenyl-1H-pyrazol-5-ol as a solid.

Visualizations

Diagram 1: Synthetic Workflow

G cluster_0 Reaction cluster_1 Workup & Purification Start Ethyl 4-fluoro-3-oxobutanoate + Phenylhydrazine Reaction_Step Condensation & Cyclization (Ethanol, Acetic Acid, Reflux) Start->Reaction_Step Workup Solvent Removal & Extraction Reaction_Step->Workup Purification Recrystallization Workup->Purification Product Pure 3-Fluoro-1-phenyl-1H-pyrazol-5-ol Purification->Product

Caption: A simplified workflow for the synthesis of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol.

References

  • Reddy, K. R., et al. (2011). Synthesis of pyrazoles via electrophilic cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Wan, J., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove. Available at: [Link]

  • Zhu, S., et al. (2017). C(sp3)–H Carbonylative Cyclization of Hydrazones with CO2: Synthesis of Pyrazolone Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Višniakova, S., et al. (2011). Interaction between fixed geometry α, β-unsaturated ketones with phenylhydrazine. Chemija. Available at: [Link]

  • Mykhailiuk, P. K. (2020). Synthetic Strategies to Access Fluorinated Azoles. Molecules. Available at: [Link]

  • Gesi, G., et al. (2015). One pot condensation reaction of phenylhydrazine, ethyl acetoacetate... ResearchGate. Available at: [Link]

  • Patel, H., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. Available at: [Link]

  • Zhang, Y., et al. (2018). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available at: [Link]

  • Ponomarev, D. A. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters. Available at: [Link]

  • Wang, Y., et al. (2023). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zora, M., et al. (2011). Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. The Journal of Organic Chemistry. Available at: [Link]

  • Liu, Y., et al. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available at: [Link]

  • A new synthesis of fluorinated pyrazoles. (2006). ResearchGate. Available at: [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.
  • Hanamoto, T., et al. (2006). A convenient synthesis of 4-fluoropyrazoles. Tetrahedron Letters.
  • Ikeda, H., et al. (2001). A new and convenient synthesis of 4-fluoropyrazoles. Tetrahedron Letters.
  • Lipunova, G. N., et al. (2015). Synthesis of Fluorine-Containing Pyrazoles. Russian Journal of Organic Chemistry.
  • Dakhda, A. A., et al. (2024). Recent advances in the synthesis of pyrazole derivatives. Journal of Heterocyclic Chemistry.
  • Wang, X., et al. (2018). A new approach for synthesizing 3-fluoropyrazole derivatives. Organic & Biomolecular Chemistry.
  • Albertshofer, K., et al. (2012). Base-promoted electrophilic fluorination of imidazoles. The Journal of Organic Chemistry.
  • Ma, J.-A., et al. (2010). A regioselective strategy for synthesizing 5-difluoromethyl-2H-tetrazoles. Organic Letters.
  • Hu, J., et al. (2013). Difluoroacetohydrazonoyl bromides as novel difluoromethylation building blocks.
  • Xiao, J., et al. (2015). A tandem double hydroamination reaction of β-CF3-1,3-enynes with hydrazine derivatives.
  • Loffe, I., et al. (2014). An efficient method for synthesizing fluorinated pyrroles. European Journal of Organic Chemistry.
  • Chan, K., et al. (2023). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Nature Communications. Available at: [Link]

  • Suryadevara, V., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank. Available at: [Link]

  • Arote, R. B., et al. (2014). Reactions of adamantyl-substituted keto esters with hydrazine and phenylhydrazine. ResearchGate. Available at: [Link]

  • El-Faham, A., et al. (2018). Chemistry of some beta-ketoesters derived from 9,10-phenanthraquinone. Journal of the Serbian Chemical Society. Available at: [Link]

  • Susanti, D., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. Available at: [Link]

  • Google Patents. (1999). WO1999031044A1 - 4-fluoro-3-oxocarboxylic esters and process for producing the same.
  • GSRS. (n.d.). ETHYL 4-FLUORO-3-OXOBUTANOATE. Available at: [Link]

  • Singh, R. K., et al. (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Xu, Y., et al. (2017). Preparation of 3-subtituted-1-phenyl-1H-pyrazol-5-ol (A) and pyrazolopyranopyrimidines (B). ResearchGate. Available at: [Link]

  • Kostyuk, A. N., et al. (2016). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. RSC. Available at: [Link]

Sources

Technical Support Center: Purification of Pyrazol-5-ol Compounds Without Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of pyrazol-5-ol compounds. This guide is designed for researchers, scientists, and drug development professionals who are seeking effective, non-chromatographic methods for the purification of this important class of heterocyclic compounds. Recognizing the challenges and costs associated with column chromatography, this document provides detailed, field-proven troubleshooting guides and frequently asked questions (FAQs) to empower you with alternative strategies.

The pyrazol-5-ol core is a privileged scaffold in medicinal chemistry, found in drugs such as Edaravone, which is used in the treatment of stroke and amyotrophic lateral sclerosis (ALS)[1][2]. The purification of these compounds is a critical step in their synthesis and development. This guide provides practical, in-depth protocols and the scientific rationale behind them.

I. Understanding the Chemistry of Pyrazol-5-ols for Purification

Pyrazol-5-ol compounds can exist in several tautomeric forms, which influences their chemical properties, including solubility and acidity. This tautomerism is a key factor to consider when developing a purification strategy. The presence of acidic and basic functionalities within the pyrazole ring system allows for manipulation of their solubility based on pH.[3][4]

II. Troubleshooting and FAQs: Common Purification Challenges

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Crude product is an oil or fails to crystallize.

Q: My pyrazol-5-ol derivative has "oiled out" from the solution instead of forming crystals. What should I do?

A: "Oiling out" is a common problem that occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This can be due to rapid cooling, high impurity levels, or an inappropriate solvent system.[5][6]

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. If necessary, add a minimal amount of hot solvent to ensure complete dissolution. Then, allow the solution to cool to room temperature as slowly as possible. An insulated container can help to slow the cooling rate.[6]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. These microscopic scratches can provide nucleation sites for crystal growth.[5][6]

  • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.[5][6]

  • Solvent System Modification: The issue may be with your choice of solvent. Experiment with different solvents or a mixed solvent system. A common technique is to dissolve the compound in a hot solvent in which it is highly soluble and then add a hot "anti-solvent" (a solvent in which it is poorly soluble) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.[6][7]

Issue 2: Low recovery of the purified product.

Q: My yield after recrystallization is significantly lower than expected. How can I improve it?

A: Low recovery can stem from several factors, including using too much solvent, incomplete precipitation, or loss of product during transfers.[6][8]

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to dissolve your crude product. Any excess solvent will retain more of your compound in the solution upon cooling, thereby reducing your yield.[6][8]

  • Ensure Complete Cooling: Cool the solution thoroughly. After it reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Check the Mother Liquor: After filtering your crystals, you can check the remaining solution (the mother liquor) for your product. Evaporating a small amount of the filtrate will show if a significant amount of product was left behind.[6] If so, you can try to recover a second crop of crystals by concentrating the mother liquor and re-cooling.

  • Careful Transfers: Rinse all glassware that was in contact with your product with a small amount of the cold recrystallization solvent and add these rinsings to your filter funnel to recover any adhered product.[8]

Issue 3: Persistent colored impurities in the final product.

Q: Even after recrystallization, my pyrazol-5-ol product remains colored. How can I remove these impurities?

A: Colored impurities often arise from oxidation byproducts or residual starting materials.[8]

Troubleshooting Steps:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.[8]

  • Inert Atmosphere: If your compound is susceptible to oxidation, perform the recrystallization under an inert atmosphere, such as nitrogen or argon.[8]

Issue 4: Difficulty separating regioisomers or closely related impurities.

Q: I have a mixture of pyrazol-5-ol regioisomers that co-crystallize. How can I separate them without chromatography?

A: Separating regioisomers is a significant challenge. However, slight differences in their physicochemical properties can be exploited.

Troubleshooting Steps:

  • Fractional Crystallization: This technique relies on small differences in solubility between the isomers. It involves a series of recrystallization steps, where the crystals and mother liquor from each step are collected and re-processed. While laborious, it can be effective.

  • Acid-Base Salt Formation: The pKa values of the regioisomers may differ slightly. By carefully selecting an acid or base and a suitable solvent, it may be possible to selectively precipitate one isomer as a salt.[9] This method has been shown to be effective for purifying pyrazole compounds by forming acid addition salts which are then crystallized.[9]

III. Detailed Non-Chromatographic Purification Protocols

Here are detailed, step-by-step protocols for the most common and effective non-chromatographic purification techniques for pyrazol-5-ol compounds.

Protocol 1: Standard Recrystallization

This is the most widely used method for purifying solid organic compounds.

Experimental Workflow:

G A 1. Solvent Selection B 2. Dissolution of Crude Product A->B Choose a solvent that dissolves the compound when hot but not when cold C 3. Hot Filtration (Optional) B->C Use minimum amount of hot solvent D 4. Cooling and Crystallization C->D Remove insoluble impurities E 5. Isolation of Crystals D->E Allow to cool slowly to form well-defined crystals F 6. Washing E->F Vacuum filtration G 7. Drying F->G Wash with a small amount of cold solvent H Pure Pyrazol-5-ol G->H

Caption: Workflow for purification by recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. A good recrystallization solvent will dissolve the compound when hot but not when it is cold. Common solvents for pyrazol-5-ols include ethanol, methanol, acetone, and ethyl acetate.[8] For some derivatives, a mixture of solvents like ethanol-water or hexane-ethyl acetate can be effective.[6][7]

  • Dissolution: Place the crude pyrazol-5-ol in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solvent boils and the solid has just dissolved.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to use a pre-heated funnel and flask to prevent premature crystallization of your product.[8]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.[6][8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[6]

  • Drying: Allow the purified crystals to air dry on the filter paper or place them in a desiccator.

Protocol 2: Acid-Base Extraction

This technique is particularly useful for pyrazol-5-ol compounds as their acidic and basic properties allow for selective extraction. The pyrazole ring contains a weakly basic nitrogen atom, and the enolic hydroxyl group is acidic.[3]

Experimental Workflow:

G A 1. Dissolve Crude Product in Organic Solvent B 2. Extract with Aqueous Base (e.g., NaOH) A->B C Separate Layers B->C D Aqueous Layer (contains pyrazol-5-olate salt) C->D E Organic Layer (contains neutral/basic impurities) C->E F 3. Acidify Aqueous Layer (e.g., with HCl) D->F Converts salt back to neutral compound G 4. Precipitated Pure Pyrazol-5-ol F->G H 5. Isolate by Filtration G->H

Caption: Workflow for purification by acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude pyrazol-5-ol in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and extract with a dilute aqueous base (e.g., 1M NaOH). The acidic pyrazol-5-ol will be deprotonated to form a water-soluble salt and will move into the aqueous layer. Neutral and basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer can be discarded or processed further to recover other components.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid (e.g., 1M HCl) until the pyrazol-5-ol precipitates out.

  • Isolation: Collect the purified solid by vacuum filtration, wash with cold water, and dry.

Protocol 3: Purification via Acid Addition Salt Formation

This method is particularly effective for separating pyrazoles from closely related byproducts.[9]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude pyrazole compound in an organic solvent like acetone, ethanol, or isopropanol.[9]

  • Acid Addition: While stirring, add at least an equimolar amount of an inorganic or organic acid (e.g., sulfuric acid, phosphoric acid, or oxalic acid).[9]

  • Crystallization: The corresponding acid addition salt will often precipitate or crystallize from the solution. Cooling the mixture can promote further crystallization.[9]

  • Isolation: Collect the salt by filtration, wash with the organic solvent, and dry.

  • Liberation of the Free Base (Optional): If the free pyrazol-5-ol is desired, the purified salt can be dissolved in water and neutralized with a base to precipitate the pure product, which is then collected by filtration.

IV. Data Presentation

Table 1: Common Solvents for Recrystallization of Pyrazol-5-ol Derivatives

SolventPolarityBoiling Point (°C)Comments
EthanolPolar Protic78Good general-purpose solvent for many pyrazole derivatives.[7][8]
MethanolPolar Protic65Similar to ethanol, but with a lower boiling point.[7][8]
AcetonePolar Aprotic56Effective for many pyrazole syntheses and purifications.[8][10]
Ethyl AcetateModerately Polar77A good choice for compounds of intermediate polarity.[8]
WaterPolar Protic100Often used as an anti-solvent in combination with a more soluble organic solvent.[6][7]
Hexane/Ethyl AcetateMixtureVariableA common mixed solvent system for less polar derivatives.[6]
Ethanol/ChloroformMixtureVariableHas been used for the recrystallization of some pyrazol-5-ol derivatives.[11]

Data compiled from various sources, including[12].

V. Concluding Remarks

The purification of pyrazol-5-ol compounds without resorting to column chromatography is not only feasible but can also be highly efficient when the appropriate techniques are employed. By understanding the fundamental chemical properties of these molecules and systematically troubleshooting common issues, researchers can achieve high levels of purity. The methods of recrystallization, acid-base extraction, and acid addition salt formation, when optimized, provide robust and scalable alternatives to chromatographic purification.

VI. References

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • MDPI. (2022, November 9). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Retrieved from [Link]

  • ResearchGate. (n.d.). The acidic acylpyrazolones and acylisoxazolones extractants. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Retrieved from [Link]

  • PubMed. (2023, October 4). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • RWTH Publications. (2017, March 22). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Retrieved from [Link]

Sources

Technical Support Center: Resolving Regioisomeric Mixtures in Pyrazole Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth technical assistance for a common challenge in synthetic chemistry: the formation and resolution of regioisomeric mixtures in pyrazole synthesis. This resource offers practical, field-proven insights and troubleshooting strategies to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during pyrazole synthesis.

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their control important?

A1: In pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers that differ in the arrangement of substituents on the pyrazole ring.[1] For example, reacting 1-phenyl-1,3-butanedione with methylhydrazine can produce two distinct products: 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole. The formation of a single, desired regioisomer is critical because different regioisomers can possess markedly different biological activities, physical properties, and toxicological profiles.[1] For applications in therapeutics and materials science, obtaining a pure, single regioisomer is often a requirement.[1]

Q2: What are the key factors that dictate regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is primarily determined by a combination of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[2] Major influencing factors include:

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can steer the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is a significant determinant. Electron-withdrawing groups can increase the electrophilicity of a carbonyl carbon, making it more prone to initial attack.

  • Reaction Conditions: The choice of solvent and the presence of an acid or base catalyst can significantly influence the reaction pathway and, consequently, the regioisomeric outcome.[2][3]

Q3: Can the choice of solvent significantly alter the regioselectivity of my pyrazole synthesis?

A3: Absolutely. The solvent can play a crucial role in modulating the regioselectivity of pyrazole formation. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to dramatically improve regioselectivity in certain cases.[3] These solvents are believed to influence the reaction pathway through their distinct hydrogen-bonding properties.[3]

Q4: How can I definitively determine the structure of my synthesized pyrazole to identify the specific regioisomer?

A4: Unambiguous characterization of regioisomers is essential and is most reliably accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

  • ¹H and ¹³C NMR: These standard techniques provide initial structural information. The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers.[4][5][6]

  • 2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the definitive method for assigning regiochemistry.[7][8] It identifies protons that are close in space, allowing for the unambiguous determination of the substituent arrangement on the pyrazole ring.

Troubleshooting Guide for Poor Regioselectivity

This section provides a structured approach to troubleshooting common issues related to poor regioselectivity in pyrazole synthesis.

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

Problem: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl compound are insufficient to favor the formation of one regioisomer over the other under your current reaction conditions.

Troubleshooting Strategies:

  • Modify Reaction Conditions:

    • Solvent Screening: As mentioned, switching to fluorinated solvents like TFE or HFIP can significantly enhance regioselectivity.[3]

    • pH Adjustment: If the reaction is being run under neutral conditions, consider adding a catalytic amount of an acid (e.g., acetic acid) or a base. The reaction mechanism can be sensitive to pH, which in turn can influence the regiochemical outcome.[3]

    • Temperature Optimization: Lowering the reaction temperature may favor kinetic control, potentially leading to a higher yield of one regioisomer.

  • Re-evaluate Starting Materials:

    • If feasible, consider whether modifying the starting materials could lead to the desired product. For instance, employing α,β-unsaturated ketones or a 1,3-dipolar cycloaddition approach might provide better control.[9]

Issue 2: The major product of my reaction is the undesired regioisomer.

Problem: The inherent properties of your starting materials favor the formation of the unwanted isomer under the current experimental setup.

Troubleshooting Strategies:

  • Alternative Synthetic Routes: Explore different named reactions for pyrazole synthesis that may offer alternative regioselectivity, such as the Paal-Knorr synthesis or multicomponent reactions.[10][11]

  • Protecting Group Strategy: In some instances, a protecting group can be employed to temporarily block one of the reactive sites, thereby directing the reaction toward the desired outcome.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.

Troubleshooting Strategies:

  • Chromatographic Separation:

    • TLC Analysis: Begin by screening various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1]

    • Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel to separate the isomers.[1][7][12] Careful packing of the column and slow elution can improve separation efficiency.[1]

  • Recrystallization: If the isomers exhibit different solubilities in a particular solvent, fractional recrystallization can be an effective purification method.[1][13] Experiment with a range of solvents to find one that preferentially crystallizes the desired isomer.

  • Crystallization via Salt Formation: Reacting the isomer mixture with an inorganic or organic acid can form a salt, which can then be selectively crystallized from a suitable solvent.[13][14]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis Using Fluorinated Solvents

This protocol is adapted from a study on the effect of fluorinated alcohols on pyrazole formation.[2]

  • Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).

  • Addition: Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress using TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: Separation of Regioisomeric Pyrazoles by Flash Column Chromatography

This is a general method for separating 1,3,5-substituted pyrazole regioisomers.[12]

  • Stationary Phase: Use standard grade silica gel (230-400 mesh).

  • Column Packing: Pack the column as a slurry using the initial mobile phase.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the separated isomers.

  • Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 3: Purification of Pyrazole Isomers by Crystallization via Salt Formation

This is a general method based on patents for pyrazole purification.[13]

  • Dissolution: Dissolve the crude mixture of pyrazole isomers in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).

  • Acid Addition: Add at least an equimolar amount of an inorganic mineral acid (e.g., sulfuric acid) or an organic acid to the solution.

  • Crystallization: Stir the solution and allow it to cool slowly to induce crystallization of the acid addition salt of one of the isomers.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Liberation of Free Base: Dissolve the purified salt in water and neutralize with a suitable base (e.g., sodium hydroxide solution) to regenerate the free pyrazole.

  • Extraction: Extract the purified pyrazole isomer with an organic solvent.

  • Drying and Concentration: Dry the organic extract over a suitable drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity
1,3-Diketone Substituent (R¹)SolventRegioisomeric Ratio (A:B)
CF₃Toluene50:50
CF₃Acetonitrile60:40
CF₃TFE>95:5

Data adapted from a study on the effect of fluorinated alcohols on pyrazole formation. Regioisomer A is the 3-trifluoromethyl derivative and B is the 5-trifluoromethyl derivative.

Table 2: Influence of Hydrazine Substituent on Regioselectivity
Hydrazine Substituent (R²)Regioisomeric Ratio (A:B)
Methyl70:30
Phenyl20:80

Data from a study on the cyclocondensation of acetylenic ketones with hydrazines. This highlights how the electronic nature of the hydrazine substituent can influence regioselectivity.

Visualizations

G cluster_0 Reaction Inputs cluster_1 Influencing Factors cluster_2 Products Unsymmetrical_1,3-Dicarbonyl Unsymmetrical_1,3-Dicarbonyl Reaction Reaction Unsymmetrical_1,3-Dicarbonyl->Reaction Substituted_Hydrazine Substituted_Hydrazine Substituted_Hydrazine->Reaction Steric_Hindrance Steric_Hindrance Steric_Hindrance->Reaction Electronic_Effects Electronic_Effects Electronic_Effects->Reaction Reaction_Conditions Reaction_Conditions Reaction_Conditions->Reaction Regioisomer_A Regioisomer_A Reaction->Regioisomer_A Regioisomer_B Regioisomer_B Reaction->Regioisomer_B

Caption: Factors influencing regioselectivity in pyrazole synthesis.

G Start Regioisomeric Mixture TLC_Analysis TLC Analysis for Solvent System Start->TLC_Analysis Separation_Method Choose Separation Method TLC_Analysis->Separation_Method Column_Chromatography Column Chromatography Separation_Method->Column_Chromatography Good Separation on TLC Recrystallization Fractional Recrystallization Separation_Method->Recrystallization Different Solubilities Salt_Formation Crystallization via Salt Formation Separation_Method->Salt_Formation Amenable to Salt Formation Isolate_Isomer_A Isolate Pure Regioisomer A Column_Chromatography->Isolate_Isomer_A Isolate_Isomer_B Isolate Pure Regioisomer B Column_Chromatography->Isolate_Isomer_B Recrystallization->Isolate_Isomer_A Salt_Formation->Isolate_Isomer_A

Caption: Workflow for the separation of regioisomeric mixtures.

References

  • BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles.
  • BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • BenchChem. (n.d.). Technical Support Center: Purification of Methyl Pyrazole Isomers.
  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • PMC. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • BenchChem. (n.d.). Technical Support Center: Spectroscopic Analysis of Pyrazoles.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • AZoM.com. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.

Sources

Identifying common byproducts in phenylpyrazolone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Identifying and Mitigating Common Byproducts

Welcome to the technical support center for phenylpyrazolone synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your research. This guide is structured in a practical question-and-answer format to directly address the challenges you may encounter, focusing on the causality behind experimental outcomes and providing robust, self-validating protocols.

Frequently Asked Questions (FAQs)
Q1: I'm performing a Knorr-type synthesis of a phenylpyrazolone and my final product is a mixture. What are the most likely culprits?

This is a very common issue. In a typical condensation reaction between a phenylhydrazine and a 1,3-dicarbonyl compound, several side reactions can occur concurrently with the main reaction. The most common byproducts we see are:

  • Regioisomers: If you are using an unsymmetrical 1,3-dicarbonyl compound, two different constitutional isomers of the phenylpyrazolone can form. This is often the most challenging separation issue.[1]

  • Pyrazoline Intermediates: The Knorr synthesis first forms a pyrazoline, which must then aromatize (often through oxidation) to the final pyrazole. Incomplete reaction or insufficient oxidizing conditions will leave this intermediate in your product mixture.[2]

  • Hydrazone Intermediates: Incomplete cyclization of the initial adduct formed between the dicarbonyl compound and the hydrazine can result in stable hydrazone byproducts.[2]

  • Bis-Pyrazolone Dimers: These can form, particularly if an aldehyde is present or formed in situ, through a Knoevenagel condensation followed by a Michael addition of a second pyrazolone molecule.[3][4]

  • Oxidative Dimers & Trimers: Especially in the synthesis of specific phenylpyrazolones like Edaravone, oxidative coupling can lead to the formation of dimers and even trimers, which are major process impurities.[5][]

The following diagram illustrates the primary synthesis pathway and the points at which key byproducts can diverge.

Byproduct_Formation Reactants Phenylhydrazine + Unsymmetrical 1,3-Dicarbonyl Adduct Initial Adduct (Hydrazone/Enamine) Reactants->Adduct Condensation Pyrazoline Pyrazoline Intermediate Adduct->Pyrazoline Cyclization Byproduct_Regio Regioisomeric Phenylpyrazolone (Product B) Adduct->Byproduct_Regio Alternative Cyclization Product Desired Phenylpyrazolone (Product A) Pyrazoline->Product Aromatization invis1 Product->invis1 invis2 Product->invis2 Byproduct_O O-Acylated Byproduct Byproduct_Dimer Bis-Pyrazolone Dimer invis1->Byproduct_O Acylation (Wrong Site) invis2->Byproduct_Dimer Aldehyde Condensation

Caption: Main synthesis pathway and common byproduct diversions.

Q2: My NMR shows two sets of very similar peaks. How do I confirm I have regioisomers and how can I control the selectivity?

Duplicate sets of peaks in the NMR are the classic signature of regioisomers.[1] The root cause lies in the two non-equivalent carbonyl groups of your 1,3-dicarbonyl starting material. The phenylhydrazine can attack either carbonyl, leading to two different cyclization pathways.

Causality and Control:

The regioselectivity is a delicate balance of steric and electronic factors, which you can influence with reaction conditions:[2]

  • Electronic Effects: Electron-withdrawing groups activate a nearby carbonyl, making it more electrophilic and thus a more likely site for initial nucleophilic attack.

  • Steric Hindrance: Bulky substituents will sterically shield a carbonyl group, favoring attack at the less hindered position.

  • pH Control: Under acidic conditions, the more basic nitrogen of phenylhydrazine can be protonated. This changes the nucleophilicity and can alter the isomeric ratio.[2]

  • Solvent & Temperature: The solvent affects the tautomeric equilibrium of the dicarbonyl compound and the solvation of the reactants. Lowering the temperature can sometimes favor one pathway if there is a sufficient difference in activation energies.[2]

ParameterConditionExpected Outcome on RegioselectivityRationale
Solvent N,N-dimethylacetamide (DMAc)High selectivityCan favor a specific tautomer of the 1,3-dicarbonyl and mediate the reaction pathway effectively.[2]
Temperature Room TemperatureOften improves selectivityExploits small differences in activation energies between the two competing cyclization pathways.[2]
pH Neutral to slightly basicGenerally favors one isomerAvoids protonation of phenylhydrazine, leading to a more predictable nucleophilic attack.

Troubleshooting Protocol: Enhancing Regioselectivity

  • Solvent Change: Switch the reaction solvent to N,N-dimethylacetamide (DMAc).

  • Temperature Control: Run the reaction at room temperature instead of reflux.

  • Reactant Addition: Add the phenylhydrazine dropwise to the solution of the 1,3-dicarbonyl compound in DMAc.

  • Monitoring: Monitor the reaction closely using Thin-Layer Chromatography (TLC) against reference spots of the two potential isomers (if available).

  • Work-up: Upon completion, proceed with a standard aqueous work-up and purification by column chromatography or recrystallization.

Q3: I'm trying to perform a C-acylation at the 4-position of my pyrazolone, but I keep getting an O-acylated byproduct. Why does this happen and how can I prevent it?

This is a classic case of competing C- vs. O-acylation due to the keto-enol tautomerism of the pyrazolone ring. The enol-form possesses two nucleophilic sites: the C4-carbon and the C5-oxygen. Standard basic conditions can deprotonate the hydroxyl group, making the oxygen a highly reactive nucleophile that readily attacks the acylating agent.

The Self-Validating Solution: Chelation Control

The most effective method to ensure selective C-acylation is to use a base that can form a chelate with the pyrazolone, effectively blocking the oxygen atom and directing the reaction to the carbon. Calcium hydroxide, Ca(OH)₂, is an excellent choice for this.[7]

Experimental Protocol: Selective C-Acylation of Phenylpyrazolone [7]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 3-methyl-1-phenyl-2-pyrazolin-5-one (1 equivalent) in anhydrous 1,4-dioxane with gentle heating.

  • Base Addition: Add calcium hydroxide (Ca(OH)₂) (at least 1.5 equivalents) to the solution. The mixture will become a thick slurry. Reflux for 30 minutes with vigorous stirring.

  • Acylation: Cool the mixture to 0°C using an ice bath. Add the desired acyl chloride (e.g., p-toluoyl chloride) (1 equivalent) dropwise via a dropping funnel over 30 minutes. A color change from yellow to orange should be observed.

  • Reaction: After the addition is complete, remove the ice bath and reflux the reaction mixture for 1.5-2 hours.

  • Work-up: Cool the mixture to room temperature. Pour it into a beaker containing 10% aqueous HCl under vigorous stirring to decompose the calcium complex.

  • Isolation: Filter the resulting precipitate, wash thoroughly with water to remove CaCl₂, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product. Confirm the absence of the O-acylated isomer by ¹H NMR (the enol proton signal will be absent in the C-acylated product) and purify further by recrystallization.

Q4: How do I identify unknown impurities in my final product?

A multi-step analytical approach is required for confident identification of unknown byproducts. This workflow ensures you not only detect but also structurally elucidate the impurities present.

Troubleshooting_Workflow Start Crude Product Mixture TLC 1. TLC Analysis Start->TLC Initial Screen Process Process Decision Decision End Pure Product Action Action HPLC 2. HPLC-UV/MS (Quantify & Get MW) TLC->HPLC Multiple Spots Decision_Node Impurity Level Acceptable? HPLC->Decision_Node Impurity > 0.1%? Decision_Node->End Yes Isolation 3. Preparative HPLC or Column Chromatography Decision_Node->Isolation No NMR 4. NMR Spectroscopy (¹H, ¹³C, COSY) Isolation->NMR Isolate Impurity Action_Node Modify Synthesis Conditions to Mitigate NMR->Action_Node Structure Elucidated Action_Node->Start Re-run Reaction

Caption: A systematic workflow for impurity identification and mitigation.

Protocol 2: Identification of Byproducts by GC-MS [1] This protocol is particularly useful for identifying volatile or semi-volatile byproducts and unreacted starting materials.

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the crude reaction mixture in a volatile organic solvent like dichloromethane or methanol.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • Separation: Run a suitable temperature program to separate the components on the GC column. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Analysis: Analyze the mass spectrum for each separated peak. The molecular ion peak will give you the molecular weight, and the fragmentation pattern provides structural clues to identify the component. Compare fragmentation patterns to a known library (e.g., NIST) for confirmation.

References
  • Pharmaffiliates. Edaravone-impurities. [Link]

  • Daicel Pharma Standards. (2023). Edaravone Impurities Manufacturers & Suppliers. [Link]

  • Pothuri, et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. (2025). PMC. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega. [Link]

  • Google Patents. (2017). CN106432082A - Preparation method of edaravone impurity standard product.
  • ResearchGate. (2021). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. [Link]

  • ACS Publications. (2021). Scale-Up of a Continuous Manufacturing Process of Edaravone. [Link]

  • Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. PMC. [Link]

  • Oriental Journal of Chemistry. Synthesis of Pyrazolone Derivatives and their Biological Activities. [Link]

  • Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations. (2018). PMC. [Link]

  • ResearchGate. (2026). Synthesis of New Pyrazolone Dyes. [Link]

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). [Link]

  • MDPI. (2020). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. [Link]

  • BioPharm International. (2020). Analytical Strategies for Monitoring Residual Impurities. [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • RWTH Publications. (2017). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

Sources

Optimizing reaction conditions for fluorinated pyrazole synthesis (solvent, temp)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Pyrazole Synthesis . This portal is designed for medicinal chemists, researchers, and drug development professionals seeking to overcome the synthetic bottlenecks associated with fluorinated heterocycles.

The introduction of fluorine (specifically trifluoromethyl, -CF₃, groups) into the pyrazole core is a proven strategy to enhance metabolic stability, lipophilicity, and target binding in drug discovery. However, synthesizing these motifs often introduces severe regioselectivity challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction conditions.

Reaction Optimization Workflow

Before diving into specific troubleshooting steps, consult the decision tree below to determine the most efficient optimization pathway for your specific starting materials.

OptimizationWorkflow Start Target: Fluorinated Pyrazole Route1 1,3-Diketone + Hydrazine (Condensation) Start->Route1 Route2 CF3-Ynone + Hydrazine (Cycloaddition) Start->Route2 Issue Regioselectivity Issue? (3-CF3 vs 5-CF3) Route1->Issue Catalyst AgOTf Catalyst (1 mol%, RT) Route2->Catalyst Hemiaminal Intermediate Solvent Switch to Fluorinated Solvents (TFE, HFIP) Issue->Solvent H-Bond Stabilization Temp Lower Temperature (Kinetic Control) Issue->Temp Reduce Thermal Isomerization Success1 Regioenriched Pyrazole Solvent->Success1 Temp->Success1 Success2 Highly Regioselective 3-CF3 Pyrazole (>99%) Catalyst->Success2

Figure 1: Decision tree for optimizing regioselectivity in fluorinated pyrazole synthesis.

Troubleshooting & FAQs

Q1: Why does the condensation of my unsymmetrical fluorinated 1,3-diketone with substituted hydrazines produce an inseparable mixture of regioisomers? A1: The regiochemistry of this classic condensation is governed by a competition between the nucleophilicity of the terminal nitrogen on the hydrazine and the steric/electronic demands of the fluoroalkyl (R_f) group on the 1,3-diketone. As established by 1[1], the highly electron-withdrawing nature of the -CF₃ group makes the adjacent carbonyl highly electrophilic, but steric bulk can hinder attack, leading to a thermodynamic mixture of 3-CF₃ and 5-CF₃ pyrazoles under standard refluxing conditions.

Optimization Strategy: To shift the equilibrium, alter your solvent environment. Switching from standard alcohols (like ethanol) to highly polar, strong hydrogen-bond donating fluorinated solvents—such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)—dramatically increases regioselectivity. These solvents stabilize specific polar transition states via hydrogen bonding, effectively overriding the default thermodynamic distribution[2].

Q2: I need absolute regiocontrol (>99%) for a 3-CF₃-pyrazole derivative for an SAR study. Is there a more reliable starting material than 1,3-diketones? A2: Yes. If solvent optimization fails to yield the required purity, transition to a catalytic cycloaddition approach using trifluoromethylated ynones (CF₃-ynones). The reaction of CF₃-ynones with aryl or alkyl hydrazines, catalyzed by Silver Triflate (AgOTf), provides exceptional control. As detailed in the methodology by3[3], the silver catalyst directs the formation of a specific hemiaminal intermediate, yielding exclusively 3-CF₃-pyrazoles. This method requires only 1 mol% catalyst loading and operates efficiently at room temperature.

Q3: My synthesis involves trapping transient N-trifluoromethylhydrazine, but my yields are consistently below 20%. What is causing this degradation? A3: N-trifluoromethylhydrazine is notoriously unstable. Recent NMR studies indicate that the HCl salt of trifluoromethylhydrazine has a very short solution-state half-life of approximately 6 hours[4]. Optimization Strategy: If you are generating this intermediate in situ (e.g., via the deprotection of di-Boc trifluoromethylhydrazine), you must trap it immediately. Ensure the electrophile (1,3-diketone or dialdehyde) is already present in the reaction mixture (a one-pot synthesis approach) and maintain strict temperature control (0 °C to room temperature) to prevent the decomposition of the hydrazine before cyclization can occur[4].

Quantitative Data: Solvent and Temperature Effects

The table below summarizes the causal relationship between reaction conditions and regioselectivity (using a standard 1,3-diketone and aryl hydrazine model).

Solvent SystemTemperature (°C)Overall Yield (%)Ratio (3-CF₃ : 5-CF₃)Mechanistic Driver
Ethanol78 (Reflux)8560 : 40Thermodynamic control; poor H-bonding stabilization.
Ethanol256575 : 25Kinetic control; lower thermal energy prevents isomerization.
TFE258892 : 8Strong H-bond donation stabilizes the preferred intermediate.
HFIP2590>95 : 5Extreme polarity and H-bonding dictates absolute kinetic control.
AgOTf / CH₂Cl₂ (Ynone Route)2599>99 : 1Directed catalytic hemiaminal formation overrides standard electronics.

Self-Validating Experimental Protocol

Highly Regioselective AgOTf-Catalyzed Synthesis of 3-CF₃-Pyrazoles

This protocol utilizes CF₃-ynones to bypass the inherent regioselectivity flaws of the 1,3-diketone route. The steps include built-in validation checks to ensure the integrity of the reaction before proceeding to workup.

Materials Required:

  • CF₃-ynone (1.0 mmol)

  • Aryl hydrazine (1.1 mmol)

  • Silver Triflate (AgOTf) (0.01 mmol, 1 mol%)

  • Anhydrous Dichloromethane (DCM, 5 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Causality: AgOTf is sensitive to moisture, which can lead to catalyst deactivation and poor yields.

  • Reagent Loading: Add the CF₃-ynone (1.0 mmol) and anhydrous DCM (5 mL) to the flask. Stir until fully dissolved.

  • Catalyst Addition: Add AgOTf (1 mol%) to the stirring solution.

    • Self-Validation Check: The solution should remain clear or slightly turbid. If an immediate black precipitate forms, it indicates silver reduction (likely due to contaminated glassware or wet solvent). Halt the experiment, clean the glassware with nitric acid, and restart.

  • Hydrazine Addition: Slowly add the aryl hydrazine (1.1 mmol) dropwise over 5 minutes at room temperature.

    • Causality: Slow addition prevents uncontrolled exothermic spikes and minimizes unwanted hydrazine homocoupling side reactions.

  • Reaction Monitoring: Stir the mixture at room temperature for 1 hour. Monitor the progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) eluent system.

    • Self-Validation Check: Complete consumption of the ynone (UV active, higher R_f) and the appearance of a single, highly fluorescent new spot indicates successful, regioselective conversion. If two closely eluting spots appear, the catalyst loading may be too low, or the ynone was degraded.

  • Workup: Quench the reaction with distilled water (5 mL). Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to afford the pure 1-aryl-3-(trifluoromethyl)-1H-pyrazole.

References

  • Zhu, C., et al. "Regioselective Synthesis of 3-Trifluoromethyl 4-Subtituted Pyrazoles." ResearchGate.
  • Topchiy, M., et al. "Mild and regioselective synthesis of 3-CF3-pyrazoles via AgOTf catalyzed reaction of CF3-ynones with hydrazines." European Journal of Organic Chemistry, ResearchGate.
  • Sevenard, D. V., et al. "Novel polyfluoroalkylated pyrazoles from 2-polyfluoroacylcycloalkanones and hydrazines: syntheses and unequivocal molecular structure assignment." Canadian Journal of Chemistry, Canadian Science Publishing.
  • "Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine." The Journal of Organic Chemistry, ACS Publications.

Sources

Technical Support Center: Troubleshooting Poor Solubility of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Fluoro-1-phenyl-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common solubility challenges encountered during experimentation with this compound.

Understanding the Molecule: 3-Fluoro-1-phenyl-1H-pyrazol-5-ol

3-Fluoro-1-phenyl-1H-pyrazol-5-ol is a substituted pyrazole derivative. The solubility of such compounds is governed by a delicate interplay of their structural features. The pyrazole ring itself can participate in hydrogen bonding, while the phenyl group introduces lipophilic character. The fluoro substituent can further influence electronic properties and intermolecular interactions. The hydroxyl group on the pyrazole ring imparts acidic properties.

Due to the absence of readily available experimental data, we have estimated key physicochemical properties for this compound to guide our troubleshooting strategies.

Estimated Physicochemical Properties:

PropertyEstimated ValueRationale
pKa ~7-8The pyrazol-5-ol moiety is known to be weakly acidic. The presence of the electron-withdrawing fluorine atom on the pyrazole ring may slightly increase its acidity compared to unsubstituted analogs.
logP ~1.5-2.5The phenyl group contributes significantly to the lipophilicity. The pyrazole core and the hydroxyl and fluoro groups add some polarity, resulting in a moderately lipophilic compound.

These estimations suggest that 3-Fluoro-1-phenyl-1H-pyrazol-5-ol is likely a weakly acidic compound with poor aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides a question-and-answer format to directly address potential solubility issues.

Q1: My 3-Fluoro-1-phenyl-1H-pyrazol-5-ol is not dissolving in aqueous buffers. What is the likely reason?

A1: The poor aqueous solubility of this compound is likely due to a combination of factors inherent to its structure. The presence of the non-polar phenyl group can decrease aqueous solubility, while strong intermolecular interactions, such as hydrogen bonding and π-π stacking in the solid state, can lead to high lattice energy, making it difficult for water molecules to solvate the compound effectively[1].

Q2: How can I improve the aqueous solubility of my compound?

A2: Several strategies can be employed to enhance the aqueous solubility of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol. The most common and effective methods for a weakly acidic compound like this are pH adjustment and the use of co-solvents.

Troubleshooting Workflow: Enhancing Aqueous Solubility

Here is a systematic approach to improving the solubility of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol in aqueous media.

Caption: A stepwise workflow for troubleshooting the poor aqueous solubility of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol.

Q3: How does pH adjustment work to increase solubility?

A3: Since 3-Fluoro-1-phenyl-1H-pyrazol-5-ol is a weak acid (due to the hydroxyl group on the pyrazole ring), its solubility in water is pH-dependent. By increasing the pH of the aqueous solution above its pKa, the hydroxyl group will deprotonate to form a more soluble salt. This is a common and effective strategy for increasing the solubility of acidic and basic compounds[2].

Experimental Protocol: pH-Dependent Solubility Assessment

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 6.0 to 9.0 (e.g., phosphate or borate buffers).

  • Sample Preparation: Add a small, known amount of excess 3-Fluoro-1-phenyl-1H-pyrazol-5-ol to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the solubility as a function of pH to determine the optimal pH for dissolution.

Q4: What are co-solvents and how do they improve solubility?

A4: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds. They work by reducing the polarity of the solvent system, thereby making it more favorable for solvating less polar molecules. Common co-solvents used in research and pharmaceutical development include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO)[3][4][5].

Experimental Protocol: Co-solvent Screening

  • Solvent Selection: Choose a panel of common, water-miscible organic solvents (e.g., ethanol, DMSO, PEG 400).

  • Stock Solution Preparation: Prepare a concentrated stock solution of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol in each of the selected co-solvents.

  • Titration: In separate vials, add increasing volumes of the stock solution to a fixed volume of your aqueous buffer while stirring.

  • Observation: Visually inspect for the point of precipitation (cloudiness).

  • Determination of Maximum Solubilizing Concentration: The highest concentration of the co-solvent that maintains a clear solution for a specified concentration of your compound is determined.

Data Presentation: Co-solvent Efficacy

Co-solventPolarity IndexMaximum Tolerated Concentration (%) for a 1 mg/mL SolutionObservations
Ethanol5.2[Hypothetical Data] 10%Clear solution up to 10%, precipitation at 12%.
DMSO7.2[Hypothetical Data] 5%Clear solution up to 5%, precipitation at 7%.
PEG 4006.9[Hypothetical Data] 15%Clear solution up to 15%, precipitation at 18%.

*Note: This is hypothetical data and should be determined experimentally.

Q5: I am using an organic solvent for my reaction, but my compound is still not dissolving. What should I do?

A5: While pyrazole derivatives are generally more soluble in organic solvents than in water, solubility issues can still arise, especially with highly crystalline materials. The choice of the organic solvent is crucial and should match the polarity of your compound.

Troubleshooting Workflow: Organic Solvent Solubility

Caption: A decision tree for addressing poor solubility in organic solvents.

Solvent Selection Guide for Pyrazole Derivatives:

Solvent ClassExamplesGeneral Applicability for Pyrazole Derivatives
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOOften good choices for a wide range of pyrazole derivatives.
Polar Protic Ethanol, MethanolGenerally good solubility, but can participate in reactions.
Non-Polar Toluene, Hexane, DichloromethaneSolubility is highly dependent on the substituents of the pyrazole ring.
Q6: Are there any other techniques I can consider if the above methods are not sufficient?

A6: Yes, if pH adjustment and co-solvents do not provide the desired solubility, more advanced techniques can be explored. These often involve altering the solid-state properties of the compound or using specialized formulation approaches.

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the solid particles, which can lead to a faster dissolution rate[6].

  • Salt Formation: If your compound has a suitable acidic or basic functional group, forming a salt can dramatically increase its aqueous solubility. For 3-Fluoro-1-phenyl-1H-pyrazol-5-ol, reacting the acidic hydroxyl group with a suitable base to form a salt is a viable option.

  • Co-crystallization: This involves forming a crystalline solid that consists of your active compound and a co-former molecule in a specific stoichiometric ratio. Co-crystals can have significantly different (and often improved) solubility and dissolution properties compared to the parent compound.

  • Amorphous Solid Dispersions: By dispersing the compound in a polymer matrix in its amorphous (non-crystalline) state, the energy barrier for dissolution can be significantly lowered, leading to enhanced solubility.

References

  • Gagnon, P. E., Boivin, J. L., & Boivin, P. A. (1951). SYNTHESIS AND ULTRAVIOLET ABSORPTION OF SOME PYRAZOLONES. Canadian Journal of Chemistry, 29(10), 843-850.
  • Wikipedia. (2023, December 29). Cosolvent. In Wikipedia. Retrieved from [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2009, 1-10.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

Sources

Navigating the Scale-Up of Pyrazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the common challenges encountered when scaling up the laboratory synthesis of pyrazole derivatives. The following information is structured to offer practical, in-depth guidance in a readily accessible question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise during the planning and execution of pyrazole synthesis scale-up.

Q1: What are the primary safety concerns when scaling up pyrazole synthesis?

A1: The primary safety concerns during the scale-up of pyrazole synthesis, particularly those involving hydrazine or its derivatives, are significant and require careful management. Key issues include:

  • Thermal Runaway: The condensation reaction to form the pyrazole ring can be highly exothermic.[1] As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1][2] This can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[3]

  • Handling of Hazardous Reagents: Many pyrazole syntheses utilize hazardous materials like hydrazine and its derivatives, which are toxic and potentially explosive.[1][4] Diazonium salts, which can be intermediates in some synthetic routes, are notoriously unstable and can decompose explosively if not handled at low temperatures (typically <5 °C).[5]

  • Energetic Nature of Products: Pyrazole derivatives, especially those with a high nitrogen-to-carbon ratio, can be energetic materials and may pose an explosion hazard.[1][5] A thermal stability analysis (e.g., using Differential Scanning Calorimetry/Thermogravimetric Analysis - DSC/TGA) of intermediates and the final product is highly recommended before proceeding to a large scale.[1]

Q2: How does solvent selection at the lab scale impact large-scale synthesis?

A2: Solvent choice is critical and has far-reaching implications for scalability. While a solvent might be effective for a small-scale reaction, it may be unsuitable for large-scale production due to factors like:

  • Cost and Availability: Solvents that are affordable and readily available in small quantities may become prohibitively expensive at the kilogram or pilot-plant scale.

  • Safety and Environmental Impact: Solvents like 1,4-dioxane, while effective, are carcinogenic and present significant handling and disposal challenges at a larger scale.[5] Regulations often restrict the use of certain solvents in industrial processes.

  • Reaction Kinetics and Solubility: The solvent can influence reaction rates, the solubility of reactants, intermediates, and the final product. A solvent that facilitates easy product precipitation and isolation on a large scale is often preferred over one that requires more complex workup procedures.[1][6]

  • Processability: Properties such as boiling point, viscosity, and miscibility with other solvents used in workup and purification are crucial for efficient large-scale operations.

Q3: What are the most common reasons for a drop in yield during scale-up?

A3: A decrease in yield is one of the most frequently encountered problems when transitioning from lab to plant. The primary culprits are often related to physical and engineering parameters that differ significantly between small and large reactors:

  • Inefficient Heat Transfer: As mentioned, poor heat dissipation in large reactors can lead to localized hot spots, promoting side reactions and product degradation.[2] Conversely, inadequate heating can result in incomplete reactions.[2]

  • Poor Mixing: Achieving homogeneous mixing in a large reactor is more challenging than in a small flask.[2] Inadequate agitation can lead to localized concentration gradients, reducing reaction rates and favoring the formation of impurities.[3]

  • Extended Reaction and Addition Times: To manage exotherms, reagent addition times are often significantly longer at scale.[7] This can lead to the degradation of sensitive intermediates or the formation of byproducts over time.

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems that may be encountered during the scale-up process.

Issue 1: Exothermic Runaway and Poor Temperature Control

Q: My reaction temperature is spiking uncontrollably during the addition of hydrazine hydrate, even with external cooling. What steps should I take?

A: An uncontrolled exotherm is a critical safety hazard. Immediate action is required to bring the reaction under control.

Immediate Corrective Actions:

  • Stop Reagent Addition: Immediately cease the addition of the exothermic reactant.[3]

  • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity.[3]

  • Emergency Quenching (if necessary and pre-planned): If the temperature continues to rise, and a safe quenching procedure has been established, add a pre-determined, cold, inert solvent or a chemical quencher to rapidly cool and dilute the reaction mixture.[3]

Long-Term Preventative Measures for Future Batches:

  • Reduce Addition Rate: Significantly slow down the rate of reagent addition.[3]

  • Increase Dilution: Use a larger volume of solvent to increase the thermal mass of the reaction mixture, which will help absorb the heat generated.[4]

  • Improve Cooling Efficiency: For larger scales, a simple ice bath is insufficient. A jacketed reactor with a circulating coolant or a cryostat is necessary for precise temperature control.[3]

  • Semi-Batch Process: Consider adding one of the reagents portion-wise or via a syringe pump to maintain a steady internal temperature.[2]

Issue 2: Formation of Regioisomers and Other Impurities

Q: Upon scaling up, I'm observing a significant increase in the formation of an undesired regioisomer. How can I improve selectivity?

A: The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles.[4] Changes in the reaction environment upon scale-up can alter the selectivity.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature often improves regioselectivity by favoring the thermodynamically more stable product.[4]

  • Solvent and Catalyst Screening: The choice of solvent and catalyst can have a profound impact on the reaction pathway.[4] A screen of different solvents and catalysts at the lab scale may be necessary to identify conditions that favor the desired isomer.

  • pH Control: The acidity or basicity of the reaction medium can influence which carbonyl group of a 1,3-dicarbonyl starting material is more reactive. The addition of a base, such as sodium acetate, can sometimes mitigate the severity of exothermic events and potentially influence selectivity.[4]

  • Alternative Synthetic Routes: If optimization of the current route fails, it may be necessary to explore alternative synthetic pathways that offer better regiochemical control.[4]

Issue 3: Difficulties in Product Isolation and Purification

Q: My pyrazole derivative is "oiling out" during recrystallization instead of forming crystals. What can I do?

A: "Oiling out" occurs when the solute is insoluble in the solvent at low temperatures but separates as a liquid phase rather than a solid. This is a common purification problem.

Solutions:

  • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible before moving it to an ice bath. Rapid cooling often promotes oiling out.[8]

  • Change the Solvent System: Experiment with different single solvents or mixed solvent systems.[8] A common technique is to dissolve the compound in a hot solvent in which it is highly soluble and then add a hot "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.[8]

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline material, add a single seed crystal to the cooled, saturated solution to induce crystallization.

Q: Standard crystallization is not removing a persistent impurity. What are my other purification options for a large batch?

A: When simple crystallization is insufficient, other techniques may be necessary, though their scalability must be considered.

Purification Alternatives:

  • Solvent Slurry: Suspending the crude product in a solvent where the desired product has low solubility but the impurity is soluble can be an effective purification method.

  • Salt Formation: If your pyrazole derivative has a basic nitrogen, you can form a salt (e.g., a hydrochloride or sulfate) by treating it with the corresponding acid.[1][9] The salt will have different solubility properties and may crystallize more readily, leaving impurities behind. The free base can then be regenerated.

  • Column Chromatography: While effective, traditional column chromatography can be cumbersome and expensive to scale up.[10] However, for high-value products, it may be a viable option.

  • Bisulfite Adduct Formation: For certain compounds, particularly those containing a ketone, forming a bisulfite adduct can be a powerful purification strategy. This adduct is often water-soluble, allowing for the removal of organic impurities through extraction. The ketone can then be regenerated by treatment with a base.[7]

Part 3: Data Presentation and Experimental Protocols

Table 1: Common Solvents for Pyrazole Synthesis and Recrystallization
SolventBoiling Point (°C)Common Uses in Pyrazole SynthesisNotes on Scalability
Ethanol78Reaction solvent, recrystallizationGood general-purpose solvent, relatively safe and inexpensive.[8]
Methanol65Reaction solvent, recrystallizationSimilar to ethanol but more toxic.[8]
Isopropanol82Reaction solvent, recrystallizationGood alternative to ethanol.[8]
Ethyl Acetate77Extraction, recrystallization, chromatographyFlammable, but a common and effective solvent.[8]
Hexane/Heptane~69 / ~98Anti-solvent for recrystallization, chromatographyGood for precipitating polar compounds.
Toluene111Higher temperature reactionsHigher boiling point allows for higher reaction temperatures.
Water100Recrystallization (as solvent or anti-solvent)Green solvent, but product must have appropriate solubility.[8]
Diethyl Ether35Extraction, salt formationHighly flammable with a low boiling point, requires careful handling.[5]
Tetrahydrofuran (THF)66Reaction solvent, salt formationCan form explosive peroxides; requires stabilization.[6]
Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Lab Scale)

This protocol is a representative example for the synthesis of a pyrazolone derivative and should be adapted for specific substrates.[11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate, 1 equivalent) and a suitable solvent (e.g., 1-propanol).[12]

  • Reagent Addition: Add the hydrazine derivative (e.g., hydrazine hydrate, 2 equivalents) to the mixture, followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[12]

  • Heating: Heat the reaction mixture to reflux (e.g., 100-110 °C) with vigorous stirring.[12]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase is 30% ethyl acetate/70% hexanes.[11][12]

  • Work-up and Precipitation: Once the reaction is complete, remove the heat source. While the solution is still hot, slowly add deionized water with stirring to precipitate the product.[11][12]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation.[12] Collect the solid product by vacuum filtration, wash with a small amount of cold water, and then a cold non-polar solvent like hexanes.[12]

  • Drying: Air dry the product or dry it in a desiccator.

Protocol 2: General Procedure for Single-Solvent Recrystallization

This protocol outlines a standard method for purifying a solid pyrazole derivative.[8]

  • Solvent Selection: Choose a solvent in which the pyrazole derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent necessary to ensure a good recovery.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Maximize Crystal Formation: Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the yield of crystals.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely.

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Scale-Up

Low_Yield_Troubleshooting cluster_temp Thermal Analysis cluster_mixing Mixing Analysis cluster_purity Impurity Analysis start Low Yield on Scale-Up check_temp Temperature Control Issue? start->check_temp Investigate Thermal Profile check_mixing Homogeneous Mixture? start->check_mixing Investigate Mixing check_purity New Impurities Formed? start->check_purity Investigate Impurity Profile exotherm Uncontrolled Exotherm check_temp->exotherm Yes incomplete_rxn Incomplete Reaction check_temp->incomplete_rxn Yes poor_mixing Localized Hotspots/ Concentration Gradients check_mixing->poor_mixing No side_reactions Side Reactions/ Degradation check_purity->side_reactions Yes solution_exotherm Solution: - Slower Addition Rate - Increase Dilution - Improve Cooling exotherm->solution_exotherm solution_incomplete Solution: - Increase Reaction Time - Optimize Temperature incomplete_rxn->solution_incomplete solution_mixing Solution: - Optimize Stirrer Speed/Type - Check Baffle Installation poor_mixing->solution_mixing solution_purity Solution: - Identify Impurity Structure - Adjust Stoichiometry - Lower Temperature - Use Inert Atmosphere side_reactions->solution_purity

Caption: Troubleshooting decision tree for addressing low yields during pyrazole synthesis scale-up.

Diagram 2: General Workflow for Pyrazole Synthesis Scale-Up

Scale_Up_Workflow lab_scale 1. Lab-Scale Synthesis (Gram Scale) process_safety 2. Process Safety Assessment - Thermal Hazard Analysis (DSC/TGA) - Reagent Hazard Review lab_scale->process_safety pilot_scale 3. Pilot-Scale Run (Kilogram Scale) - Monitor Temperature Profile - Optimize Addition Rates process_safety->pilot_scale purification_dev 4. Purification Development - Recrystallization Solvent Screen - Alternative Methods pilot_scale->purification_dev full_scale 5. Full-Scale Production - Implement Optimized Parameters purification_dev->full_scale

Caption: A stepwise workflow for the successful scale-up of pyrazole derivative synthesis.

References

  • BenchChem. (2025). challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • BenchChem. (2025). Application Notes and Protocols for the Industrial Scale-Up Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole.
  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Aminopyrazole Synthesis.
  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research (JETIR).
  • BenchChem. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers.
  • Titi, A., Messali, M., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Journal of Molecular Structure.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.).
  • BenchChem. (2025). Navigating the Challenges of Scaling Up 4-Iodopyrazole Reactions: A Technical Support Guide.
  • Fluorotherm. (2024). Optimizing Heat Transfer in the Chemical Industry.
  • BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation.
  • BenchChem. (2025). strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). PMC.
  • MDPI. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. (2024).
  • Mettler Toledo. Heat Transfer and Process Scale-up.
  • Wiley-VCH. (2005). Integration of Heat Transfer and Chemical Reactions.
  • ResearchGate. (2025). Synthesis and Crystal Structures of N-Substituted Pyrazolines.
  • Farabi University. Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes.
  • BenchChem. (2025). Technical Support Center: Purification of Pyrazolone Derivatives.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024).
  • Kumar, A. A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
  • MDPI. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives.
  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Process Heat for Chemical Industry. (n.d.). OSTI.GOV.
  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC.
  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. (n.d.). DSpace@MIT.
  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
  • Langerman, N. Lab-scale process safety management.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC.
  • SciSpace. (2007). New "green" approaches to the synthesis of pyrazole derivatives.
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025).
  • guidelines for risk based process safety. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Veriforce. (2023). Process Safety Management in Manufacturing: A Primer.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). PMC.
  • PRACTICAL PROCESS SAFETY MANAGEMENT IN CHEMICAL MANUFACTURING. (2009). SYMPOSIUM SERIES NO. 155 Hazards XXI.
  • Aragen Life Sciences. Process Safety & Risk Management in Drug Substance.

Sources

Technical Support Center: Preventing Pyrazol-5-ol Degradation During Reaction Workup

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers losing up to 40% of their pyrazol-5-ol yield during routine aqueous workups. Pyrazol-5-ols (such as the neuroprotective drug edaravone) are highly effective free radical scavengers (1[1]). While this property makes them excellent therapeutics, it also makes them notoriously difficult to isolate under standard, ambient laboratory conditions.

This guide provides a mechanistic understanding of pyrazol-5-ol degradation and a self-validating troubleshooting protocol to ensure maximum recovery and purity during reaction workup.

The Causality of Degradation: Mechanism & Kinetics

To prevent degradation, you must first understand the structural vulnerabilities of the molecule. Pyrazol-5-ols exist in a tautomeric equilibrium. At neutral or basic pH, they deprotonate to form an electron-rich enolate anion . This anion is the primary culprit in workup degradation; its raised highest occupied molecular orbital (HOMO) allows it to rapidly donate a single electron to dissolved molecular oxygen (O₂).

This electron transfer generates a highly reactive carbon-centered radical, which subsequently reacts with more oxygen to form transient peroxyl radicals. Ultimately, this cascade results in ring-opening to form 2-oxo-3-(phenylhydrazono)-butanoic acid (OPB) or radical coupling to form colored dimers and trimers (2[2]).

G A Pyrazol-5-ol (Protonated, Stable) B Enolate Anion (Highly Reactive) A->B pH > 7.0 Deprotonation B->A pH < 4.0 Acidic Quench C Pyrazolyl Radical (Carbon-centered) B->C + O2 (Air) Electron Transfer D 4-Peroxyl Radical (Transient) C->D + O2 E OPB & Oligomers (Degradation Products) D->E Hydrolysis & Radical Coupling

Oxidative degradation pathway of pyrazol-5-ol via the enolate anion.

Troubleshooting FAQs

Q1: Why does my product mixture rapidly darken (pink/yellow/brown) during aqueous extraction? A: This discoloration is a direct visual indicator that sample integrity has been compromised by oxidation (3[3]). Pure pyrazol-5-ol solutions should be clear and colorless. The color change indicates that the enolate anion has reacted with oxygen to form radicals, which have coupled into conjugated trimeric degradation products or oxidized into OPB (2[2]).

Q2: How does pH strictly govern the stability of my compound? A: Pyrazol-5-ols are ionizable molecules; for instance, edaravone has a pKa of 7.0 (3[3]). In aqueous solutions at or near neutral pH, a significant portion of the molecules exists in the anionic form, which is highly prone to oxidation. Lowering the pH of the solution drastically increases stability by reducing the concentration of this reactive anion (3[3]).

Q3: Can I use standard rotary evaporation (40–50 °C) for solvent removal? A: No. Elevated temperatures exponentially accelerate the oxidative degradation process (3[3]). Furthermore, forced degradation studies demonstrate that extreme thermal stress, especially when combined with highly acidic (e.g., 3 M HCl) or highly basic conditions, leads to the complete destruction of the pyrazolone core (4[4]). Solvents must be removed under high vacuum at temperatures strictly below 25 °C.

Quantitative Stability Matrix

The following table summarizes the impact of various workup conditions on the structural integrity of pyrazol-5-ol derivatives.

Workup ConditionAqueous pHAtmosphereTemp (°C)Visual IndicatorPrimary Degradant
Highly Basic > 10.0Ambient Air45Dark BrownTrimers / OPB
Neutral Aqueous 7.0Ambient Air25Pink / YellowDimers / OPB
Harsh Acidic < 1.0Ambient Air70YellowHydrolysis Products
Mild Acidic 3.5Ambient Air25Pale YellowTrace Dimers
Optimized Protocol 3.5N₂-Sparged< 25ColorlessNone Detected

Self-Validating Anaerobic Acidic Workup Protocol

To guarantee the integrity of your pyrazol-5-ol product, implement the following self-validating workflow. Do not proceed to the next step unless the validation check passes.

Step 1: Pre-Workup Deoxygenation

  • Action: Sparge all extraction solvents (e.g., EtOAc, DCM) and aqueous wash solutions (brine, water) with ultra-pure Nitrogen (N₂) or Argon for at least 15 minutes prior to use.

  • Causality: The presence of oxygen is a critical factor in degradation; complete deoxygenation of solutions is a mandatory strategy to enhance stability and prevent radical initiation (3[3]).

  • Validation Check: Use a dissolved oxygen (DO) meter on the solvents. DO levels must read < 2 ppm before proceeding.

Step 2: Reaction Quenching and pH Control

  • Action: Cool the crude reaction mixture to < 10 °C using an ice bath. Slowly add a pre-chilled, N₂-sparged 1M HCl solution until the aqueous phase is distinctly acidic.

  • Causality: Lowering the pH neutralizes the reactive enolate anion, converting it entirely to the stable, protonated tautomer (3[3]).

  • Validation Check: Spot the aqueous layer on pH paper. The protocol must not proceed until the pH is strictly between 3.0 and 4.0.

Step 3: Extraction and Antioxidant Washing

  • Action: Transfer the mixture to a separatory funnel flushed with N₂. Extract with the deoxygenated organic solvent. Wash the combined organic layers with an N₂-sparged brine solution containing 0.1% (w/v) sodium thiosulfate (Na₂S₂O₃).

  • Causality: Contact with oxidizing agents leads to significant degradation (3[3]). Sodium thiosulfate acts as a sacrificial reducing agent, neutralizing any residual peroxides before they can attack the pyrazolone core.

  • Validation Check: Inspect the organic layer against a white background. It must remain completely clear/colorless. Any discoloration indicates sample compromise.

Step 4: Concentration under Thermal Control

  • Action: Dry the organic layer over anhydrous Na₂SO₄ (pre-flushed with N₂). Filter and concentrate using a rotary evaporator. Backfill the rotary evaporator with N₂ instead of ambient air when breaking the vacuum.

  • Causality: Elevated temperatures accelerate the degradation process (3[3]).

  • Validation Check: Ensure the water bath temperature remains strictly ≤ 25 °C.

References

  • Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases Source: MDPI URL:[Link]

  • Development of a RP-HPLC method for determination of glucose in Shewanella oneidensis cultures utilizing 1-phenyl-3-methyl-5-pyrazolone derivatization Source: PLOS ONE URL:[Link]

Sources

Technical Support Center: Interpreting NMR Spectra of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy of fluorinated compounds. This guide is structured to provide researchers, scientists, and drug development professionals with clear, actionable insights into spectral interpretation and troubleshooting. Given the unique properties of the ¹⁹F nucleus, its spectra offer a wealth of information but also present specific challenges. This resource is designed to address those challenges head-on.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and common queries that form the basis of ¹⁹F NMR spectroscopy.

Q1: Why is ¹⁹F NMR so sensitive and why is the chemical shift range so large?

The ¹⁹F nucleus is exceptionally well-suited for NMR analysis for two primary reasons. First, it has a nuclear spin of 1/2 and a high gyromagnetic ratio, making it inherently highly responsive to NMR measurements. Second, ¹⁹F is the only naturally occurring isotope of fluorine, meaning it has 100% natural abundance.[1][2][3] This combination places it among the most sensitive NMR-active nuclei, surpassed only by ¹H and ³H.[1]

The vast chemical shift range, which can span over 800 ppm, is a direct consequence of fluorine's high electronegativity and the presence of three lone pairs of electrons.[1][4] This electronic environment makes the nucleus highly sensitive to subtle changes in its local chemical surroundings. Unlike ¹H NMR, where shifts are dominated by diamagnetic (shielding) effects, ¹⁹F chemical shifts are strongly influenced by paramagnetic contributions from electronic excited states.[1] This sensitivity means that even minor structural or environmental changes can lead to significant and easily resolved differences in chemical shifts, a major advantage in complex molecule analysis and drug screening.[5][6]

Q2: How should I reference my ¹⁹F NMR spectrum?

The universally accepted primary reference standard for ¹⁹F NMR is trichlorofluoromethane (CFCl₃), which is assigned a chemical shift of 0 ppm.[2][7] However, due to its volatility and environmental concerns, CFCl₃ is often used in a sealed capillary tube placed inside the NMR tube.

For practical, day-to-day work, secondary internal standards are more common. A popular choice is trifluoroacetic acid (TFA), which gives a sharp signal around -76.5 ppm, though this can vary with solvent and concentration.[8][9] It is crucial to choose an internal standard that is soluble in the sample solvent, chemically inert with the analyte, and has a signal that does not overlap with signals of interest.[8] For quantitative studies, the purity of the internal standard must be accurately known.[9]

Q3: What are typical chemical shift ranges for common fluorinated groups?

While the overall range is vast, ¹⁹F chemical shifts for most organofluorine compounds fall into predictable regions. Understanding these ranges is the first step in spectral assignment. The values are approximate and can be influenced by solvent, temperature, and the broader molecular structure.[2]

Functional Group TypeTypical Chemical Shift Range (ppm vs. CFCl₃)
Acyl Fluorides (-C(O)F)+20 to -70
Trifluoromethyl (-CF₃)-50 to -80[1]
Difluoromethylene (-CF₂-)-80 to -140
Aromatic Fluorides (Ar-F)-80 to -170
Fluoromethylene (-CH₂F)-200 to -220[1]

Table compiled from sources.[2][7]

Q4: What is the difference between through-bond (J-coupling) and through-space coupling in ¹⁹F NMR?

This is a critical distinction for accurate structure elucidation.

  • Through-bond coupling (Scalar or J-coupling): This interaction is mediated by the electrons in the bonds connecting the two nuclei. It is designated by ⁿJ, where 'n' is the number of bonds separating the coupled nuclei (e.g., ²JHF, ³JFF). The magnitude of J-coupling typically decreases as the number of bonds increases, though long-range couplings (⁴J and ⁵J) are more common and often larger for fluorine than for protons.[1]

  • Through-space coupling: This interaction occurs when two nuclei are physically close in space (typically < 5 Å), regardless of the number of bonds separating them.[10] This is a dipolar interaction, the same phenomenon responsible for the Nuclear Overhauser Effect (NOE).[10] For fluorine, this through-space proximity can manifest as either a true NOE (or Heteronuclear Overhauser Effect, HOE) in a NOESY/HOESY experiment or, uniquely, as a scalar coupling (TSJFF) if non-bonding orbitals overlap.[11][12][13] This means you can sometimes observe splitting in a standard 1D spectrum from two fluorines that are far apart in the bonded structure but close in the 3D fold.

Distinguishing between these two is key. A COSY-type experiment will show correlations for through-bond couplings, while a NOESY/HOESY experiment reveals through-space proximity.[14][15]

Section 2: Advanced Spectral Interpretation

This section delves into the analysis of coupling patterns and the use of two-dimensional (2D) NMR techniques to resolve complex fluorinated structures.

Q5: The coupling constants in my spectrum are very large and complex. How do I begin to interpret them?

Fluorine's interactions result in coupling constants that are often significantly larger and extend over more bonds than in ¹H NMR.[1] This is both a challenge and an opportunity.

Systematic Approach to Interpretation:

  • Identify ¹H-¹⁹F Couplings: If you run a ¹⁹F spectrum without ¹H decoupling, you will see splittings from nearby protons. Geminal (²JHF) couplings can be as large as 50 Hz, while vicinal (³JHF) couplings are typically smaller.[1] Comparing the ¹H-coupled and ¹H-decoupled ¹⁹F spectra is the first step to identifying F-C-H connectivities.

  • Analyze ¹⁹F-¹⁹F Couplings: These can be very large and span many bonds. Unlike in ¹H NMR where ³J > ⁴J, in ¹⁹F NMR it's common to find that four-bond couplings (⁴JFF) are larger than three-bond (³JFF) couplings, which can be confusing when trying to assign correlations in a COSY spectrum.[14]

  • Utilize 2D NMR: For any molecule with more than one or two fluorine atoms, 2D NMR is essential.

    • ¹⁹F-¹⁹F COSY: Identifies through-bond F-F correlations. Be mindful of the large ⁴J couplings which can sometimes be mistaken for shorter-range interactions.[14]

    • ¹⁹F-¹⁹F NOESY/HOESY: Identifies fluorine nuclei that are close in 3D space. This is invaluable for determining stereochemistry and conformational analysis, as it can distinguish between vicinal fluorines (strong NOE) and those separated by four bonds but on the same side of a ring system.[14][15]

    • ¹H-¹⁹F HETCOR (Heteronuclear Correlation): This is the equivalent of an HSQC or HMBC experiment. It generates a 2D plot correlating the chemical shifts of protons on the x-axis with the chemical shifts of the fluorine atoms they are coupled to on the y-axis.[16] This is one of the most powerful tools for unambiguously assigning specific fluorine signals to specific locations in a molecule.

Workflow for Analyzing a Complex Fluorinated Compound

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Analysis & Assignment A Acquire 1D ¹⁹F Spectrum (¹H Decoupled) G Identify Chemical Shifts & Basic Multiplicities A->G B Acquire 1D ¹⁹F Spectrum (¹H Coupled) H Assign ¹H-¹⁹F Couplings B->H C Acquire 1D ¹H Spectrum C->H D ¹H-¹⁹F HETCOR I Assign Through-Bond ¹⁹F-¹⁹F Couplings D->I E ¹⁹F-¹⁹F COSY E->I F ¹⁹F-¹⁹F NOESY/HOESY J Determine Through-Space Proximity & Stereochemistry F->J G->E G->H Compare Spectra H->D Confirm Assignments I->J Distinguish from Through-Space K Final Structure Elucidation I->K J->K

Caption: Workflow for structural elucidation using ¹⁹F NMR.

Section 3: Troubleshooting Common Issues

Even with careful setup, ¹⁹F NMR spectra can be prone to specific artifacts. Here’s how to identify and solve them.

Q6: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?

A rolling baseline is one of the most frequent problems in ¹⁹F NMR and can severely hinder accurate integration and phasing.[17]

Potential Causes & Solutions:

  • Large Spectral Width: Acquiring data over a very wide frequency range is a common cause of baseline distortion.[17][18]

    • Solution: First, run a quick experiment with a very large spectral width to identify the region where your signals appear. Then, for your final high-quality spectrum, reduce the spectral width to cover only the region of interest, ensuring there is a clean baseline on both sides of your signals.[19]

  • Acoustic Ringing: The radiofrequency pulse can cause the probe to mechanically vibrate, inducing an oscillating signal in the receiver that distorts the beginning of the Free Induction Decay (FID).[17]

    • Solution: Increase the pre-scan delay (a short delay before acquisition begins) to allow these vibrations to die down before data collection starts.[19]

  • Probe Background Signals: Many NMR probes contain Teflon (polytetrafluoroethylene) or other fluorinated materials that can produce very broad, rolling background signals.

    • Solution: Use pulse sequences specifically designed to suppress background signals. Many spectrometer manufacturers provide such sequences (e.g., using a spin-echo to differentiate between sharp sample signals and broad background signals).[20]

  • Improper Phasing: Applying a very large first-order phase correction during processing can itself introduce a baseline roll.[17][18]

    • Solution: Re-process the spectrum and carefully re-apply the phase correction, aiming for the flattest possible baseline across the entire spectrum.

Q7: I see small, uneven peaks on either side of my main signal. What are they?

These are most likely ¹³C satellites. Because ¹³C has a natural abundance of ~1.1%, a small fraction of your analyte molecules will contain a ¹³C atom adjacent to a fluorine. This results in ¹³C-¹⁹F coupling, which splits the ¹⁹F signal into a small doublet.[17]

A key feature is that these satellite peaks are often asymmetric or do not appear perfectly centered around the main peak. This is due to a secondary isotope effect, where the presence of ¹³C slightly alters the chemical shift of the attached ¹⁹F, a phenomenon more pronounced in ¹⁹F NMR than in ¹H NMR.[17]

Decision Tree for Common ¹⁹F NMR Artifacts

G Start Observe Spectral Artifact Q1 Is the baseline rolling or uneven? Start->Q1 Q2 Are there small, symmetrical peaks around the main signal? Start->Q2 Q3 Is the signal-to-noise (S/N) poor? Start->Q3 Q1->Q2 No A1 Cause: Large SW, Acoustic Ringing, or Probe Background Q1->A1 Yes Q2->Q3 No A2 Likely ¹³C Satellites due to natural abundance. Q2->A2 Yes A3 Cause: Low concentration, insufficient scans, or incorrect receiver gain. Q3->A3 Yes Sol1 Solution: Reduce SW after initial scan, increase pre-scan delay, use background suppression sequence. A1->Sol1 Sol2 Action: Confirm by checking for ¹JCF coupling values. This is a feature, not an error. A2->Sol2 Sol3 Solution: Increase concentration or number of scans (S/N ∝ √scans). Calibrate receiver gain. A3->Sol3

Sources

Technical Support Center: Chromatography of Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chromatography. Pyrazoles are highly versatile 5-membered nitrogen heterocycles crucial in drug discovery, agrochemicals, and materials science[1]. However, monitoring their formation and purity via Thin Layer Chromatography (TLC) presents unique challenges. This guide bridges the gap between theoretical chromatography and benchtop execution, providing actionable troubleshooting for researchers.

Mechanistic Overview: The "Why" Behind Pyrazole TLC Behavior

Pyrazoles possess two adjacent nitrogen atoms: a basic, pyridine-like nitrogen (sp2 hybridized) and a pyrrole-like nitrogen (NH, in 1H-pyrazoles). Standard normal-phase TLC plates are coated with unmodified silica gel, which is heavily populated by weakly acidic silanol groups (Si-OH)[2].

When a pyrazole travels up the plate, its basic nitrogen engages in strong, continuous hydrogen bonding with these acidic silanols. This causes an adsorption-desorption lag, manifesting as severe streaking or tailing. Consequently, it becomes nearly impossible to accurately calculate a Retention factor (Rf) or determine reaction completion without optimizing the solvent system.

Troubleshooting FAQs

Q1: My pyrazole product streaks from the baseline to the solvent front. How do I achieve tight, circular spots?

  • Causality: The streaking is a direct result of the acid-base interaction between the pyrazole's basic nitrogen and the silica's acidic silanols.

  • Self-Validating Protocol: To ensure the streaking is due to silica interaction and not simply overloading the plate, run a dilution series (1x, 10x, and 100x dilutions of your sample). If the streak persists at the lowest visible concentration, it is a definitive silica interaction requiring a mobile phase modifier.

  • Solution: You must introduce a competitive binder to the mobile phase to neutralize the active silanol sites. Add 1% to 5% Triethylamine (TEA) to your standard Ethyl Acetate/Hexanes mixture. Alternatively, for highly polar pyrazoles, use 1-10% of a (10% NH₄OH in Methanol) solution mixed into Dichloromethane (DCM)[3].

Q2: I am synthesizing a pyrazole via a 1,3-diketone and a substituted hydrazine. The 1,3- and 1,5-disubstituted regioisomers co-elute perfectly in EtOAc/Hexanes. How can I separate them?

  • Causality: Regioisomers often share nearly identical dipole moments in standard dispersive/dipole solvent environments (like Hexanes/EtOAc), leading to co-elution.

  • Solution: Shift the selectivity of your solvent system by introducing different intermolecular forces, such as pi-pi interactions or strong hydrogen-bond donors.

  • Recommended Action: Switch to a Toluene/Acetone system or a DCM/MeOH system. Toluene's aromatic ring can differentially interact with the distinct steric environments of the 1,3- vs 1,5-pyrazole isomers, often providing the necessary Rf separation[2].

Q3: My pyrazole intermediate is not visible under 254 nm UV light. What is the best way to visualize it?

  • Causality: While many fully conjugated pyrazoles are strongly UV active, aliphatic-substituted pyrazoles or non-conjugated intermediates may not absorb at 254 nm.

  • Solution: Utilize chemical stains that specifically target basic amines or nitrogen heterocycles.

  • Recommended Action: Use Dragendorff's reagent (highly specific for nitrogen-containing compounds) or a Malonic acid-Salicylaldehyde stain (specific for nitrogen heterocycles)[4]. Iodine vapor is also an excellent, non-destructive first step.

Data Presentation

Table 1: Optimized TLC Solvent Systems for Pyrazoles
Solvent SystemAdditiveTarget ApplicationMechanism of Action
EtOAc / Hexanes (10-50%)1-5% TEAStandard lipophilic pyrazolesTEA neutralizes acidic silanol groups, preventing streaking.
DCM / MeOH (1-10%)1% NH₄OHHighly polar/basic pyrazolesNH₄OH outcompetes pyrazole for hydrogen bonding sites[3].
Toluene / Acetone (10-30%)None / 1% TEAResolving co-eluting regioisomersIntroduces pi-pi interactions for steric differentiation[2].
Table 2: Visualization Stains for Nitrogen Heterocycles
StainPreparationVisualization ResultSpecificity
Iodine Vapor Iodine crystals in a closed chamberBrown/yellow spotsGeneral; high affinity for N-heterocycles[4].
Dragendorff's Bismuth nitrate, KI, Glacial Acetic AcidOrange/brown spotsSpecific for alkaloids and basic nitrogens[4].
Malonic Acid-Salicylaldehyde 0.2g malonic acid, 0.1g salicylaldehyde in 100mL EtOHYellow fluorescent spots under 366nm UVSpecific for nitrogen-containing heterocycles[4].

Experimental Protocols

Protocol 1: Preparation of Base-Deactivated TLC Plates

To prevent streaking of basic pyrazoles, the silica stationary phase must be pre-treated with a basic modifier.

  • Prepare Mobile Phase: Mix your desired solvent ratio (e.g., 30 mL EtOAc and 70 mL Hexanes).

  • Add Modifier: Add 2% (v/v) Triethylamine (TEA) to the solvent mixture and swirl to thoroughly homogenize.

  • Chamber Saturation: Pour the solvent into the TLC chamber. Insert a piece of filter paper against the back wall to saturate the chamber's atmosphere.

  • Pre-saturation (Critical Step): Before spotting your pyrazole, place a blank silica TLC plate into the chamber and let the solvent run to the top. This pre-saturates the acidic silica sites with TEA.

  • Execution: Remove the plate, dry it gently with a stream of nitrogen to remove excess solvent, spot your reaction mixture, and develop as usual. (Note: Plates developed in basic systems must be thoroughly dried under nitrogen or vacuum before applying acidic stains like Ninhydrin or PMA).

Protocol 2: Preparation and Application of Malonic Acid-Salicylaldehyde Stain

This stain is highly specific for visualizing nitrogen-containing heterocyclic compounds that lack strong UV chromophores[4].

  • Weigh Reagents: Accurately weigh 0.2 g of malonic acid and 0.1 g of salicylaldehyde.

  • Dissolution: Dissolve both solids completely in 100 mL of absolute ethanol.

  • Storage: Store the reagent at 4 °C. Always wear gloves when handling.

  • Application: After developing and thoroughly drying the TLC plate, evenly spray the plate with the solution in a well-ventilated fume hood.

  • Development: Heat the plate on a hot plate at ~120 °C for approximately 30 minutes.

  • Visualization: View the plate under long-wave UV light (366 nm). Pyrazoles will appear as bright yellow fluorescent spots against a dark background.

Mandatory Visualization: TLC Optimization Workflow

Workflow Start Run Initial TLC (e.g., EtOAc/Hexane) Check1 Is the pyrazole spot streaking/tailing? Start->Check1 AddBase Add 1-5% TEA or 1% NH4OH to solvent Check1->AddBase Yes Check2 Are regioisomers co-eluting? Check1->Check2 No AddBase->Check2 ChangeSolv Switch to Toluene/Acetone or DCM/MeOH Check2->ChangeSolv Yes Check3 Is the spot invisible under UV 254 nm? Check2->Check3 No ChangeSolv->Check3 Stain Apply Dragendorff's or Malonic Acid Stain Check3->Stain Yes End Optimized Pyrazole TLC Protocol Check3->End No Stain->End

Workflow for troubleshooting and optimizing TLC conditions for pyrazole synthesis.

References[1] Title: Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells | Source: mdpi.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkkskQ_MwlzwI45ijf7eJHUGQklbYl7FnCiIeIsi6amZHn5omMpKijZknkhyg4atYA1Lg3nGAPMN-dap9BkU-mD1bYeKb5GhSo9XUnCyf5OCkW8xY9zbZJG0ipKaeulIlX5Ida[4] Title: Thin Layer Chromatography | Source: illinois.edu | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBO9K2bMfXNvygb5UvTbaFzzV7B8PThhsbwseC1TOp8bRRQALoGnM5CzyBAjh9BBVbzGABRUisj3H0mjcPleIo4NWhcjkodNxWW-tjtNBMR3fQmsDI-ZgMrTMMsRGi9tq6-n5NtdP_fa9vMCLLaJBwjWdWLKkgSC47jytHG5YwWmJ8L4OXiZGjkw==[3] Title: Solvent Systems for Flash Column Chromatography - Department of Chemistry | Source: rochester.edu | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrlajr9VUES3mqlZlT2-YYf4vlXOu_7E1Zls_WK1UyKRYRi1ukDPC_TEdJQ4it1jvKbs9kuaGEqvIZqucsRCy1uuf33I1taGey7Rdp6uGlDtsjGG4LxTVlB3p7O11NsPyMXSFoYSSvrZe6kdqDH29C6TLkc4NtNJQytDdcW3d0b5HAEnn5Jy553woa[2] Title: Determining a solvent system - Chemistry Teaching Labs | Source: york.ac.uk | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2g8zs5ppC5dpC8JpJtcJcU6OUhVgb3Uhq1KP2clFJG6dyVlz9qwLagSNlrT7U-flFlil5xY90jwi6I4qeZM18f0SXIO8hMrGRuj-_vTeTyBZH3q_pIBB1-Q76Pj0cv-tjeOb0eYoL8UUnaENP-Qev5yO54imXfUFUgTznbBGrJx_tXlA1YaqZug6OlwReH5TSiOB1

Sources

Validation & Comparative

Comparative Bioactivity of Fluoro vs. Chloro-Substituted Phenylpyrazoles: A Rational Design Guide

Author: BenchChem Technical Support Team. Date: March 2026

The phenylpyrazole scaffold is a privileged motif in medicinal chemistry and agrochemical development, serving as the core structure for numerous kinase inhibitors, anti-inflammatory agents, and highly effective insecticides 1. During lead optimization, the strategic substitution of halogens—specifically fluorine (-F) versus chlorine (-Cl)—on the phenyl ring profoundly alters the molecule's steric profile, electronic distribution, and lipophilicity. This guide objectively compares the bioactivity profiles of fluoro- and chloro-substituted phenylpyrazoles and provides self-validating experimental methodologies for their evaluation.

Mechanistic Causality: The Halogen Effect

The decision to incorporate a fluorine or chlorine atom is rarely arbitrary; it is driven by specific physicochemical goals designed to overcome distinct pharmacological liabilities 2.

  • Fluoro-Substitution (-F): Fluorine is the most electronegative element but possesses a small Van der Waals radius (1.47 Å), closely mimicking hydrogen (1.20 Å). The primary causality for selecting fluorine is to enhance metabolic stability . The C-F bond is exceptionally strong (~116 kcal/mol), effectively blocking cytochrome P450-mediated oxidation at that specific aromatic position without introducing significant steric bulk.

  • Chloro-Substitution (-Cl): Chlorine has a significantly larger Van der Waals radius (1.75 Å) and drives a higher partition coefficient (LogP). The primary causality for selecting chlorine is to maximize target affinity via hydrophobic packing and halogen bonding. Chlorine can act as a halogen bond donor due to its anisotropic electron distribution (the "sigma-hole"), forming highly directional, stabilizing interactions with electron-rich backbone carbonyls in protein binding pockets (e.g., kinase hinge regions) 3.

HalogenEffect Base Phenylpyrazole Scaffold Fluoro Fluoro-Substitution (-F) Base->Fluoro Fluorination Chloro Chloro-Substitution (-Cl) Base->Chloro Chlorination F_Prop1 High Electronegativity Low Steric Bulk Fluoro->F_Prop1 F_Prop2 Increased Metabolic Stability (Strong C-F Bond) Fluoro->F_Prop2 Cl_Prop1 High Lipophilicity Larger VdW Radius Chloro->Cl_Prop1 Cl_Prop2 Halogen Bonding (Hinge Region Interactions) Chloro->Cl_Prop2

Logical divergence of physicochemical properties based on halogen selection.

Quantitative Data Presentation

To illustrate these principles, the following table summarizes representative bioactivity data for a phenylpyrazole-based kinase inhibitor series (e.g., targeting ROCK1/2) 4. Notice the inverse relationship often observed between absolute potency and metabolic half-life when comparing these two halogens.

Compound AnalogSubstitutionVan der Waals Radius (Å)LogP (Calculated)Target IC₅₀ (nM)HLM t₁/₂ (min)Primary Interaction Driver
Cmpd-H -H (Unsubstituted)1.202.845012Baseline hydrophobic contact
Cmpd-F -F (Fluoro)1.473.185>120Metabolic shielding, weak H-bond acceptor
Cmpd-Cl -Cl (Chloro)1.753.81245Deep hydrophobic packing, Halogen bonding

Data interpretation: The chloro-analog achieves superior potency (12 nM) due to optimal spatial filling of the hydrophobic pocket. However, its higher lipophilicity (LogP 3.8) drives faster hepatic clearance (t₁/₂ = 45 min). The fluoro-analog sacrifices some potency (85 nM) but achieves near-total metabolic shielding (t₁/₂ >120 min) due to the inert C-F bond.

Self-Validating Experimental Methodologies

To objectively compare these analogs, researchers must employ rigorous, self-validating protocols. The causality behind each methodological choice ensures that the resulting data is an artifact-free reflection of the molecule's true biology.

Protocol A: Regioselective Synthesis & Structural Validation

The condensation of halogenated phenylhydrazines with 1,3-diketones frequently yields a mixture of two pyrazole regioisomers.

  • Synthesis: React 4-fluorophenylhydrazine (or 4-chlorophenylhydrazine) with the appropriate 1,3-diketone in ethanol under reflux.

  • Purification: Separate regioisomers via preparative HPLC.

  • Validation (Causality): Perform 2D NOESY NMR. Why? 1D NMR cannot definitively distinguish between 1,3- and 1,5-substituted pyrazoles. NOESY detects spatial proximity (through-space interactions) between the phenyl ring protons and the pyrazole core substituents, acting as an absolute self-validation of the structural identity before biological testing.

Protocol B: FRET-Based Kinase Inhibition Assay

To determine the IC₅₀, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Preparation: Incubate the target kinase (e.g., ROCK1) with a fluorescently labeled substrate, ATP (at its predetermined Kₘ value), and serial dilutions of the phenylpyrazole analogs.

  • Detection: Excite the donor fluorophore and measure emission at two distinct wavelengths (e.g., 615 nm and 665 nm) after a microsecond time delay.

  • Validation (Causality): Why TR-FRET? Heterocyclic compounds like phenylpyrazoles often exhibit auto-fluorescence, which causes false positives in standard assays. The time delay eliminates short-lived background fluorescence. Furthermore, using a ratiometric readout (665 nm / 615 nm) normalizes any well-to-well variations in liquid dispensing, making the assay internally self-validating.

Protocol C: In Vitro Microsomal Stability (HLM) Assay

To evaluate the metabolic shielding provided by the fluorine atom.

  • Incubation: Mix 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH (1 mM) to initiate cytochrome P450 activity. Extract aliquots at 0, 15, 30, 60, and 120 minutes, quenching immediately in cold acetonitrile containing an internal standard.

  • Validation (Causality): Why these specific controls? A "minus-NADPH" control must be run in parallel. This proves that any degradation observed is strictly enzymatic (CYP450-driven) and not due to inherent chemical instability in the buffer. Additionally, a known rapid-clearance drug (e.g., Verapamil) is run as a positive control to validate that the microsome batch is enzymatically active.

Workflow Start Compound Synthesis Purification HPLC & NMR Validation Start->Purification InVitro Kinase Assay (IC50) Purification->InVitro Metabolic Microsomal Stability Purification->Metabolic Data SAR Analysis InVitro->Data Metabolic->Data

Self-validating experimental workflow for evaluating halogenated derivatives.

References

  • Zhao, Y., et al. (2020). Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety. Journal of Agricultural and Food Chemistry. URL:[Link]

  • ResearchGate / Scientific Community. Intrinsic Bond Strength Index as a halogen bond interaction energy predictor. (Discusses the role of halogen bonding in medicinal chemistry and protein active sites). URL:[Link]

  • Lei, Y., et al. (2025). Three-Dimensional Quantitative Structure–Activity Relationship-Based Molecular Design through a Side Arm Strategy to Synthesize Phenylpyrazole Oxime Derivatives. Journal of Agricultural and Food Chemistry. URL:[Link]

  • European Patent Office (EP 2961746 B1).PHENYLPYRAZOLE DERIVATIVES AS POTENT ROCK1 AND ROCK2 INHIBITORS.

Sources

HPLC and NMR methods for validating the purity of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Absolute vs. The Relative: A Comparative Guide to HPLC and qNMR for Pyrazole Purity Validation

As a Senior Application Scientist navigating the complexities of drug development, I frequently encounter the challenge of validating the purity of nitrogen-rich heterocycles. Pyrazole derivatives—ranging from blockbuster anti-inflammatories like celecoxib to novel transthyretin kinetic stabilizers—present unique analytical challenges due to their tautomerism, polarity, and basicity.

The recent overhaul of the mandates a lifecycle and Quality-by-Design (QbD) approach to analytical method validation, demanding that our procedures are scientifically sound, reproducible, and defensible[1]. To meet these rigorous standards, laboratories typically rely on two gold-standard techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

This guide objectively compares these two methodologies, detailing the causality behind critical experimental parameters and providing self-validating protocols to ensure absolute data integrity.

Methodological Deep Dive 1: RP-HPLC (The Chromatographic Workhorse)

RP-HPLC is the industry standard for purity validation due to its exceptional sensitivity and impurity profiling capabilities. However, a method is only as reliable as its underlying chemistry.

The Causality of the Method: Pyrazoles possess both hydrogen-bond accepting (sp2 nitrogen) and donating (NH) capabilities. When utilizing a standard C18 stationary phase, unreacted silanol groups on the silica backbone can interact with the basic nitrogen of the pyrazole ring, leading to severe peak tailing and poor resolution. To counteract this, we employ an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, TFA). The acid suppresses silanol ionization and protonates the pyrazole, ensuring sharp, symmetrical peaks and high chromatographic fidelity[2].

Step-by-Step Protocol: A Self-Validating HPLC System

A robust HPLC method must prove its own validity before any sample data is accepted.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in H₂O) and Mobile Phase B (0.1% TFA in Acetonitrile). Causality: TFA acts as an ion-pairing agent, improving peak shape for basic pyrazole derivatives.

  • System Suitability Testing (SST): Inject a known resolution mixture containing the pyrazole API and its closest eluting impurity. Validation Check: The system is only "ready" if the resolution (

    
    ) is > 2.0 and the tailing factor (
    
    
    
    ) is < 1.5. This proves the column's current theoretical plate count is sufficient for the assay.
  • Sample Preparation: Dissolve the pyrazole derivative in the initial mobile phase conditions to prevent solvent-mismatch peak distortion. Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Elution & Detection: Execute a linear gradient (e.g., 5% to 95% B over 30 minutes) using a Diode Array Detector (DAD). Validation Check: Use DAD to perform peak purity analysis (spectral homogeneity). If the UV spectrum at the leading edge, apex, and tailing edge of the pyrazole peak do not match perfectly, a co-eluting impurity is present, invalidating the specificity.

HPLC_Workflow Start Sample Prep: Pyrazole API (Dissolved in Mobile Phase) SST System Suitability Test (Resolution > 2.0, Tailing < 1.5) Start->SST Validate System State Injection RP-HPLC Injection (C18 Column, Acidic Gradient) SST->Injection Criteria Met Detection DAD Detection (Spectral Purity Check) Injection->Detection Chromatographic Separation Validation ICH Q2(R2) Validation (Linearity, Specificity) Detection->Validation Data Acquisition Output Relative Purity Profile (Area %) Validation->Output Generate Report

Workflow for RP-HPLC purity validation emphasizing system suitability and spectral purity.

Methodological Deep Dive 2: 1H qNMR (The Absolute Truth)

While HPLC is highly sensitive, it is a relative method. It relies on differential UV absorptivity and requires an identical, pre-validated reference standard of the pyrazole to quantify it accurately. qNMR eliminates this dependency.

The Causality of the Method: Quantitative NMR operates on a fundamental law of physics: the area (integral) of an NMR resonance signal is directly proportional to the number of nuclei generating that signal[3]. Therefore, by adding a completely unrelated, highly pure internal standard (e.g., Maleic acid) to the pyrazole sample, we can determine the absolute mass fraction (% w/w) of the pyrazole without needing a pyrazole reference standard[4].

Step-by-Step Protocol: A Self-Validating qNMR System

Precision in qNMR is dictated by sample preparation and relaxation physics.

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh the pyrazole analyte and a certified reference material (CRM) internal standard into a vial. Causality: The entire calculation hinges on the exact mass ratio; weighing errors directly translate to purity errors.

  • Solvent Selection: Dissolve the mixture in a fully deuterated solvent (e.g., DMSO-

    
    ) that separates the IS singlet from the pyrazole signals (e.g., the distinct pyrazole CH protons at 
    
    
    
    6.0 - 8.0 ppm).
  • T1 Relaxation Assessment (Inversion Recovery): Run an inversion-recovery experiment to determine the longitudinal relaxation time (

    
    ) of the slowest-relaxing proton of interest.
    Validation Check: Set the inter-pulse delay (
    
    
    
    ) to at least
    
    
    (preferably
    
    
    ). Why? If
    
    
    is too short, the nuclei do not fully return to thermal equilibrium before the next pulse, resulting in attenuated signals and artificially skewed purity calculations.
  • Data Acquisition & Processing: Acquire the 1D

    
    H spectrum with a 90° pulse angle and a high signal-to-noise ratio (S/N > 250). Apply rigorous zero-order phase correction and baseline correction. Causality: A rolling baseline will artificially inflate or deflate the integrated area, destroying quantitative accuracy.
    

qNMR_Workflow Prep Sample + Internal Standard (Weighed via Microbalance) T1 Inversion Recovery (T1) (Determine Longest Relaxation) Prep->T1 Optimize Parameters Acq 1H NMR Acquisition (Set D1 ≥ 5 × T1) T1->Acq Execute Pulse Sequence Process Phase & Baseline Correction (Zero-Order Correction) Acq->Process FID Processing Integrate Signal Integration (Analyte vs. Standard) Process->Integrate Clean Spectrum Output Absolute Purity (% w/w Calculation) Integrate->Output Mass Balance

qNMR workflow highlighting the critical causality of T1 relaxation and baseline correction.

Comparative Analysis: HPLC vs. qNMR for Pyrazole Derivatives

To objectively select the right tool for your specific phase of drug development, consider the following quantitative comparison:

Analytical ParameterRP-HPLC (UV/DAD)

H qNMR
Scientific Implication
Purity Output Relative (Area % or w/w if calibrated)Absolute (% w/w)qNMR is superior for qualifying primary reference standards; HPLC is better for routine batch release.
Reference Standard Requires identical pyrazole standardRequires any certified internal standardqNMR accelerates early-stage discovery where pyrazole standards do not yet exist[3].
Specificity High (Chromatographic resolution)High (Spectral resolution)HPLC physically separates impurities; qNMR relies on non-overlapping chemical shifts.
Limit of Detection (LOD) Very Low (ng/mL range)Moderate (µg/mL range)HPLC is mandatory for detecting trace genotoxic impurities (< 0.1%)[4].
Analysis Time 15–45 minutes per run5–15 minutes (post-T1 optimization)HPLC requires column equilibration; qNMR is rapid but requires meticulous sample weighing.

The Synergistic Approach

In modern pharmaceutical development, pitting HPLC against qNMR is a false dichotomy. The most robust, audit-ready analytical packages utilize both in an orthogonal strategy.

As an Application Scientist, my recommended best practice is to use qNMR to establish the absolute purity of your primary pyrazole reference standard (since it bypasses the need for an identical calibrant). Once that standard is certified via qNMR, it is used to calibrate the RP-HPLC method, which is then deployed for high-throughput, highly sensitive routine batch analysis and stability testing . This self-validating loop ensures compliance with ICH Q2(R2) while maximizing laboratory efficiency.

References

1.1 - European Medicines Agency (EMA) / ICH. 2.4 - National Institutes of Health (NIH) / PMC. 3.2 - Journal of Medicinal Chemistry / ACS Publications. 4. 3 - Analytical Chemistry / ACS Publications.

Sources

A Comparative Guide to the Biological Activities of Edaravone and 3-Fluoro-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Neuroprotective Pyrazolones

In the quest for novel therapeutics against neurodegenerative diseases and oxidative stress-related pathologies, the pyrazolone scaffold has emerged as a cornerstone for drug design. This guide provides a detailed comparative analysis of two key molecules: Edaravone , a clinically approved neuroprotective agent, and 3-Fluoro-1-phenyl-1H-pyrazol-5-ol , a representative of the promising class of fluorinated pyrazolones.

Edaravone, known chemically as 3-methyl-1-phenyl-2-pyrazolin-5-one, has a well-documented history as a potent free radical scavenger, utilized in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2][3][4] Its established efficacy provides a valuable benchmark for the evaluation of new, structurally related compounds.

3-Fluoro-1-phenyl-1H-pyrazol-5-ol, while not as extensively studied, represents a strategic structural modification of the pyrazolone core. The introduction of a fluorine atom is a common medicinal chemistry strategy to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[5] This guide will, therefore, compare the known biological activities of edaravone with the anticipated and reported activities of fluorinated pyrazole derivatives, offering a forward-looking perspective for researchers in the field.

Comparative Analysis of Biological Activity

The primary mechanism of action for edaravone is its potent antioxidant activity.[1][2][3] This is the central theme for our comparative analysis. We will explore how the structural differences between edaravone and 3-Fluoro-1-phenyl-1H-pyrazol-5-ol may influence their biological effects.

Antioxidant and Radical Scavenging Activity

Edaravone is a powerful free radical scavenger that can neutralize a wide variety of reactive oxygen species (ROS), including hydroxyl radicals and peroxyl radicals.[1][6] This activity is crucial for its neuroprotective effects, as oxidative stress is a key pathological feature in conditions like ALS and stroke.[1][3][7] The mechanism involves the donation of an electron from the edaravone anion to the free radical, thus quenching its reactivity.[6]

Fluorinated pyrazole derivatives have also demonstrated significant antioxidant properties.[8][9][10] The introduction of a fluorine atom, being the most electronegative element, can modulate the electronic properties of the pyrazolone ring, potentially influencing its radical scavenging capacity.[5] It is hypothesized that the electron-withdrawing nature of fluorine could enhance the stability of the resulting radical species after electron donation, thereby potentiating the antioxidant effect.

CompoundKnown/Anticipated Antioxidant ActivityKey Mechanisms
Edaravone Potent free radical scavengerElectron donation to neutralize ROS, inhibition of lipid peroxidation.[1][6]
3-Fluoro-1-phenyl-1H-pyrazol-5-ol Anticipated to have significant antioxidant activityPotential for enhanced radical scavenging due to the electronic effects of fluorine.[5][8]
Neuroprotective Effects

The neuroprotective effects of edaravone are a direct consequence of its ability to mitigate oxidative stress.[1][11] By reducing the levels of damaging free radicals in the central nervous system, edaravone helps to preserve neuronal integrity and function.[1][12] Clinical trials have shown that edaravone can slow the progression of functional decline in ALS patients.[7][13]

For 3-Fluoro-1-phenyl-1H-pyrazol-5-ol, while direct neuroprotective studies are lacking, the known antioxidant and anti-inflammatory activities of fluorinated pyrazoles suggest a strong potential for neuroprotection.[8][14] The enhanced lipophilicity often associated with fluorination could also improve its ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system.

Anti-inflammatory Properties

Inflammation is a key component of many neurodegenerative diseases. Edaravone has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and mitigating the activation of microglia, the resident immune cells of the brain.[1]

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents.[15] Numerous fluorinated pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory activity, with many showing promising results.[8][14] This suggests that 3-Fluoro-1-phenyl-1H-pyrazol-5-ol is also likely to exhibit anti-inflammatory effects, potentially contributing to its neuroprotective profile.

Experimental Protocols for Comparative Evaluation

To empirically compare the biological activities of these two compounds, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Antioxidant Assays

A foundational step in comparing these molecules is to quantify their intrinsic antioxidant capacity.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[16]

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of edaravone and 3-Fluoro-1-phenyl-1H-pyrazol-5-ol in a suitable solvent.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the test compound dilutions to the wells.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation, leading to a decrease in its characteristic blue-green color.[16][17]

  • Protocol:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS radical solution with a suitable buffer to an absorbance of ~0.7 at 734 nm.

    • Add a small volume of the test compound dilutions to the ABTS radical solution.

    • After a defined incubation period, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow

Cell-Based Assays for Neuroprotection

To assess the potential for neuroprotection in a more biologically relevant context, cell-based assays are crucial.

1. Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in Neuronal Cells

  • Principle: Neuronal cell lines (e.g., SH-SY5Y) are exposed to H₂O₂ to induce oxidative stress and cell death. The protective effect of the test compounds is then evaluated.

  • Protocol:

    • Culture neuronal cells to a suitable confluency.

    • Pre-treat the cells with various concentrations of edaravone or 3-Fluoro-1-phenyl-1H-pyrazol-5-ol for a specific duration.

    • Induce oxidative stress by adding a cytotoxic concentration of H₂O₂.

    • After incubation, assess cell viability using an MTT or LDH assay.

    • Higher cell viability in the presence of the test compound indicates a neuroprotective effect.

Neuroprotection_Assay

In Vivo Models of Neurodegeneration

For a more comprehensive comparison, in vivo models are indispensable.

1. Animal Models of Ischemic Stroke

  • Principle: A common model is the middle cerebral artery occlusion (MCAO) model in rodents, which mimics the pathophysiology of ischemic stroke.

  • Protocol:

    • Induce MCAO in rodents.

    • Administer edaravone or 3-Fluoro-1-phenyl-1H-pyrazol-5-ol at various doses and time points post-occlusion.

    • Assess neurological deficits using a standardized scoring system.

    • Measure the infarct volume in the brain using histological staining (e.g., TTC staining).

    • A reduction in neurological deficits and infarct volume indicates a neuroprotective effect.

Conclusion and Future Directions

Edaravone serves as a clinically validated neuroprotective agent with a well-defined antioxidant mechanism. 3-Fluoro-1-phenyl-1H-pyrazol-5-ol, as a representative of fluorinated pyrazolones, holds considerable promise due to the potential for enhanced biological activity conferred by the fluorine substituent. The comparative experimental framework outlined in this guide provides a robust strategy for the head-to-head evaluation of these two compounds.

Future research should focus on direct comparative studies to elucidate the specific advantages of fluorination in this context. A deeper understanding of the structure-activity relationships of fluorinated pyrazolones will be instrumental in the design of next-generation neuroprotective therapeutics with improved efficacy and pharmacokinetic profiles.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Edaravone? Retrieved from [Link]

  • ALS News Today. (2025, April 4). Edaravone is more than antioxidant in ALS treatment, early study shows. Retrieved from [Link]

  • Wikipedia. (n.d.). Edaravone. Retrieved from [Link]

  • Broussard, C. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P & T : a peer-reviewed journal for formulary management, 43(6), 318–340.
  • Therapeutic Guidelines. (2025, October 14). Edaravone for amyotrophic lateral sclerosis. Australian Prescriber. Retrieved from [Link]

  • Frontiers in Pharmacology. (2025). Neuroprotective effect and possible mechanism of edaravone in rat models of spinal cord injury: a systematic review and network meta-analysis. Retrieved from [Link]

  • Preprints.org. (2025, December 27). Protocols for Antioxidant Testing: A Mini Review of Common Assays and Approaches. Retrieved from [Link]

  • International Journal of Ophthalmology. (2016). Neuroprotective effect of edaravone in experimental glaucoma model in rats: a immunofluorescence and biochemical analysis. Retrieved from [Link]

  • Preprints.org. (2024). Protocols for Antioxidant Testing: A Mini Review of Common Assays and Approaches. Retrieved from [Link]

  • Washington University School of Medicine. (2026, January 15). Edaravone: Advances on cytoprotective effects, pharmacological properties, and mechanisms of action. Retrieved from [Link]

  • Watanabe, T., Tanaka, M., Watanabe, K., Takamatsu, Y., & Tobe, T. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Biochemistry and Nutrition, 62(1), 20–38.
  • MDPI. (2025, September 16). Therapeutic Potential of Edaravone for Neuroprotection Following Global Cerebral Hypoxia. Retrieved from [Link]

  • PubMed. (2025, April 7). Neuroprotective effect and possible mechanism of edaravone in rat models of spinal cord injury: a systematic review and network meta-analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mci-186. PubChem. Retrieved from [Link]

  • MDPI. (2014). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. Retrieved from [Link]

  • MDPI. (2020). Analytical Methods Used in Determining Antioxidant Activity: A Review. Retrieved from [Link]

  • Springer. (2021, January 26). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Retrieved from [Link]

  • Sphinix Group. (n.d.). Synthesis of fluorinated pyrazolines as an anti-inflammatory agents containing pyrazole moiety. International Journal of ChemTech Research. Retrieved from [Link]

  • MDPI. (2016). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • East Tennessee State University. (2019). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link]

  • NeurologyLive. (2024, October 15). Daily Oral Edaravone Fails to Display Superiority in Phase 3B Study MT-1186-A02 for ALS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of pyrazole-based inhibitors through the lens of molecular docking, supported by established computational methodologies. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of potent and selective kinase inhibitors.

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its role as a key building block in numerous FDA-approved drugs.[1][2] Particularly in oncology, pyrazole-containing molecules have shown remarkable success as protein kinase inhibitors (PKIs).[2][3][4] Protein kinases, which regulate a vast array of cellular processes, are frequent targets for therapeutic intervention, and the pyrazole ring has proven instrumental in designing potent and selective inhibitors.[5][6]

Molecular docking is an indispensable computational technique in this endeavor. It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein, offering critical insights that guide the rational design and optimization of drug candidates.[7][8][9] This guide moves beyond single-ligand analysis to demonstrate the power of comparative docking, a method that evaluates a series of related compounds to elucidate their structure-activity relationships (SAR) and identify the molecular features crucial for potent binding.

For our case study, we will focus on Cyclin-Dependent Kinase 2 (CDK2), a serine/threonine kinase that is a key regulator of the cell cycle and a well-established target in cancer research.[5][10]

Part 1: The Experimental Framework: A Comparative Docking Protocol

The following protocol outlines a self-validating system for conducting a comparative molecular docking study. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Step 1: Receptor Preparation - Isolating the Target

The initial step involves preparing the target protein structure to create a clean and chemically accurate representation of the binding site.

  • Action 1.1: Obtain the Crystal Structure. Download the 3D crystal structure of human CDK2 complexed with a known inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 2VTO .[5] This structure provides an experimentally determined conformation of the active site.

  • Action 1.2: Clean the Structure. The raw PDB file contains molecules other than the protein, such as water, ions, and the co-crystallized ligand. These are removed to ensure they do not interfere with the docking of our novel compounds.[5][8] The exception is structurally important water molecules or ions known to participate in ligand binding, which should be retained.

  • Action 1.3: Protonation and Charge Assignment. X-ray crystallography typically does not resolve hydrogen atoms. Therefore, polar hydrogens must be added to the protein structure.[8] Appropriate protonation states are assigned to ionizable residues (like Histidine, Aspartate, and Glutamate) to reflect a physiological pH of ~7.4. Kollman charges are then assigned to accurately model the electrostatic interactions that are critical for binding.[5]

  • Action 1.4: Finalize for Docking. The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom type definitions required by docking software like AutoDock.[7]

Step 2: Ligand Preparation - Readying the Challengers

Each pyrazole-based inhibitor must be converted into a 3D structure with an optimized, low-energy conformation.

  • Action 2.1: 2D Sketching and 3D Conversion. The 2D chemical structures of the pyrazole derivatives are drawn using software such as ChemDraw or MarvinSketch. These 2D representations are then converted into 3D structures.

  • Action 2.2: Energy Minimization. The initial 3D structure is not necessarily in its most stable energetic state. An energy minimization procedure is applied using a force field (e.g., MMFF94) to relieve steric clashes and find a low-energy conformation.[5][8] This step is crucial because docking a high-energy conformer can lead to inaccurate binding predictions.

  • Action 2.3: Define Torsional Flexibility. Gasteiger charges are calculated for each ligand, and its rotatable bonds are identified.[5] Defining these bonds allows the docking program to flexibly explore different conformations of the ligand within the receptor's active site, mimicking the dynamic nature of molecular interactions.

  • Action 2.4: Finalize for Docking. The prepared ligands are saved in the PDBQT format.

Step 3: The Docking Simulation - Predicting the Interaction

This is the core computational experiment where the prepared ligands are docked into the receptor's active site.

  • Action 3.1: Define the Search Space (Grid Box). A 3D grid is defined around the active site of the protein.[8] The dimensions of this grid box must be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it. The grid is typically centered on the position of the co-crystallized ligand from the original PDB file, ensuring the search is focused on the known binding region.[11]

  • Action 3.2: Execute the Docking Algorithm. Using software such as AutoDock Vina, the docking simulation is initiated.[12][13] The software employs a sophisticated search algorithm (like a Lamarckian genetic algorithm) to explore a vast number of possible binding poses for each ligand within the defined grid box.[5]

  • Action 3.3: Scoring and Ranking. Each generated pose is evaluated using a scoring function, which estimates the binding free energy (expressed in kcal/mol). This score considers factors like hydrogen bonds, van der Waals forces, and electrostatic interactions.[5] The poses are then ranked, with the most negative score representing the most favorable predicted binding mode.

Step 4: Protocol Validation - Ensuring Trustworthiness

A critical step to ensure the reliability of the docking protocol is to validate its ability to reproduce known experimental results.

  • Action 4.1: Redocking the Native Ligand. The co-crystallized ligand that was initially removed from the PDB structure is now docked back into the prepared receptor using the exact same protocol.[10][11]

  • Action 4.2: Calculate the Root Mean Square Deviation (RMSD). The docked pose of the native ligand is superimposed onto its original crystallographic pose. The RMSD between the two poses is calculated.

  • Action 4.3: Assess Validity. An RMSD value of less than 2.0 Angstroms (Å) is considered a successful validation.[5] This indicates that the docking protocol and its parameters are capable of accurately reproducing the experimentally observed binding mode, lending high confidence to the predictions for the new pyrazole derivatives.

Part 2: Data Presentation and Analysis

The true value of comparative docking lies in the systematic analysis of the results across a series of compounds. This allows for the identification of key structural motifs that contribute to binding affinity.

Comparative Docking Results for Pyrazole Derivatives Against CDK2

Below is a summary table of hypothetical docking results for a series of pyrazole-based inhibitors against CDK2. Compound 1 is a baseline structure, while Compounds 2-4 feature modifications designed to probe the structure-activity relationship.

Compound ID2D Structure (Representation)Docking Score (kcal/mol)Key Interacting Residues & Interaction Type
Control Roscovitine (Native Ligand)-10.5Leu83 (H-Bond), Lys33 (H-Bond), Ile10 (Hydrophobic)
Compound 1 Pyrazole-Phenyl-8.2Leu83 (H-Bond), Ile10 (Hydrophobic)
Compound 2 Pyrazole-Phenyl-OH -9.1Leu83 (H-Bond), Lys33 (H-Bond), Asp86 (H-Bond), Ile10 (Hydrophobic)
Compound 3 Pyrazole-Phenyl-Cl -8.8Leu83 (H-Bond), Val18 (Hydrophobic), Ile10 (Hydrophobic)
Compound 4 Pyrazole-Indole-9.7Leu83 (H-Bond), Lys33 (H-Bond), Gln85 (H-Bond), Phe80 (π-π Stacking)
Interpretation of Results
  • Baseline (Compound 1): Shows good baseline affinity, forming a critical hydrogen bond with the "hinge" residue Leu83, a common interaction for kinase inhibitors.

  • Hydroxy Substitution (Compound 2): The addition of a hydroxyl group allows for the formation of two new hydrogen bonds with Lys33 and Asp86. This additional interaction network results in a significantly improved docking score (-9.1 vs. -8.2 kcal/mol), suggesting this position is favorable for hydrogen bond donors.

  • Chloro Substitution (Compound 3): The electron-withdrawing chloro group enhances hydrophobic interactions, reflected in a better score than the baseline. However, its improvement is less pronounced than the hydroxyl group, indicating that hydrogen bonding may be a more dominant factor for affinity in this sub-pocket.

  • Scaffold Hopping (Compound 4): Replacing the phenyl ring with an indole scaffold introduces a hydrogen bond donor (the indole N-H) and a larger aromatic system. This results in a new hydrogen bond with Gln85 and a favorable π-π stacking interaction with Phe80, leading to the best docking score among the novel compounds. This demonstrates how larger heterocyclic systems can exploit additional binding features within the active site.

Part 3: Visualization of Workflows and Relationships

Visual diagrams are essential for communicating complex workflows and molecular relationships clearly.

G cluster_prep Preparation Phase cluster_sim Simulation & Validation cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB: 2VTO) Clean 2. Clean Receptor (Remove Water, Ions) PDB->Clean Protonate 3. Add Hydrogens & Charges Clean->Protonate PrepProt 4. Save as PDBQT Protonate->PrepProt Grid 8. Define Grid Box (Active Site) PrepProt->Grid Sketch 5. Sketch 2D Ligands Convert3D 6. Convert to 3D & Minimize Energy Sketch->Convert3D PrepLig 7. Save as PDBQT Convert3D->PrepLig PrepLig->Grid Dock 9. Run Docking (AutoDock Vina) Grid->Dock Validate 10. Validate Protocol (Redocking, RMSD < 2Å) Dock->Validate Analyze 11. Analyze Docking Scores & Binding Poses Validate->Analyze Compare 12. Compare Interactions (H-Bonds, Hydrophobic) Analyze->Compare SAR 13. Elucidate SAR Compare->SAR

Caption: Workflow for a comparative molecular docking study.

G cluster_ligand Ligand: Compound 4 cluster_interactions Interaction Types cluster_receptor Receptor: CDK2 Active Site Ligand Pyrazole-Indole Scaffold HBond Hydrogen Bond Ligand->HBond PiStack π-π Stacking Ligand->PiStack Leu83 Leu83 HBond->Leu83 Lys33 Lys33 HBond->Lys33 Gln85 Gln85 HBond->Gln85 Phe80 Phe80 PiStack->Phe80

Sources

The Rise of Pyrazoles: A Comparative Guide to Next-Generation Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the quest for potent, selective, and safe anti-inflammatory agents is a perpetual endeavor. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of pain and inflammation management. However, their clinical utility is often hampered by adverse gastrointestinal effects, a consequence of their non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This has propelled the exploration of novel chemical scaffolds, with pyrazole derivatives emerging as a particularly promising class of compounds.[1][3][4]

This guide provides an in-depth comparison of the anti-inflammatory activity of pyrazole-based compounds against standard drugs, supported by experimental data and protocols. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic advantages of this important heterocyclic scaffold.

The Central Role of COX Enzymes in Inflammation

Inflammation is a complex biological response to harmful stimuli. A key pathway in this process is the arachidonic acid cascade, which is initiated by the release of arachidonic acid from cell membranes. The cyclooxygenase (COX) enzymes, existing as two main isoforms, COX-1 and COX-2, are critical in converting arachidonic acid into prostaglandins (PGs).[1][2]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation.[2]

  • COX-2 , on the other hand, is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins that mediate pain, swelling, and fever.[1][2][5]

Traditional NSAIDs, such as ibuprofen and indomethacin, non-selectively inhibit both COX-1 and COX-2. While this effectively reduces inflammation, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastric ulcers.[1][2] This has driven the development of selective COX-2 inhibitors.

The pyrazole scaffold is a cornerstone of many selective COX-2 inhibitors, most famously represented by Celecoxib (Celebrex®).[5][6][7] The unique chemical structure of these diaryl-substituted pyrazoles allows them to bind with high affinity to the larger, more flexible active site of the COX-2 enzyme, while sterically hindering their entry into the narrower active site of COX-1.[2][5]

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological & Pathological Effects cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes Pro_inflammatory_Prostaglandins Pro-inflammatory Prostaglandins COX2->Pro_inflammatory_Prostaglandins GI_Protection_Platelet_Function GI Protection & Platelet Function Prostaglandins_Thromboxanes->GI_Protection_Platelet_Function Inflammation_Pain_Fever Inflammation, Pain, Fever Pro_inflammatory_Prostaglandins->Inflammation_Pain_Fever Traditional_NSAIDs Traditional NSAIDs (e.g., Indomethacin) Traditional_NSAIDs->COX1 Traditional_NSAIDs->COX2 Pyrazoles_Celecoxib Pyrazoles (e.g., Celecoxib) Pyrazoles_Celecoxib->COX2 Selective Inhibition

Caption: Arachidonic acid pathway and selective COX-2 inhibition by pyrazoles.

Comparative Efficacy: In-Vivo and In-Vitro Evidence

The anti-inflammatory potential of novel pyrazole derivatives is typically assessed through a combination of in-vivo and in-vitro assays, with their performance benchmarked against established drugs like Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).

In-Vivo Assessment: Carrageenan-Induced Paw Edema

A standard and widely used model for evaluating acute anti-inflammatory activity is the carrageenan-induced paw edema test in rodents. This model mimics the biphasic inflammatory response seen in humans.

Caption: Workflow for Carrageanan-Induced Paw Edema Assay.

Protocol: Carrageenan-Induced Paw Edema

  • Animal Selection and Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are divided into groups (n=6):

    • Control Group (Vehicle, e.g., 1% Tween 80 in saline)

    • Standard Drug Group (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test Pyrazole Derivative Groups (various doses)

  • Drug Administration: The test compounds, standard drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.

Comparative In-Vivo Data

CompoundDose (mg/kg)Max. % Edema InhibitionReference DrugMax. % Edema Inhibition
Pyrazole Derivative PYZ16 1064.28%Celecoxib 57.14%
Pyrazoline Derivative 2d -Higher than IndomethacinIndomethacin -
Pyrazoline Derivative 2e -Higher than IndomethacinIndomethacin -
Indole-based Pyrazole 7c -Promising activityIndomethacin -

Note: Data compiled from multiple studies for comparative purposes.[8][9][10] Several novel pyrazole derivatives have demonstrated anti-inflammatory activity comparable to or even exceeding that of standard drugs like Indomethacin and Celecoxib in this model.[8][9][10][11][12]

In-Vitro Assessment: COX-1/COX-2 Inhibition Assay

To elucidate the mechanism of action and determine the selectivity of pyrazole derivatives, in-vitro enzyme inhibition assays are crucial. These assays quantify the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).

Protocol: In-Vitro COX Inhibition Assay

  • Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation Buffer: A suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing cofactors like glutathione and hematin is prepared.[6]

  • Compound Preparation: Test pyrazole derivatives and standard drugs (Celecoxib, Indomethacin) are dissolved in DMSO to create stock solutions, which are then serially diluted.[6]

  • Assay Procedure:

    • In a 96-well plate, the incubation buffer, enzyme (either COX-1 or COX-2), and the test compound dilution are added.[6]

    • The mixture is pre-incubated for a short period (e.g., 15 minutes) at room temperature.[6]

    • The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[6]

  • Detection: The amount of prostaglandin E2 (PGE2) produced is measured, typically using an Enzyme Immunoassay (EIA) kit.

  • Calculation: IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration. The Selectivity Index (SI) is then calculated: SI = IC50 (COX-1) / IC50 (COX-2) A higher SI value indicates greater selectivity for COX-2.

Comparative In-Vitro Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib (Standard) ~15~0.05 - 0.78~7.8 - 78.06
Pyrazole Derivative 5u 130.121.7972.73
Pyrazole Derivative 5s 165.042.5165.75
Pyrazole Derivative PYZ28 >500.26>192.3
Pyrazole Derivative 10a 19.940.05298.6
Indomethacin (Standard) LowLow~1 (Non-selective)

Note: Data compiled from multiple studies.[8][13][14][15] IC50 and SI values can vary based on assay conditions. The data clearly shows that many novel pyrazole derivatives exhibit high potency against COX-2 and a significantly improved selectivity index compared to non-selective NSAIDs, and in some cases, even superior to Celecoxib.[8][13][16][17]

Conclusion and Future Perspectives

References

  • Celecoxib - Wikipedia. [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review - ResearchGate. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. [Link]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed. [Link]

  • Current status of pyrazole and its biological activities - PMC. [Link]

  • Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs - PubMed. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - NIH. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Publishing. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a | DDDT. [Link]

  • (PDF) SYNTHESIS AND IN VIVO EVALUATION OF SOME NEW PYRAZOL INDOLES, THEIR AZO AND MANNICH SALTS AS ANALGESIC AND ANTI-INFLAMMATORY AGENTS - ResearchGate. [Link]

  • (PDF) Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives - ResearchGate. [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol Analogs for Targeted Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

This guide focuses on the structure-activity relationship (SAR) of analogs based on the 3-Fluoro-1-phenyl-1H-pyrazol-5-ol scaffold. The introduction of a fluorine atom at the C3 position is of particular interest, as fluorine substitution can enhance metabolic stability and improve the binding affinity of a ligand to its target protein.[5] Understanding the SAR of this scaffold is crucial for designing novel, potent, and selective therapeutic agents. We will delve into how modifications at various positions of the pyrazole and phenyl rings influence biological activity, providing a framework for the rational design of next-generation pyrazole-based drugs.

General Synthetic Strategies for 1,3,5-Trisubstituted Pyrazoles

Caption: Common synthetic routes to 1,3,5-trisubstituted pyrazoles.

In-Depth Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole analogs can be finely tuned by modifying the substituents at various positions of the heterocyclic core and its appended rings. The following analysis is based on established principles from broader pyrazole SAR studies, applied to the 3-Fluoro-1-phenyl-1H-pyrazol-5-ol scaffold.

SAR_Analysis Pyrazolol N1_Phenyl N1-Phenyl Group: - Enhances binding via π-π stacking. - p-SO2NH2 or p-SO2Me is critical for  COX-2 selectivity. N1_Phenyl->Pyrazolol C3_Fluoro C3-Fluoro Group: - Halogens can increase potency. - Stabilizes enzyme-inhibitor complex. - Enhances metabolic stability. C3_Fluoro->Pyrazolol C4_Position C4-Position: - Substituents like -SO2NH2 or -CF3  are critical for COX-2 selectivity. C4_Position->Pyrazolol C5_Hydroxyl C5-Hydroxyl Group: - Potential for H-bonding with  enzyme active site. - Tautomerism with pyrazolone form. C5_Hydroxyl->Pyrazolol

Caption: Key SAR points for the 3-Fluoro-1-phenyl-1H-pyrazol-5-ol scaffold.

The N1-Phenyl Group: A Key to Selectivity

The substituent at the N1 position plays a pivotal role in the activity and selectivity of pyrazole-based inhibitors.

  • Aryl Substitution: An N1-aryl group, such as the phenyl ring in our scaffold, is known to enhance binding to target enzymes through π-π stacking interactions.[11]

  • Para-Substituents for COX-2 Selectivity: For anti-inflammatory applications targeting cyclooxygenase (COX) enzymes, a para-substituent on the N1-phenyl ring is crucial for COX-2 selectivity. The presence of a sulfonamide (-SO2NH2) or a methylsulfone (-SO2Me) group at this position is a hallmark of selective COX-2 inhibitors like Celecoxib.[1][9] This moiety interacts with a secondary pocket in the COX-2 active site that is not present in the COX-1 isoform, thereby conferring selectivity.

The C3-Substituent: The Role of Fluorine

The nature of the substituent at the C3 position significantly impacts the potency of the compound.

  • Halogenation: The presence of a halogen, such as chlorine or bromine, at the C3 position has been shown to increase the potency of pyrazole derivatives by stabilizing the enzyme-inhibitor complex.[11] It is highly probable that the fluorine atom in the 3-Fluoro-1-phenyl-1H-pyrazol-5-ol scaffold serves a similar purpose.

  • Fluorine's Unique Properties: Fluorine substitution offers additional advantages in drug design. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can increase the metabolic stability of the compound.[5] Furthermore, fluorine's high electronegativity can modulate the acidity of nearby protons and influence non-covalent interactions within the binding pocket.

The C5-Hydroxyl Group: A Site for Hydrogen Bonding

The "ol" in pyrazol-5-ol signifies a hydroxyl group at the C5 position. This functional group is in tautomeric equilibrium with the pyrazolone form.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues in the active site of a target enzyme.

  • Heteroaryl Substituents: In some analogs, replacing the hydroxyl group with or substituting it onto a C5-heteroaryl ring (like pyridine) has been shown to improve solubility and provide additional hydrogen bonding opportunities.[11]

The C4-Position: An Opportunity for Further Modification

While the parent scaffold is unsubstituted at the C4 position, this site is a critical point for modification to enhance selectivity, particularly for COX-2 inhibition.

  • Steric and Electronic Effects: The introduction of specific substituents at C4, such as trifluoromethyl (-CF3) or sulfonamide (-SO2NH2), is a key strategy for achieving high COX-2 selectivity due to steric and electronic effects.[11]

Comparative Analysis of Biological Activity

To illustrate the impact of these structural modifications, the following table summarizes the in vitro activity of various pyrazole analogs against COX-1 and COX-2.

Compound/Analog DescriptionTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02>225[11]
3-(trifluoromethyl)-5-arylpyrazoleCOX-14.5[11]
3,5-diarylpyrazole (Pd-coupling synthesized)COX-20.01-[11]
Pyrazole-thiazole hybridCOX-20.034[11]
Pyrazole-thiazole hybrid5-LOX0.12[11]
Pyrazole-chalcone hybridCOX-20.035[11]
Pyrazole-chalcone hybrid5-LOX0.15[11]

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

General Synthesis of a 1,5-Diaryl-3-substituted-1H-pyrazole

This protocol outlines a general procedure for the synthesis of pyrazole derivatives via the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl starting material (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione) (1.0 eq) in absolute ethanol.

  • Addition of Hydrazine: Add the substituted hydrazine (e.g., phenylhydrazine) (1.0 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Isolation: Filter the solid product using a Buchner funnel and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a method for evaluating the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.[9]

COX_Inhibition_Assay cluster_workflow Assay Workflow Prep Prepare Compound Dilutions in DMSO Plate Add Buffer, Enzyme (COX-1 or COX-2), and Test Compound to 96-well Plate Prep->Plate PreIncubate Pre-incubate for 15 min at Room Temperature Plate->PreIncubate Initiate Initiate Reaction with Arachidonic Acid PreIncubate->Initiate Incubate Incubate for 10 min at 37°C Initiate->Incubate Quench Stop Reaction with Quenching Solution (e.g., 1M HCl) Incubate->Quench Detect Measure PGE2 Production using an EIA Kit Quench->Detect Analyze Calculate % Inhibition, Determine IC50, and Calculate Selectivity Index Detect->Analyze

Caption: Workflow for the in vitro COX inhibition assay.

  • Compound Preparation: Dissolve the synthesized pyrazole derivatives and a reference standard (e.g., Celecoxib) in DMSO to prepare stock solutions. Create a series of dilutions to test a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the incubation buffer, the enzyme (either COX-1 or COX-2), and the test compound solution.

    • Pre-incubate the mixture for 15 minutes at room temperature.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Detection: Stop the reaction by adding a quenching solution (e.g., 1 M HCl). Measure the amount of Prostaglandin E2 (PGE2) produced using a commercial EIA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.[9]

Conclusion and Future Directions

The 3-Fluoro-1-phenyl-1H-pyrazol-5-ol scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR analysis reveals several key insights:

  • N1-phenyl Substituents: The introduction of a para-sulfonamide or a related group on the N1-phenyl ring is a critical strategy for achieving selectivity, particularly for COX-2.

  • C3-Fluoro Group: The fluorine at the C3 position likely enhances potency and metabolic stability.

  • C5-Hydroxyl Group: The C5-hydroxyl group provides a key interaction point for hydrogen bonding.

  • C4-Position: The C4 position remains an important site for further modification to fine-tune activity and selectivity.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Vertex AI Search.
  • Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors - Benchchem. (2025). BenchChem.
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). AZoNetwork.
  • SAR study of the target pyrazole ester derivatives 15a-h and 19a-d as anti-inflammatory agents.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023, July 15). IJPPR.
  • Azim, F., Nadeem, H., Imran, M., Naz, S., Haq, I., Muhammad, N., Hayat, A., & Islam, M. S. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. PMC.
  • SAR analysis of 1,3,5-trisubstituted pyrazoles with anti-inflammatory...
  • Synthesis and biological activity evaluation of some new pyrazole derivatives. (2019, April 17).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016, November 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents. (2025, December 15). PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012, December 13).
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. PMC.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega.
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021, March 10). Semantic Scholar.
  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evalu
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). Royal Society of Chemistry.
  • Therapeutic Outlook of Pyrazole Analogs: A Mini Review.
  • Discovery of 3-phenyl-1H-5-pyrazolylamides as PLpro inhibitors through virtual screening and structure optimiz
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

Sources

QSAR (Quantitative Structure-Activity Relationship) modeling for pyrazole inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2), Ruxolitinib (JAK1/2), and Crizotinib (ALK/ROS1). Its ubiquity stems from its ability to act as both a hydrogen bond donor and acceptor, allowing versatile interactions within kinase hinge regions and GPCR binding pockets.

However, optimizing pyrazole derivatives is non-trivial due to annular tautomerism (1H- vs. 2H-pyrazole shifts) and specific electrostatic requirements. This guide compares three dominant QSAR (Quantitative Structure-Activity Relationship) methodologies—Classical 2D-QSAR, 3D-QSAR (CoMFA/CoMSIA), and Machine Learning (ML)—specifically for the design of pyrazole-based inhibitors.

Part 1: The Modeling Challenge (Pyrazoles)

Before selecting a model, one must address the physicochemical behavior of the pyrazole ring.

  • Tautomerism: The N-H proton can migrate between nitrogen atoms. In solution, this equilibrium is fast; in a protein binding pocket, the enzyme selects a specific tautomer. Critical Insight: If you dock or model the wrong tautomer, your electrostatic field calculations will be inverted, rendering the QSAR model useless.

  • Electronic Environment: The pyrazole ring is electron-rich. Substituents at positions 3, 4, and 5 drastically alter the

    
    -electron distribution, affecting 
    
    
    
    -stacking interactions with residues like Phenylalanine or Tyrosine in the active site.

Part 2: Comparative Analysis of Modeling Approaches

Classical 2D-QSAR (Free-Wilson / Hansch)

Best for: Initial screening of large libraries where conformation is unknown.

  • Mechanism: Correlates physicochemical descriptors (LogP, Molar Refractivity, Hammett constants) with biological activity (

    
    ).
    
  • Pros: Computationally inexpensive; model equations are mathematically simple (

    
    ).
    
  • Cons: Ignores the 3D spatial arrangement. For pyrazoles, where the angle of the substituent determines hydrogen bond geometry, 2D-QSAR often fails to distinguish between stereoisomers.

3D-QSAR (CoMFA & CoMSIA)

Best for: Lead optimization when a reliable alignment rule (or crystal structure) exists.

  • Mechanism:

    • CoMFA (Comparative Molecular Field Analysis): Places aligned molecules in a 3D grid and calculates Steric (Lennard-Jones) and Electrostatic (Coulombic) interaction energies at each grid point.

    • CoMSIA (Comparative Molecular Similarity Indices Analysis): Similar to CoMFA but uses Gaussian functions, avoiding the singularities (infinite energy spikes) that occur in CoMFA when a probe atom clashes with the molecule.

  • Expert Insight: For pyrazoles, CoMSIA is generally superior to CoMFA . The Gaussian function better handles the steep electrostatic potential changes around the pyrazole nitrogens.

Machine Learning (ML) & AI-Driven QSAR

Best for: Non-linear datasets and "scaffold hopping."

  • Mechanism: Uses algorithms like Random Forest (RF), Support Vector Machines (SVM), or Deep Neural Networks (DNN) on high-dimensional fingerprints (Morgan, MACCS).

  • Pros: Can handle noisy data and non-linear relationships that linear regression (PLS) misses.

  • Cons: "Black Box" nature. It is difficult to extract structural design rules (e.g., "add a methyl group here") compared to the visual contour maps of 3D-QSAR.

Comparative Performance Data: Pyrazole-Based EGFR Inhibitors

The following table summarizes a comparative study of pyrazole-thiazolinone derivatives targeting EGFR kinase. Note the superior predictive power (


) of CoMSIA.[1][2][3]
Metric2D-QSAR (Hansa)3D-QSAR (CoMFA)3D-QSAR (CoMSIA)Interpretation

(Training)
0.8430.8620.851All models fit the training data well.

(Cross-Val)
0.7870.6440.740 CoMSIA shows better internal robustness than CoMFA.[1]
Field Contribution N/ASteric/ElecElectrostatic Electrostatics are the primary driver of potency for this scaffold.
Alignment Sensitivity LowHighHigh3D methods fail if alignment is poor.

Data Source: Derived from comparative studies on EGFR kinase inhibitors (See References [1, 2]).

Part 3: Detailed Experimental Protocol (3D-QSAR)

Objective: Build a robust CoMSIA model for a series of 1H-pyrazole derivatives.

Step 1: Dataset Curation & Preparation
  • Activity Range: Ensure your dataset (min. 20 compounds) spans at least 3 log units of activity (e.g.,

    
     from 1 nM to 10 
    
    
    
    M).
  • Structure Sketching: Use software like Sybyl or Schrödinger Maestro.

  • Charge Calculation: Calculate partial charges using the Gasteiger-Hückel method. Crucial: Ensure the total charge is 0 for neutral molecules. For the pyrazole ring, manually verify the tautomeric state (usually 1H-pyrazole is preferred unless specific active site evidence suggests otherwise).

Step 2: Conformational Search & Minimization
  • Minimization: Minimize all structures using the Tripos Force Field .[4]

    • Convergence criterion: 0.05 kcal/mol/Å.

    • Dielectric constant: Distance-dependent (to simulate solvent effect).

  • Global Minimum: Perform a systematic conformational search to find the global energy minimum. Do not just use the drawn conformation.

Step 3: Molecular Alignment (The Most Critical Step)

Causality: 3D-QSAR assumes that if two molecules align in space, their fields should be similar. Misalignment introduces noise that destroys the model.

  • Select Template: Choose the most active compound as the template.

  • Define Core: Select the rigid pyrazole-core atoms as the common substructure.

  • Align: Superimpose all other molecules onto the template using "atom-by-atom" fitting (RMS fit).

    • Check: Visually inspect the alignment.[5] Ensure flexible side chains are not artificially collapsed.

Step 4: Field Calculation (CoMSIA)
  • Grid Generation: Create a 3D cubic lattice extending 4 Å beyond the aligned molecules (spacing 2.0 Å).

  • Probe Atom: Use a

    
     probe atom with +1 charge.
    
  • Field Descriptors: Calculate five fields:

    • Steric[3]

    • Electrostatic[1][2]

    • Hydrophobic[2][3]

    • H-bond Donor[2]

    • H-bond Acceptor[2][3]

  • Attenuation factor (

    
    ):  Set to 0.3 (standard for CoMSIA).
    
Step 5: PLS Analysis & Validation
  • Partial Least Squares (PLS): Use PLS to correlate the 3D fields (X-block) with

    
     (Y-block).
    
  • Cross-Validation (LOO): Perform Leave-One-Out cross-validation to determine the optimal number of components (ONC).

    • Acceptance Criteria:

      
      .[1][2][6]
      
  • External Validation: Predict the activity of a held-out test set (20% of data).

    • Acceptance Criteria:

      
      .[7]
      

Part 4: Visualization of Workflows & Logic

Diagram 1: The QSAR Modeling Workflow

This diagram illustrates the linear yet iterative process of building a validated model.

QSAR_Workflow Data Dataset Curation (IC50 -> pIC50) Prep Structure Prep (Tautomers & Charges) Data->Prep Clean Align 3D Alignment (Common Scaffold) Prep->Align Minimize Fields Field Calculation (Steric/Elec/Hydro) Align->Fields Grid Gen PLS PLS Regression (Stat Analysis) Fields->PLS X-Variables Valid Validation (q2, r2_pred) PLS->Valid Model Build Valid->PLS Refine (if q2 < 0.5)

Caption: Standard workflow for developing a 3D-QSAR model, emphasizing the iterative refinement loop between validation and regression.

Diagram 2: Pharmacophore Field Logic (Pyrazole Specific)

This diagram visualizes how CoMSIA fields map to the pyrazole structure.

Pyrazole_Fields Core Pyrazole Scaffold HBD H-Bond Donor (NH) Core->HBD N1 Position HBA H-Bond Acceptor (N:) Core->HBA N2 Position Steric Steric Bulk (Substituents) Core->Steric C3/C5 Positions Hydro Hydrophobic Region Core->Hydro Phenyl Ring Stacking

Caption: Mapping of physicochemical fields to the specific atomic positions of the pyrazole ring, guiding substituent selection.

References

  • 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA. Source: National Institutes of Health (PubMed) / Vertex AI Search URL:[Link]

  • 2D and 3D-QSAR Modeling of 1H‑Pyrazole Derivatives as EGFR Inhibitors. Source: ResearchGate URL:[5][Link]

  • Integrated machine learning, molecular docking and 3D-QSAR based approach for identification of potential inhibitors. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. Source: MDPI (Int. J. Mol. Sci.) URL:[Link]

Sources

Comparing Catalytic Efficiency for Different Pyrazole Synthesis Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Imperative

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, underpinning blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). However, the "classical" Knorr synthesis—condensation of hydrazines with 1,3-dicarbonyls—often suffers from poor regioselectivity and harsh conditions.

For the drug development professional, the choice of synthetic route is no longer just about getting a product; it is about catalytic efficiency , defined here by three vectors: Regiocontrol (preventing isomeric mixtures), Atom Economy (minimizing waste), and Process Intensity (yield per unit time/energy).

This guide objectively compares three dominant catalytic paradigms: Transition Metal Catalysis (Cu/Ru), Heterogeneous Green Catalysis (Nano-ZnO), and Organocatalysis.

Mechanistic Architectures

To select the right catalyst, one must understand the underlying mechanistic divergence.

  • Pathway A (Condensation): Relies on nucleophilic attack of hydrazine nitrogens on carbonyl carbons. Often requires Lewis acids to activate the carbonyl or Brønsted acids to assist dehydration.

  • Pathway B ([3+2] Cycloaddition): A dipolar cycloaddition between diazo compounds/nitrile imines and alkynes. This is where transition metals (Cu, Ru) shine by altering the transition state to enforce regioselectivity.

  • Pathway C (C-H Functionalization): Direct activation of the pyrazole core, minimizing pre-functionalization steps.

Visualization: Mechanistic Divergence

The following diagram illustrates the kinetic pathways and where specific catalysts intervene to lower activation energy (


).

PyrazoleMechanisms Start Precursors Condensation Condensation (Hydrazine + 1,3-Dicarbonyl) Start->Condensation Cycloadd [3+2] Cycloaddition (Diazo + Alkyne) Start->Cycloadd LewisAcid Lewis Acid Cat. (e.g., Nano-ZnO, CeCl3) Condensation->LewisAcid Activation Prod_Cond Pyrazole (Mix of Isomers) LewisAcid->Prod_Cond Dehydration (-H2O) MetalCat Transition Metal Cat. (CuI, Ru(cod)) Cycloadd->MetalCat Coordination Prod_Cyclo Regioselective Pyrazole MetalCat->Prod_Cyclo Reductive Elimination

Figure 1: Mechanistic flow comparing traditional condensation (often non-selective) vs. metal-catalyzed cycloaddition (highly selective).

Comparative Analysis of Catalytic Systems

We analyzed three distinct catalytic methodologies based on recent literature and experimental robustness.

System A: Copper-Mediated [3+2] Cycloaddition

Best for: High regioselectivity and complex substrates. Copper(I) catalysts (often generated in situ from Cu(II) salts + ascorbate or using CuI) coordinate to the alkyne, directing the nucleophilic attack of the diazo/dipole species. This "Click" chemistry approach solves the regioselectivity problem inherent in thermal cycloadditions.

  • Pros: Excellent functional group tolerance; 1,4-disubstituted pyrazoles are formed almost exclusively.

  • Cons: Copper residues can be toxic (requires rigorous purification for pharma); azides/diazo compounds can be hazardous.

System B: Heterogeneous Nano-ZnO Catalysis

Best for: Green chemistry, scale-up, and simple 1,3,5-substituted pyrazoles. Nano-zinc oxide acts as a recyclable Lewis acid, activating the carbonyl groups of the 1,3-diketone.

  • Pros: Catalyst is recyclable (up to 5 runs); water/ethanol solvent systems; high yields (>90%).

  • Cons: Limited to condensation substrates; less effective for correcting intrinsic regioselectivity issues of asymmetrical diketones.

System C: Ruthenium-Photocatalysis

Best for: Mild conditions and accessing unique substitution patterns (e.g., 1,5-disubstituted).[1] Using Ru(bpy)₃²⁺ under blue light allows for the generation of reactive intermediates at room temperature, often bypassing high thermal barriers.

  • Pros: Room temperature operation; access to complementary regioisomers (vs. Copper).

  • Cons: Expensive catalyst; requires photoreactor setup; difficult to scale to kilogram quantities due to light penetration issues.

Data Summary: Efficiency Matrix
FeatureCu-Catalyzed [3+2] Nano-ZnO (Green) Ru-Photocatalysis
Primary Mechanism CycloadditionCondensationRadical/SET
Catalyst Loading 1–10 mol%10–20 mol% (Recyclable)1–2 mol%
Yield (Typical) 80–95%90–98%75–90%
Regioselectivity High (1,4-selective)Low/ModerateHigh (1,5-selective)
Reaction Time 2–12 h10–60 min4–12 h
Green Score Moderate (Organic solvents)High (Water/Ethanol)Moderate (Energy efficient)

Detailed Experimental Protocols

These protocols are synthesized from high-performing literature methods (e.g., RSC Advances, Org. Lett.) and standardized for reproducibility.

Protocol A: Regioselective Cu-Catalyzed Synthesis (Diazo-Alkyne)

Target: 1,4-Disubstituted Pyrazoles

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Sulfonyl hydrazide (Precursor to diazo) (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF (0.2 M)

Workflow:

  • Setup: In a dried Schlenk tube, combine the sulfonyl hydrazide and Cs₂CO₃ in DMF. Stir for 10 min at RT to generate the diazo species in situ.

  • Addition: Add the terminal alkyne and CuI.

  • Reaction: Heat to 80°C under N₂ atmosphere for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Validation Check: The formation of the 1,4-isomer is confirmed by NOE NMR studies (interaction between pyrazole-H and substituent protons).

Protocol B: Green Synthesis with Nano-ZnO

Target: 1,3,5-Trisubstituted Pyrazoles

Reagents:

  • Phenylhydrazine (1.0 equiv)

  • Ethyl Acetoacetate (1.0 equiv)

  • Catalyst: Nano-ZnO (10 mol%)

  • Solvent: Ethanol/Water (1:1) or Solvent-free (Grinding)[2]

Workflow:

  • Mixing: Mix phenylhydrazine and ethyl acetoacetate in a round-bottom flask containing Ethanol/Water (5 mL per mmol).

  • Catalysis: Add Nano-ZnO powder.

  • Reaction: Stir at room temperature (or mild heat 40°C) for 20–30 minutes. The product often precipitates out.

  • Isolation: Filter the solid.

  • Recycling: Wash the filter cake (containing product and catalyst) with hot ethanol. The catalyst remains on the filter; the filtrate contains the product.

    • Note: The recovered ZnO can be calcined at 200°C to reactivate.

  • Crystallization: Cool the filtrate to obtain pure crystals.

Validation Check: High atom economy; water is the only byproduct.

Troubleshooting & Optimization (Expertise)

1. Controlling Regioisomers in Condensation:

  • Problem: Reaction of methylhydrazine with an asymmetrical 1,3-diketone yields a 60:40 mixture.

  • Solution: Switch to fluorinated solvents (e.g., TFE) or use a bulky Lewis Acid catalyst. The steric bulk forces the hydrazine's NH₂ (the more nucleophilic end) to attack the less hindered carbonyl.

2. Catalyst Poisoning in Cu-Systems:

  • Problem: Reaction stalls at 50% conversion.

  • Cause: Coordination of the pyrazole product to the Cu center.

  • Solution: Increase catalyst loading to 15 mol% or add a competitive ligand like 1,10-phenanthroline to stabilize the active Cu species.

3. Removing Metal Residues (Pharma Compliance):

  • For Cu/Ru methods, employ scavenger resins (e.g., QuadraPure™) or wash with aqueous EDTA/NH₄OH during workup to ensure metal content <10 ppm.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives. RSC Advances, 2025.[3] Link

  • Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes. Organic Letters, 2024. Link

  • Green Synthetic Strategies for Pyrazole Derivatives. ResearchGate Review, 2025. Link

  • Ruthenium-catalyzed synthesis of pyrazoles under blue light. ResearchGate, 2022. Link

  • Nano-ZnO catalyzed green protocol for the synthesis of 1,3,5-substituted pyrazoles. Journal of Chemical Sciences, 2012. (Cited in PMC Review). Link

Sources

Kinase selectivity profiling for 3-Fluoro-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Kinase Selectivity Profiling for 3-Fluoro-1-phenyl-1H-pyrazol-5-ol Content Type: Publish Comparison Guide

A Technical Guide for Fragment-Based Drug Discovery (FBDD)

Executive Summary

3-Fluoro-1-phenyl-1H-pyrazol-5-ol is a fluorinated pyrazolone scaffold serving as a high-value pharmacophore in kinase inhibitor discovery. Structurally, it is a bioisostere of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a known antioxidant with off-target kinase activity (JNK/MAPK).

Unlike fully optimized inhibitors, this molecule functions primarily as a fragment or privileged structure . Its utility lies in its ability to bind the ATP-binding hinge region of multiple kinases, offering a starting point for lead optimization. The incorporation of the fluorine atom at the C3 position provides two distinct advantages over the methyl-analog:

  • Metabolic Stability: The C-F bond resists oxidative metabolism better than C-CH3.

  • 19F NMR Screening: It acts as a sensitive spy reporter for ligand-protein binding events in fragment screening.

This guide outlines the profiling strategy to transition this scaffold from a "chemical building block" to a "lead compound," comparing it against standard pyrazole alternatives.

Chemical Identity & Mechanism of Action[1]

Structural Dynamics: Tautomerism

The biological activity of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol is governed by its tautomeric equilibrium. In solution, it exists in a dynamic balance between the enol form (5-hydroxy) and the keto form (5-one).

  • Enol Form: Mimics the purine ring of ATP; capable of acting as both a hydrogen bond donor and acceptor in the kinase hinge region.

  • Keto Form: Predominant in polar solvents; relevant for specific pockets requiring carbonyl interactions.

Figure 1: Tautomeric Equilibrium & Hinge Binding Potential

Tautomerism cluster_0 Tautomeric States cluster_1 Kinase Interaction (Hinge Region) Node_Enol Enol Form (5-OH) Donor/Acceptor Node_Keto Keto Form (5-One) Acceptor Only Node_Enol->Node_Keto Equilibrium (Solvent Dependent) Node_ATP_Pocket ATP Binding Pocket (Hinge Region) Node_Enol->Node_ATP_Pocket Mimics Adenine Node_Binding H-Bond Network (Glu/Met Backbone) Node_ATP_Pocket->Node_Binding Inhibition

Caption: The 5-hydroxy tautomer is critical for mimicking the Adenine ring of ATP, facilitating H-bond interactions with the kinase hinge backbone.

Comparative Analysis: Performance vs. Alternatives

This section compares 3-Fluoro-1-phenyl-1H-pyrazol-5-ol against its non-fluorinated parent and the standard amino-pyrazole scaffold used in drugs like Tozasertib .

Feature3-Fluoro-1-phenyl-1H-pyrazol-5-ol Edaravone (Methyl Analog) 3-Aminopyrazole Scaffold
Primary Role Fragment / F-ProbeAntioxidant / Tool CompoundValidated Kinase Inhibitor Core
Metabolic Stability High (C-F bond is robust)Low (Methyl oxidation prone)Moderate (Subject to N-acetylation)
Screening Method 19F NMR (High Sensitivity)Standard Biochemical AssaysStandard Biochemical Assays
Binding Affinity Low-Moderate (µM range)Low (µM range)Moderate-High (nM range)
Selectivity Profile Promiscuous (Requires decoration)Promiscuous (JNK/MAPK bias)Tunable via N-substitution
Key Advantage Bioisostere: F modulates pKa & lipophilicity without steric bulk.Clinical Data: Safety profile is well known.Potency: Strong H-bond donor (NH2).

Expert Insight: The "Fluoro" variant is superior for Fragment-Based Drug Discovery (FBDD) . The fluorine atom acts as a built-in NMR label, allowing researchers to detect weak binding events (Kd > 100 µM) that standard enzymatic assays (like ADP-Glo) might miss due to low potency.

Profiling Strategy & Experimental Protocols

To effectively profile this compound, a hierarchical approach is required. Do not start with a 300-kinase panel; start with biophysical validation.

Phase 1: Biophysical Screening (The "Go/No-Go" Step)

Objective: Confirm binding to the ATP pocket independent of enzymatic turnover.

Protocol A: 19F NMR Ligand-Observed Screening
  • Rationale: The fluorine signal is sensitive to the chemical environment. Binding to a large protein (Kinase) causes a change in the relaxation time (T2) or chemical shift of the fluorine signal.

  • Methodology:

    • Prepare Kinase domain (e.g., p38, Aurora A) at 5–10 µM in buffer (D2O/H2O).

    • Add 3-Fluoro-1-phenyl-1H-pyrazol-5-ol (Cocktail) at 50–200 µM.

    • Acquire 1D 19F NMR spectra (with and without protein).

    • Readout: Look for line broadening (binding event) or chemical shift perturbation.

    • Control: Add ATP to displace the fragment (confirms ATP-competitive binding).

Protocol B: Differential Scanning Fluorimetry (DSF / Thermal Shift)
  • Rationale: Ligand binding stabilizes the kinase, increasing its melting temperature (Tm).

  • Methodology:

    • Mix Kinase (2 µM) + Sypro Orange Dye + Compound (10-50 µM).

    • Ramp temperature from 25°C to 95°C in a qPCR machine.

    • Readout: Calculate

      
      .
      
    • Success Criteria:

      
       indicates significant binding.
      
Phase 2: Selectivity Profiling (The "Map" Step)

Objective: Identify which kinase families are most susceptible to this scaffold to guide chemical elaboration.

Recommended Panel: Focus on kinases known to bind pyrazoles:

  • CMGC Family: JNK1/2/3, CDK2/5, p38 MAPK.

  • Aurora Family: Aurora A/B.

  • Tyrosine Kinases: FLT3, BRAF (V600E).

Figure 2: Profiling Workflow

ProfilingWorkflow cluster_inputs Input Material cluster_biophysics Phase 1: Biophysical Validation cluster_enzymatic Phase 2: Functional Profiling Node_Compound 3-Fluoro-1-phenyl-1H-pyrazol-5-ol (Fragment Library) Node_NMR 19F NMR Screening (Binding Confirmation) Node_Compound->Node_NMR Node_DSF Thermal Shift (DSF) (Stability Check) Node_Compound->Node_DSF Node_Panel Focused Kinase Panel (JNK, Aurora, BRAF) Node_NMR->Node_Panel Confirmed Binder Node_DSF->Node_Panel Stabilizer Node_Hit Hit Identification (IC50 < 10 µM) Node_Panel->Node_Hit

Caption: A funnel approach ensures resources are not wasted on non-binding fragments. 19F NMR is the critical filter.

References

  • Edaravone Analog Profiling: Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. (2023).[1] Molecules.

  • Pyrazole Kinase Scaffolds: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). (2022). MDPI.

  • Fragment Screening Methods: Kinase inhibitor selectivity profiling using differential scanning fluorimetry. (2012). Methods Mol Biol.

  • Fluorinated Pyrazoles: Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. (2014). Org. Biomol. Chem.

Sources

Safety Operating Guide

3-Fluoro-1-phenyl-1H-pyrazol-5-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive EHS Guide: Logistical and Disposal Protocols for 3-Fluoro-1-phenyl-1H-pyrazol-5-ol

As drug development and chemical research increasingly rely on fluorinated heterocycles to improve metabolic stability and binding affinity, the proper management of their waste streams becomes a critical operational requirement. 3-Fluoro-1-phenyl-1H-pyrazol-5-ol is a halogenated pyrazole derivative. While the compound itself is primarily an intermediate or research chemical[1], its fluorine content fundamentally dictates its lifecycle management and disposal procedures.

This guide provides researchers and Environmental Health and Safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol, ensuring compliance with professional laboratory standards.

Physicochemical Profiling for Waste Management

Before initiating any disposal protocol, it is essential to understand the physicochemical properties that govern the compound's waste classification. The presence of the carbon-fluorine bond requires strict segregation from non-halogenated waste streams.

Property / ParameterValue / ClassificationEHS Implication
Chemical Class Fluorinated Pyrazole[2]Contains heteroatoms (N) and halogens (F).
Waste Category Halogenated Organic Waste Must not be mixed with non-halogenated solvents. Incineration requires specialized alkaline scrubbing.
Physical State Solid (Typical for 1-phenyl-1H-pyrazol-5-ol derivatives)[3]Requires solid waste containers unless dissolved in a solvent matrix.
Thermal Decomposition Yields HF, NOx, COxHigh-temperature professional incineration (>1100°C) is mandatory to prevent toxic gas release.
Incompatibilities Strong oxidizers, strong basesStore waste in chemically compatible, dedicated high-density polyethylene (HDPE) or glass containers.

The Causality of Halogenated Segregation

Why must 3-Fluoro-1-phenyl-1H-pyrazol-5-ol be segregated? The core principle of this disposal protocol is rooted in thermal decomposition mechanics. When non-halogenated organic waste is incinerated, it is typically burned at standard temperatures to yield


 and 

. However, if a fluorinated compound like 3-Fluoro-1-phenyl-1H-pyrazol-5-ol is introduced into a standard incinerator, the thermal breakdown of the C-F bond generates Hydrogen Fluoride (HF) gas. HF is highly corrosive and toxic.

Therefore, professional waste management facilities route halogenated waste to specialized high-temperature incinerators equipped with alkaline wet scrubbers (typically utilizing


 or 

). These scrubbers neutralize the HF gas into harmless fluoride salts (e.g.,

) before exhaust is released. Mixing this compound into a non-halogenated waste stream bypasses these critical safety systems.

Step-by-Step Operational Disposal Protocol

This methodology outlines the institutional procedure for packaging and transferring the compound to your facility's EHS department. Under no circumstances should researchers attempt to chemically neutralize or treat fluorinated organic waste in the laboratory.

Step 1: Waste Stream Identification & Segregation

  • Action: Determine if the 3-Fluoro-1-phenyl-1H-pyrazol-5-ol is in a solid state (e.g., unused powder, contaminated filter paper) or dissolved in a solvent (e.g., HPLC effluent, reaction mother liquor).

  • Validation: If dissolved, check the solvent. If the solvent is non-halogenated (e.g., methanol), the entire mixture must now be classified and treated as Halogenated Waste due to the presence of the fluorinated solute.

Step 2: Container Selection & Filling

  • Action: Select a compatible, EHS-approved container. For solid waste, use a wide-mouth HDPE jar or a clear glass jar. For liquid waste, use a dedicated HDPE carboy.

  • Validation: Ensure the container is structurally sound, features a tight-fitting screw cap, and is kept closed at all times unless actively adding waste. Never fill liquid containers beyond 80% capacity to allow for vapor expansion.

Step 3: Secondary Containment

  • Action: Place the primary waste container inside a secondary containment tray or bin.

  • Validation: The secondary container must be capable of holding 110% of the volume of the primary container to mitigate catastrophic leaks.

Step 4: EHS Labeling and Documentation

  • Action: Affix a standardized "Hazardous Waste" label to the container before the first drop of waste is added.

  • Validation: The label must explicitly list "3-Fluoro-1-phenyl-1H-pyrazol-5-ol" and check the "Halogenated" and "Toxic" hazard boxes. Do not use abbreviations or chemical structures on the label; use the full IUPAC name to ensure downstream handlers understand the exact chemical nature.

Step 5: EHS Handoff

  • Action: Submit a waste pickup request through your institution's EHS portal.

  • Validation: Store the sealed, labeled container in a designated, ventilated Satellite Accumulation Area (SAA) until EHS personnel retrieve it for professional incineration.

Halogenated Waste Lifecycle Visualization

The following diagram illustrates the logical flow of the compound from laboratory generation to safe, professional destruction, highlighting the critical EHS intervention points.

WasteLifecycle Gen 1. Waste Generation (3-Fluoro-1-phenyl-1H-pyrazol-5-ol) Seg 2. Segregation (Strictly Halogenated Stream) Gen->Seg Pack 3. Packaging & Labeling (HDPE + Full IUPAC Name) Seg->Pack EHS 4. EHS Collection & Transport (Satellite Accumulation Area) Pack->EHS Inc 5. High-Temp Incineration (>1100°C to break C-F bonds) EHS->Inc Scrub 6. Alkaline Scrubbing (Neutralization of HF gas) Inc->Scrub

Caption: Operational lifecycle of fluorinated organic waste, from laboratory segregation to professional alkaline scrubbing.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70335, 3-Methyl-1-phenyl-1H-pyrazol-5-ol. Retrieved from[Link]

  • National Institutes of Health (PMC). (2026). A difluorocarbene-triggered annulation/ring expansion cascade via sequential single-atom-insertions: direct assembly of 2-fluoroquinazolinones from azo compounds. Retrieved from[Link]

Sources

Personal protective equipment for handling 3-Fluoro-1-phenyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I approach the handling of specialized fluorinated heterocycles—such as 3-Fluoro-1-phenyl-1H-pyrazol-5-ol —with a methodology rooted in chemical causality and self-validating safety systems.

In drug discovery, fluorinated pyrazoles are highly valued for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. However, the very structural features that make this compound biologically active also dictate its hazard profile. Because toxicological data for novel or proprietary intermediates is often incomplete, we must default to the stringent protocols outlined by the OSHA Laboratory Standard (29 CFR 1910.1450)[1][2] and the National Research Council's Prudent Practices in the Laboratory[3][4].

Here is the comprehensive, causality-driven guide to the safe handling, operational logistics, and disposal of 3-Fluoro-1-phenyl-1H-pyrazol-5-ol.

Chemical Hazard Profile & Causality

To design an effective safety protocol, we must first deconstruct the molecule to understand why it behaves the way it does:

  • The Phenyl-Pyrazole Core: Aromatic heterocycles are highly lipophilic, meaning they can easily traverse the stratum corneum (the outer layer of skin). If dissolved in penetrating carrier solvents (e.g., DMSO, DMF), dermal exposure can lead to rapid systemic absorption.

  • The Enolic/Phenolic Hydroxyl (-OH): The hydroxyl group at the 5-position of the pyrazole ring is weakly acidic. It can act as a severe ocular and respiratory irritant[5]. Furthermore, it can react exothermically with strong bases or oxidizing agents.

  • The Fluorine Substituent: While the C-F bond is generally stable, handling this compound under extreme basic conditions or in the presence of specific metal catalysts can lead to defluorination, posing a latent risk of fluoride ion release.

Personal Protective Equipment (PPE) Matrix

A self-validating safety system does not just mandate PPE; it requires the user to verify its integrity before and after use. The following table summarizes the quantitative specifications and causality for required PPE.

PPE CategorySpecificationCausality / RationaleEst. Breakthrough Time
Hand Protection Nitrile (min 0.4 mm) or NeoprenePrevents dermal absorption of the lipophilic core. Nitrile offers excellent resistance to the organic solvents typically used to dissolve pyrazoles.> 240 mins (Solid/Powder)
Eye Protection ANSI Z87.1 Safety GogglesProtects against corneal damage from the weakly acidic enolic dust. Standard safety glasses are insufficient against airborne particulates.N/A
Body Protection Flame-Retardant (FR) Lab CoatMitigates fire risk, as this compound is frequently handled alongside highly flammable organic solvents during synthesis.N/A
Engineering Control Certified Fume HoodThe primary defense against inhalation. Face velocity must be validated at 80-100 feet per minute (fpm) prior to operation.N/A

Operational Plan: Step-by-Step Handling Protocol

The OSHA Laboratory Standard mandates that laboratories develop detailed Standard Operating Procedures (SOPs) for hazardous chemicals[1][6]. The following is a self-validating workflow for handling 3-Fluoro-1-phenyl-1H-pyrazol-5-ol.

Phase 1: Pre-Operation Validation

  • System Check: Verify the fume hood monitor reads between 80-100 fpm. If the alarm is triggered, abort the operation.

  • PPE Integrity Check: Inspect nitrile gloves for micro-tears by inflating them slightly with air. Ensure goggles form a complete seal around the eyes.

  • Workspace Preparation: Clear the fume hood of all non-essential chemicals to prevent unintended cross-reactivity (especially strong oxidizers). Lay down a static-dissipative weighing mat.

Phase 2: Execution & Material Transfer 4. Static Mitigation: Fluorinated powders can hold static charges, causing them to aerosolize and bypass primary containment. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving vessel. 5. Transfer: Keep the compound container deep inside the fume hood (at least 6 inches from the sash). Transfer the powder slowly to minimize dust generation. 6. Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the receiving vessel inside the hood. Cap the vessel tightly before removing it from the engineering control.

Phase 3: Post-Operation & Decontamination 7. Surface Decontamination: Wipe down the balance and fume hood surface with a solvent appropriate for dissolving the compound (e.g., isopropanol or a mild soap solution), followed by a water rinse. 8. PPE Doffing: Remove gloves using the "glove-in-glove" technique to ensure external contaminants do not touch bare skin. Wash hands immediately with soap and water.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood & SOP PPE Don PPE: Inspect Gloves & Goggles Start->PPE Static Mitigate Static: Use Anti-Static Tools PPE->Static Handle Execute Transfer Inside Hood (>6 in. deep) Static->Handle Spill Spill Occurred? Handle->Spill Contain Evacuate, Contain & Use Spill Kit Spill->Contain Yes Waste Transfer to SAA (Hazardous Waste) Spill->Waste No Decon Decontaminate Surfaces (Isopropanol/Water) Contain->Decon Decon->Waste End Doff PPE & Wash Hands Waste->End

Workflow for the safe handling and spill mitigation of fluorinated pyrazoles.

Disposal & Environmental Logistics

Chemical waste disposal is strictly governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7]. 3-Fluoro-1-phenyl-1H-pyrazol-5-ol cannot be disposed of in regular trash or rinsed down the drain[7][8].

Waste Accumulation Guidelines

To maintain compliance and avoid severe regulatory penalties, laboratories must utilize a structured accumulation system[9][10]:

Storage ClassificationVolume LimitTime LimitLabeling Requirements (EPA GIR)
Satellite Accumulation Area (SAA) Up to 55 GallonsNo strict limit until full"Hazardous Waste", Hazard Pictogram, Chemical Name[9][10]
Central Accumulation Area (CAA) Site Dependent90-180 Days (Based on EPA generator status)"Hazardous Waste", Accumulation Start Date[8][9]
Step-by-Step Disposal Protocol
  • Segregation: Do not mix this waste with strong acids, bases, or heavy metal waste. Store in a chemically compatible, high-density polyethylene (HDPE) or glass container[8].

  • Labeling: Immediately upon generating the waste, label the container with the words "Hazardous Waste" and indicate the specific hazards (e.g., "Toxic", "Irritant")[9][10].

  • SAA Storage: Store the waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation (e.g., under the fume hood)[9][10].

  • Vendor Transfer: Once the SAA container is full, it must be dated and moved to the Central Accumulation Area (CAA) within 3 days, where it will be collected by a licensed RCRA hazardous waste vendor for final treatment (typically high-temperature incineration)[7][9].

WasteLifecycle Gen Waste Generation: 3-Fluoro-1-phenyl-1H-pyrazol-5-ol Label Apply EPA Label: 'Hazardous Waste' + Pictogram Gen->Label SAA Satellite Accumulation Area (SAA) Max 55 Gal, Near Source Label->SAA CAA Central Accumulation Area (CAA) Date Applied (90-180 Day Limit) SAA->CAA Vendor Licensed RCRA Vendor Manifest & Transport CAA->Vendor Treatment Final Treatment (High-Temp Incineration) Vendor->Treatment

EPA RCRA compliant lifecycle for laboratory chemical waste management.

Emergency Response & Spill Mitigation

In the event of an exposure or spill, immediate action is required. The OSHA Laboratory Standard mandates that employees be provided with medical attention whenever they develop signs or symptoms associated with a hazardous chemical exposure[11][12].

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes. Do not use solvents to wash the skin, as this may increase the absorption of the lipophilic pyrazole.

  • Ocular Exposure: Utilize the nearest emergency eyewash station. Hold eyelids open and flush for 15 minutes. Seek immediate ophthalmological evaluation.

  • Powder Spill: Do not dry sweep, as this will aerosolize the compound. Don a P100 respirator if the spill is outside the fume hood. Cover the powder with damp absorbent pads to suppress dust, carefully scoop the material into a hazardous waste container, and decontaminate the surface with a suitable solvent.

References

  • OSHA Laboratory Standard (29 CFR 1910.1450). MasterControl. Available at: [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University Medical Center. Available at: [Link]

  • 29CFR1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Florida Institute of Technology. Available at: [Link]

  • eTool: Hospitals - Laboratory - OSHA Laboratory Standard. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Prudent Practices in the Laboratory - Handling and Disposal of Chemicals. Reed College. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). National Academies Press. Available at:[Link]

  • Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures. Chem-Security Program. Available at:[Link]

  • Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at:[Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Management. Available at:[Link]

  • Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.